molecular formula C9H8N2O B1354665 5-Phenyl-1,3-oxazol-2-amine CAS No. 6826-24-0

5-Phenyl-1,3-oxazol-2-amine

Cat. No.: B1354665
CAS No.: 6826-24-0
M. Wt: 160.17 g/mol
InChI Key: IUHYFLKPKSFRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,3-oxazol-2-amine (CAS Number: 6826-24-0 ) is a high-purity organic compound with a molecular formula of C 9 H 8 N 2 O and a molecular weight of 160.17 g/mol [ ][ ]. This chemical is provided as a white to off-white solid and exhibits a melting point of 215-216°C [ ][ ]. Its structure features an oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, which is substituted with an amine group at the 2-position and a phenyl ring at the 5-position. This architecture makes it a valuable versatile building block in medicinal chemistry and organic synthesis , particularly for the construction of more complex molecules [ ]. The primary research application of this compound is as a key synthetic intermediate . Its structure is closely related to pemoline, a stimulant of the 4-oxazolidinone class that was historically used to treat attention deficit hyperactivity disorder (ADHD) and acts as a dopamine reuptake inhibitor and releasing agent [ ]. Consequently, researchers utilize this compound to explore structures with potential central nervous system (CNS) activity [ ]. It serves as a precursor for the synthesis of various derivatives, including compounds like N-(1H-indol-7-yl)-5-phenyl-oxazol-2-amine, demonstrating its utility in creating diverse chemical libraries for biological screening [ ]. Handling and Safety: This compound is classified as an irritant and may cause skin, eye, and respiratory irritation. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ]. Researchers should wear appropriate personal protective equipment, including safety glasses, gloves, and impervious clothing. A dust mask is recommended when handling large quantities to avoid inhalation [ ]. For safe storage, keep the container tightly closed in a cool, dry, and well-ventilated place, protected from light [ ][ ]. Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHYFLKPKSFRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507548
Record name 5-Phenyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6826-24-0
Record name 5-Phenyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,3-oxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Phenyl-1,3-oxazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-1,3-oxazol-2-amine

Introduction

This compound is a heterocyclic organic compound featuring a core oxazole ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This molecule belongs to the broader class of 2-aminooxazoles, a scaffold of significant interest in medicinal chemistry and drug development.[1] The 2-aminooxazole motif is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. It serves as a crucial building block for developing novel therapeutic agents, demonstrating a wide range of activities including antimicrobial, antitubercular, and kinase inhibition.[2][3][4]

Notably, the 2-aminooxazole core is often employed as a bioisostere for the 2-aminothiazole moiety.[4] This isosteric replacement of the thiazole's sulfur atom with an oxygen atom can confer significant advantages, such as improved physicochemical properties like enhanced aqueous solubility and reduced metabolic oxidation, without compromising biological activity.[2][5] This guide provides a comprehensive technical overview of the fundamental chemical properties, synthesis, spectroscopic characterization, reactivity, and applications of this compound, tailored for researchers and professionals in the field of drug discovery.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound, with its combination of an aromatic phenyl ring, a heterocyclic oxazole core, and a reactive primary amine, dictates its chemical behavior and biological interactions.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 6826-24-0PubChem[6]
Molecular Formula C₉H₈N₂OPubChem[6]
Molecular Weight 160.17 g/mol PubChem[6]
Exact Mass 160.063662883 DaPubChem[6]
XLogP3 1.7PubChem[6]
Hydrogen Bond Donors 1 (the amine group)PubChem[6]
Hydrogen Bond Acceptors 3 (ring N, ring O, amine N)PubChem[6]
SMILES C1=CC=C(C=C1)C2=CN=C(O2)NPubChem[6]
InChIKey IUHYFLKPKSFRCT-UHFFFAOYSA-NPubChem[6]

Synthesis and Experimental Protocols

The synthesis of 2-aminooxazole derivatives is well-established in organic chemistry. A common and effective method involves the condensation reaction between an α-haloketone and urea. For this compound, this typically utilizes 2-bromoacetophenone as the ketone precursor.

The causality of this reaction choice lies in the reactivity of the starting materials. The α-bromoketone provides a potent electrophilic carbon adjacent to the carbonyl group, which is readily attacked by the nucleophilic nitrogen of urea. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the stable aromatic oxazole ring.

G Reactants 2-Bromoacetophenone + Urea Step1 Nucleophilic Attack (Urea on α-carbon) Reactants->Step1 Solvent (e.g., DMF) Heat Step2 Intramolecular Cyclization (N attacks carbonyl C) Step1->Step2 Step3 Dehydration (Loss of H₂O) Step2->Step3 Product This compound Step3->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the synthesis of related 2-amino-4-aryloxazoles.[7] It serves as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and the final product is purified and characterized to confirm its identity and purity.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and urea (2.10 g, 35 mmol) in 30 mL of dimethylformamide (DMF).

    • Rationale: A significant excess of urea is used to drive the reaction equilibrium towards the product and to minimize side reactions. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both reactants.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. The reaction progress should be monitored every hour using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase) to observe the consumption of the starting ketone.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of ice-cold water.

    • Rationale: This step precipitates the crude product, which has lower solubility in water than in DMF, while the excess urea and DMF remain in the aqueous phase.

  • Neutralization and Filtration: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. The resulting precipitate is collected by vacuum filtration.

    • Rationale: Neutralization removes any acidic byproducts (like HBr) formed during the reaction.

  • Purification: Wash the collected solid with copious amounts of cold water and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization

Unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The data presented below are based on typical values for this structural class and available database information.[6][8]

TechniqueData and Interpretation
¹H NMR δ ~7.2-7.8 ppm (m, 5H): Protons of the phenyl ring. The multiplicity will be complex due to coupling. δ ~7.0 ppm (s, 1H): Proton at the C4 position of the oxazole ring. δ ~5.5-6.5 ppm (br s, 2H): Protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR δ ~160-165 ppm: C2 carbon (attached to two heteroatoms and the amine). δ ~145-150 ppm: C5 carbon (attached to the phenyl group). δ ~125-135 ppm: Carbons of the phenyl ring (multiple signals expected). δ ~120-125 ppm: C4 carbon of the oxazole ring.
IR (KBr) ~3400-3250 cm⁻¹: Two distinct bands characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[9] ~1650-1580 cm⁻¹: N-H bending vibration (scissoring) of the primary amine.[9] ~1600-1620 cm⁻¹: C=N stretching vibration of the oxazole ring. ~1335-1250 cm⁻¹: Strong C-N stretching, typical for aromatic amines.[9]
Mass Spec. m/z 160: Molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₈N₂O. Fragmentation: Common fragmentation pathways for phenyl-substituted oxazoles include the loss of CO, HCN, and cleavage of the phenyl group (m/z 77).[10]

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the primary amine group, making it a versatile precursor for the synthesis of a diverse library of derivatives. This is a cornerstone of its utility in drug discovery, allowing for systematic modification to optimize biological activity and pharmacokinetic properties.

G Core This compound Acylation Acylation (R-COCl, Pyridine) Core->Acylation Alkylation Alkylation (R-X, Base) Core->Alkylation Sulfonylation Sulfonylation (R-SO₂Cl) Core->Sulfonylation SchiffBase Schiff Base Formation (R-CHO, Acid catalyst) Core->SchiffBase Amide 2-Amide Derivative Acylation->Amide SecondaryAmine 2-Alkylamine Derivative Alkylation->SecondaryAmine Sulfonamide 2-Sulfonamide Derivative Sulfonylation->Sulfonamide Imine 2-Imine Derivative SchiffBase->Imine

Caption: Key derivatization reactions at the 2-amino position.

  • N-Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (like pyridine or triethylamine) to form stable amide and sulfonamide derivatives, respectively. This is a common strategy to explore structure-activity relationships (SAR).

  • N-Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging and may require specific protecting group strategies.

  • Schiff Base Formation: Condensation with aldehydes or ketones under acidic catalysis yields imines (Schiff bases), which can serve as intermediates for further functionalization, such as reduction to secondary amines.

  • Reactivity of the Oxazole Ring: The oxazole ring itself is relatively stable and aromatic. It is generally electron-deficient, making electrophilic aromatic substitution more difficult than on a simple benzene ring. However, reactions like halogenation at the C4 position can be achieved under specific conditions.

Applications in Drug Discovery

The this compound scaffold is a valuable asset in modern medicinal chemistry, primarily due to its favorable biological and physicochemical properties.

  • Antimicrobial and Antitubercular Agents: Research has extensively demonstrated the potent antimicrobial activity of 2-aminooxazoles, particularly against Mycobacterium tuberculosis.[1][4] In a study comparing isosteric pairs, 2-aminooxazole derivatives consistently showed significantly higher aqueous solubility (often by two orders of magnitude) compared to their 2-aminothiazole counterparts, while maintaining or even improving antimicrobial potency.[2] This improved solubility is a critical parameter for drug candidate selection, as it directly impacts bioavailability.

  • Kinase Inhibitors for Oncology: The scaffold has been successfully utilized to develop potent kinase inhibitors. A notable example is the discovery of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[3] Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML).[3] The developed oxazol-2-amine compounds were shown to inhibit both wild-type and mutated FLT3, suppress the proliferation of AML cells, induce apoptosis, and demonstrate significant tumor growth inhibition in in-vivo xenograft models.

  • Advantages in Drug Design: The key advantage of the 2-aminooxazole core, as exemplified by the 5-phenyl derivative, is the strategic combination of a rigid, planar ring system capable of forming crucial hydrogen bonds, with a reactive handle (the 2-amine group) for facile chemical modification. The replacement of sulfur (in thiazoles) with oxygen reduces the potential for metabolic oxidation, potentially leading to a better pharmacokinetic profile.[4][5]

Conclusion

This compound is more than a simple heterocyclic molecule; it is a highly versatile and potent chemical scaffold with demonstrated value in the development of next-generation therapeutics. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity at the 2-amino position make it an ideal starting point for the construction of large compound libraries. The proven success of this core in generating potent antitubercular agents and kinase inhibitors, coupled with its superior physicochemical properties over isosteric analogues, solidifies its role as a privileged structure in modern drug discovery. Future research will undoubtedly continue to expand the therapeutic applications of this valuable chemical entity.

References

The Synthesis of 4-Phenyl-1,3-oxazol-2-amine from α-Haloketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for the 2-aminothiazole core to enhance physicochemical and metabolic properties in drug candidates.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis of 4-phenyl-1,3-oxazol-2-amine from α-haloketones, a robust and widely utilized transformation. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and presents a comparative analysis of alternative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this synthesis in their work.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The strategic replacement of a sulfur atom with an oxygen atom in a heterocyclic ring, known as isosterism, is a powerful tool in drug design. The 2-aminooxazole core has emerged as a valuable isostere of the 2-aminothiazole scaffold, which is present in numerous bioactive molecules.[3][4] This substitution can offer several advantages, including a potential reduction in the octanol-water partition coefficient (ClogP), which may lead to improved solubility. Furthermore, the absence of the easily oxidizable sulfur atom in the oxazole ring can result in a more favorable metabolic profile.[1][2] Given these benefits, the development of efficient and versatile synthetic routes to access N-substituted 4-aryl-2-aminooxazoles is of significant interest to the medicinal chemistry community.[2]

Core Synthesis: From α-Haloacetophenone to 4-Phenyl-1,3-oxazol-2-amine

The most direct and common method for the synthesis of 4-aryl-substituted 2-aminooxazoles is the condensation of an appropriately substituted α-haloketone with urea. This reaction is analogous to the well-established Hantzsch thiazole synthesis.[3]

A Note on Regiochemistry and Nomenclature

It is critical to address the regiochemical outcome of this synthesis. The reaction of an α-haloacetophenone (e.g., 2-bromo-1-phenylethan-1-one, commonly known as phenacyl bromide) with urea yields 4-phenyl-1,3-oxazol-2-amine , not the 5-phenyl isomer. According to IUPAC nomenclature, numbering of the oxazole ring begins at the oxygen atom and proceeds towards the nitrogen.[5] The phenyl group originates from the acetophenone backbone, which ultimately forms the C4-C5 bond of the oxazole ring, with the phenyl substituent at C4.

Logical Flow of Reactants to Product

G cluster_start Starting Materials cluster_product Product A α-Haloacetophenone (e.g., Phenacyl Bromide) C 4-Phenyl-1,3-oxazol-2-amine A->C Forms C4-C5 bond and C4-substituent B Urea B->C Provides N3, C2, and 2-amino group

Caption: Origin of atoms in the formation of 4-phenyl-1,3-oxazol-2-amine.

Reaction Mechanism

The reaction proceeds via a Hantzsch-type mechanism, involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of urea on the electrophilic α-carbon of the α-haloacetophenone. This displaces the halide ion and forms an isourea intermediate.

  • Tautomerization & Cyclization: The intermediate undergoes tautomerization. The enol form then facilitates an intramolecular nucleophilic attack by the oxygen atom onto the carbonyl carbon of the former ketone.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the aromatic 2-aminooxazole ring.

Plausible Reaction Mechanism

G Start α-Haloacetophenone + Urea Intermediate1 Isourea Intermediate Start->Intermediate1 Nucleophilic Substitution Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Phenyl-2-aminooxazole + H₂O + HX Intermediate2->Product Dehydration

Caption: Simplified workflow of the Hantzsch-type oxazole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is an optimized procedure adapted from the literature, utilizing microwave irradiation to significantly reduce reaction times and improve efficiency.[2][6][7]

Materials:

  • α-Bromoacetophenone (or other substituted phenacyl bromide)

  • Urea

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis reactor

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave process vial, combine the desired α-bromoacetophenone (1.0 eq) and urea (10.0 eq).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) to the vial. The concentration should be approximately 0.5 M with respect to the α-bromoacetophenone.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 3-5 minutes.[6][7]

  • Reaction Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-2-aminooxazole.

Quantitative Data and Substrate Scope

The microwave-assisted condensation of various substituted α-bromoacetophenones with urea has been shown to be robust, with yields generally around 50% irrespective of the electronic nature of the substituents on the phenyl ring.[4]

Entryα-Bromoacetophenone SubstituentReaction Time (min)Temperature (°C)Yield (%)
14-Methyl312049
24-Methoxy512052
34-Chloro512055
44-Nitro512048
52-Fluoro512045

Data adapted from Azzali et al., ACS Med. Chem. Lett. 2020.[6][7]

Comparative Analysis of Synthetic Routes to Oxazoles

While the condensation of α-haloketones with urea is a primary method for accessing 2-aminooxazoles, other classical methods exist for the synthesis of the core oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones, typically using a strong acid like sulfuric acid.[6][8] It is a powerful method for preparing 2,4,5-trisubstituted oxazoles. However, it requires the prior synthesis of the 2-acylamino-ketone precursor.

  • Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole.[9][10][11] It is particularly useful for synthesizing oxazoles that are unsubstituted at the 2- and 4-positions.

Comparison Table of Oxazole Syntheses

Synthetic RouteKey ReactantsTypical Product SubstitutionKey AdvantagesKey Limitations
α-Haloketone/Urea α-Haloketone, Urea2-Amino, 4-ArylDirect access to 2-aminooxazoles, good functional group tolerance.N-substituted ureas can be poor nucleophiles.[2]
Robinson-Gabriel 2-Acylamino-ketone2,4,5-TrisubstitutedHigh yields, well-established.Requires pre-functionalized starting material.
Van Leusen Aldehyde, TosMIC5-SubstitutedMild conditions, good for C5 substitution.TosMIC is a specialized reagent.

Conclusion

The synthesis of 4-phenyl-1,3-oxazol-2-amine and its derivatives via the condensation of α-haloketones and urea represents a highly effective and versatile method for accessing this medicinally important scaffold. The use of microwave-assisted protocols further enhances the efficiency of this transformation, making it a valuable tool for researchers in drug discovery and development. Understanding the regiochemical outcome and the mechanistic underpinnings of this reaction, as well as being aware of alternative synthetic strategies, empowers scientists to make informed decisions in the design and execution of their synthetic campaigns.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Phenyl-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The 5-phenyl-1,3-oxazol-2-amine core is a privileged structure, appearing in numerous compounds investigated for their biological activities, including potential antitumor and antibacterial properties.[1] However, the therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties. These characteristics govern everything from its solubility and absorption to its metabolic stability and formulation feasibility.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound (CAS: 6826-24-0). As researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is not merely academic; it is a critical prerequisite for rational drug design, enabling us to predict and optimize a compound's behavior in biological systems. We will move beyond simple data reporting to explore the causality behind experimental choices and the practical implications of each parameter.

Core Physicochemical Properties of this compound

A molecule's identity and behavior are defined by a fundamental set of properties. For this compound, these have been determined through a combination of experimental analysis and computational modeling.

  • Molecular Identity: The compound is unambiguously identified by its molecular formula, C₉H₈N₂O , and a molecular weight of approximately 160.17 g/mol .[2][3] Its structure is confirmed by its canonical SMILES string: C1=CC=C(C=C1)C2=CN=C(O2)N.[3]

  • Melting Point: The melting point is a crucial indicator of a crystalline solid's purity and identity.[4][5] this compound exhibits a sharp melting point in the range of 215-216°C .[2] A narrow range like this suggests a high degree of purity, as impurities typically depress the melting point and broaden the range.[4]

  • Boiling Point & Thermal Stability: The predicted boiling point at standard atmospheric pressure is 341.0 ± 35.0 °C .[2] This high value, along with a flash point of 160.0 ± 25.9 °C , indicates significant thermal stability, which is an important consideration for storage, handling, and certain formulation processes like melt extrusion.[2]

  • Lipophilicity (logP): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is one of the most critical parameters in drug development, influencing solubility, permeability across biological membranes, and metabolic clearance. The reported logP for this compound is 1.58 , with a computationally derived XLogP3 value of 1.7 .[2][3] A positive logP value indicates that the compound is more soluble in a nonpolar, lipid-like solvent (typically n-octanol) than in water.[6] This value places it in a favorable range for potential oral bioavailability, as it is lipophilic enough to cross cell membranes but not so much that it would have poor aqueous solubility or high metabolic turnover.

  • Acidity/Basicity (pKa): The pKa value defines the ionization state of a molecule at a given pH. The 2-amino group on the oxazole ring is basic and will be protonated at acidic pH values. While a specific experimental pKa is not cited in the literature, understanding this property is paramount as ionization dramatically affects solubility, receptor binding, and cell penetration. Its determination via potentiometric titration is a standard and necessary step in a full characterization workflow.

  • Polar Surface Area (PSA): The topological polar surface area (TPSA) is calculated to be 52.1 Ų .[3] This parameter is a strong predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. A PSA value under 140 Ų is generally associated with good oral bioavailability, a criterion this molecule meets.

Data Summary Table
Physicochemical PropertyValueSource(s)
CAS Number 6826-24-0[2][3]
Molecular Formula C₉H₈N₂O[2][3]
Molecular Weight 160.17 g/mol [2][3]
Melting Point 215-216 °C[2]
Boiling Point 341.0 ± 35.0 °C (at 760 mmHg)[2]
Density 1.2 ± 0.1 g/cm³[2]
logP (Octanol/Water) 1.58[2]
Polar Surface Area (PSA) 52.1 Ų[3]
Flash Point 160.0 ± 25.9 °C[2]

Experimental Workflows & Protocols

To ensure scientific rigor, the determination of these properties must follow validated, reproducible protocols. Below are methodologies grounded in established laboratory techniques.

Physicochemical Characterization Workflow

The logical flow of characterization ensures that foundational data informs subsequent, more complex experiments. Purity, for instance, must be established before properties like solubility or pKa are measured.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Application & Modeling A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment via Melting Point Determination B->C D Solubility Screening (Aqueous & Organic) C->D High Purity Confirmed E pKa Determination via Potentiometric Titration D->E F Lipophilicity (logP) via Shake-Flask Method E->F G In-silico Modeling (ADME Prediction) F->G H Pre-formulation Studies G->H I Final Data Package H->I

Caption: General workflow for physicochemical profiling of a new chemical entity.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting range, which serves as a primary indicator of purity.[4][8]

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. A granular sample should be gently pulverized on a watch glass.[9]

    • Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[9] Failure to pack the solid properly can lead to errors in observation.[9]

    • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[5][8]

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (10-20°C/min) to establish a rough range.[4][5][9] Allow the apparatus to cool significantly before the precise measurement.

    • Precise Determination: With a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[9]

    • Slow Heating: Decrease the heating rate to 1-2°C per minute.[5] This slow rate is critical to ensure the apparatus temperature and sample temperature are in equilibrium, providing an accurate reading.

    • Observation & Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[9]

  • Expert Insights & Causality: A pure compound has a highly ordered crystal lattice requiring a specific amount of energy (temperature) to break down, resulting in a sharp melting range (typically <1°C).[4] Impurities disrupt this lattice, requiring less energy to melt and causing the transition to occur over a wider temperature range.[4][5]

Protocol 2: Lipophilicity Determination (Shake-Flask Method for logP)

This is the "gold standard" method for experimentally determining the logP value, representing the partitioning of a compound between an aqueous and an immiscible organic phase.[10]

G A 1. Prepare Phases Pre-saturate n-octanol with water and water with n-octanol. B 2. Prepare Sample Dissolve a known mass of the compound in one phase (e.g., water). A->B C 3. Partitioning Combine equal volumes of the sample solution and the other phase in a vial. B->C D 4. Equilibrate Vortex/shake vigorously for 5 min. Allow phases to separate (24h or centrifuge). C->D E 5. Sample Aliquots Carefully withdraw an aliquot from the n-octanol layer. D->E F 6. Sample Aliquots Carefully withdraw an aliquot from the aqueous layer. D->F G 7. Quantify Concentration Analyze aliquots via a suitable method (e.g., HPLC-UV, LC-MS). E->G F->G H 8. Calculate logP logP = log([Concentration]octanol / [Concentration]aqueous) G->H

Caption: Workflow for the Shake-Flask logP determination method.

  • Objective: To measure the ratio of the concentration of the compound in n-octanol versus water at equilibrium.

  • Methodology:

    • Phase Preparation: Prepare two phases. The first is n-octanol saturated with water, and the second is water (often a buffer like PBS at pH 7.4) saturated with n-octanol. This pre-saturation is crucial to prevent volume changes during the experiment.[11]

    • Sample Dissolution: Accurately weigh and dissolve the compound in a known volume of one of the phases to create a stock solution.

    • Partitioning: In a vial, combine equal and precise volumes of the stock solution and the other pre-saturated phase.

    • Equilibration: Seal the vial and shake or vortex it vigorously for several minutes to facilitate partitioning.[12] Allow the vial to rest until the two phases have completely separated. Centrifugation can be used to accelerate this separation.[12]

    • Sampling: Carefully withdraw a known volume (aliquot) from each of the two layers, being extremely careful not to disturb the interface.

    • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC with UV detection.[10] A calibration curve is required for accurate quantification.

    • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11] The experiment should be performed in triplicate to ensure precision.[10]

Protocol 3: pKa Determination (Potentiometric Titration)

This technique measures the change in pH of a solution of the compound as a titrant (acid or base) is added, allowing for the direct determination of the pKa.[13][14]

  • Objective: To find the pH at which the compound is 50% ionized.

  • Methodology:

    • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

    • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if needed) to a known concentration (e.g., 1 mM).[13]

    • Ionic Strength Adjustment: Add an inert salt like KCl to the solution to maintain a constant ionic strength throughout the titration.[13] This prevents changes in activity coefficients from affecting the pH readings.

    • Initial pH Adjustment: As this compound is a base, the solution should be made acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of around 2. This ensures the amine group is fully protonated at the start.[13]

    • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments, recording the pH after each addition has stabilized.[13]

    • Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will be sigmoidal. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[13][15] This is the point where half of the base has been neutralized.

    • Replication: Perform the titration at least three times to calculate an average pKa and standard deviation for robust data.[13]

Conclusion

The physicochemical profile of this compound—characterized by high thermal stability, a sharp melting point indicative of purity, and a logP value favorable for membrane permeability—positions it as a compound with drug-like properties. The data summarized and the protocols detailed herein provide a comprehensive framework for its evaluation. For drug development professionals, this information is not just a characterization report but a strategic blueprint. It informs decisions on formulation, predicts in vivo behavior, and ultimately guides the optimization of this promising scaffold into next-generation therapeutic agents. The consistent application of these rigorous, self-validating experimental workflows is fundamental to achieving scientific integrity and success in the pharmaceutical sciences.

References

A Technical Guide to 5-Phenyl-1,3-oxazol-2-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminooxazole moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. This technical guide provides an in-depth analysis of a key exemplar, 5-Phenyl-1,3-oxazol-2-amine. We will explore its fundamental chemical properties, detail a robust and validated synthesis protocol, discuss its known and potential applications in drug discovery, and outline standard analytical methodologies for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.

Introduction: The Significance of the 2-Aminooxazole Core

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the 2-aminooxazole ring system has emerged as a structure of significant interest. It is considered a bioisostere of the 2-aminothiazole scaffold, where the substitution of a sulfur atom with a less readily oxidized oxygen atom can offer advantages in metabolic stability and solubility.[1][2] This structural motif is a key pharmacophore in compounds targeting a wide array of biological targets, including protein kinases and pathogenic microbes.[3][4]

This compound (also known as 2-amino-5-phenyloxazole) represents a fundamental embodiment of this scaffold. Its study provides critical insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of molecules. Understanding its synthesis, properties, and reactivity is essential for leveraging this scaffold in hit-to-lead optimization and novel drug design.[5][6]

Nomenclature, Structure, and Physicochemical Properties

Correctly identifying a compound is paramount for reproducible scientific work. The definitive nomenclature and key identifiers for the topic compound are detailed below.

  • IUPAC Name: this compound[7]

  • Synonyms: 2-Amino-5-phenyloxazole, 5-Phenyloxazol-2-ylamine[7]

  • CAS Number: 6826-24-0[7][8]

  • Chemical Structure:

    alt text

The following table summarizes the key computed and experimental properties of this compound, which are crucial for experimental design, including solvent selection and analytical method development.

PropertyValueSource
Molecular Formula C₉H₈N₂O[PubChem][7]
Molecular Weight 160.17 g/mol [PubChem][7]
Melting Point 215-216 °C[Chemsrc][8]
Boiling Point (Predicted) 341.0 ± 35.0 °C at 760 mmHg[Chemsrc][8]
Density (Predicted) 1.2 ± 0.1 g/cm³[Chemsrc][8]
LogP (Predicted) 1.58[Chemsrc][8]
Polar Surface Area (PSA) 52.05 Ų[Chemsrc][8]
Hydrogen Bond Donors 1 (the -NH₂ group)[PubChem][7]
Hydrogen Bond Acceptors 3 (ring O, ring N, and -NH₂)[PubChem][7]

Synthesis and Characterization

The synthesis of 2-aminooxazoles requires careful consideration of methodology, as common strategies like the Hantzsch protocol, which is effective for 2-aminothiazoles using thioureas, often fail when N-substituted ureas are used.[1][2] A reliable and broadly applicable method involves the condensation of an α-haloketone with urea.

The diagram below illustrates a typical and effective two-step conceptual workflow for synthesizing substituted 2-aminooxazoles, starting from a suitable ketone. The synthesis of the title compound follows the first part of this pathway.

G A Start: Phenyl Ketone (e.g., Acetophenone) B Step 1: α-Halogenation (e.g., with Br₂ or NBS) A->B Reagents C Intermediate: α-Bromoacetophenone B->C Formation D Step 2: Cyclocondensation (with Urea in DMF) C->D Reagents E Product: this compound D->E Formation F Optional Step 3: N-Arylation (Buchwald-Hartwig Coupling) E->F Pd Catalyst, Base, Aryl Halide G Derivative: N-Aryl-5-phenyl-1,3-oxazol-2-amine F->G Formation

Caption: General workflow for synthesis of 2-aminooxazoles.

This protocol is adapted from established methodologies for the synthesis of 4- and 5-substituted 2-aminooxazoles.[9]

Materials:

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Urea

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromoacetophenone (e.g., 10 mmol, 1.99 g) and urea (e.g., 70 mmol, 4.20 g, a significant excess) in anhydrous DMF (e.g., 50 mL).

    • Causality: DMF is an excellent polar aprotic solvent that facilitates the dissolution of both reactants and promotes the nucleophilic attack and subsequent cyclization. A large excess of urea is used to drive the reaction equilibrium towards the product and minimize side reactions.

  • Cyclocondensation: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting 2-bromoacetophenone spot is consumed (typically 4-8 hours).

    • Causality: Thermal energy is required to overcome the activation energy for both the initial N-alkylation of urea and the subsequent intramolecular cyclization/dehydration that forms the oxazole ring.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (approx. 200 mL). This will precipitate the crude product.

    • Causality: The product has low solubility in water, while DMF and excess urea are water-soluble, allowing for initial separation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and urea, followed by a small amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Purification: The crude product is typically purified by recrystallization. A common solvent system is ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

    • Trustworthiness: Recrystallization is a self-validating purification technique. The formation of well-defined crystals is a strong indicator of high purity, which should be confirmed by melting point analysis and spectroscopy.

  • Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product, this compound, using the following techniques:

    • ¹H NMR: To confirm the proton environment.

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight (Exact Mass: 160.0637).[9]

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine, C=N and C=C stretches of the ring).

Biological Activity and Applications in Drug Discovery

While specific biological data for the unsubstituted this compound is limited in publicly accessible literature, the 2-aminooxazole scaffold is a cornerstone of numerous biologically active agents. Its value lies in its role as a versatile building block for creating libraries of compounds for screening.

The 2-aminooxazole core is a proven bioisostere of 2-aminothiazole, a scaffold found in numerous approved drugs and clinical candidates, including kinase inhibitors like Dasatinib.[1][10] The primary advantages of this isosteric replacement include:

  • Improved Metabolic Profile: The oxygen atom is not susceptible to the same oxidative metabolism pathways as the sulfur atom in the thiazole ring.[2]

  • Modulated Physicochemical Properties: Often results in a lower ClogP, which can lead to improved aqueous solubility.[1]

  • Reduced PAINS Liability: 2-aminothiazoles can sometimes be flagged as Pan-Assay Interference Compounds (PAINS), and their oxazole counterparts may offer a way to mitigate non-specific activity.[1][2]

Compounds featuring the 2-aminooxazole scaffold have demonstrated activity in several therapeutic areas, most notably:

  • Oncology: As inhibitors of various protein kinases (e.g., STK-16, CK2, GSK3β).[3][11]

  • Infectious Diseases: As potent antitubercular and antiprotozoal agents.[1][9][12]

The true utility of this compound for drug development professionals is its function as a starting scaffold. The primary amine at the 2-position is a key handle for chemical modification, allowing for the systematic exploration of chemical space to develop structure-activity relationships (SAR).

G cluster_0 Scaffold Elaboration cluster_1 Screening & Optimization A Core Scaffold: This compound B Amide Coupling (R-COOH, EDC/TBTU) A->B C Reductive Amination (R-CHO, NaBH(OAc)₃) A->C D Buchwald-Hartwig (Ar-X, Pd catalyst) A->D E Library of Derivatives B->E Diversification C->E Diversification D->E Diversification F High-Throughput Screening (HTS) E->F G Hit Identification F->G H SAR Studies & Lead Optimization G->H H->A Iterative Design I Preclinical Candidate H->I

References

Introduction: The 2-Amino-oxazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Phenyl-1,3-oxazol-2-amine (CAS: 6826-24-0) for Drug Discovery Professionals

The 2-amino-oxazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in the design of numerous biologically active compounds. Its rigid, planar structure and capacity for diverse hydrogen bonding interactions make it an ideal pharmacophore for targeting a range of biological entities, most notably protein kinases. Within this class, this compound emerges as a foundational structure for developing potent and selective therapeutic agents. Its derivatives have shown significant promise, particularly in oncology, by targeting key enzymes in cell signaling pathways.[1][2][3][4]

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. We will delve into its chemical properties, synthesis, mechanism of action as a kinase inhibitor, and the practical experimental protocols required for its evaluation.

PART 1: Compound Identification and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are paramount for any experimental work. This compound is registered under CAS Number 6826-24-0 .[5][6]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 6826-24-0[5][6]
Molecular Formula C₉H₈N₂O[5][6]
Molecular Weight 160.17 g/mol [5][6]
IUPAC Name This compound[6]
Melting Point 215-216 °C[5]
Boiling Point 341.0 ± 35.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
SMILES C1=CC=C(C=C1)C2=CN=C(O2)N[6]
InChIKey IUHYFLKPKSFRCT-UHFFFAOYSA-N[6]

PART 2: Synthesis and Characterization

The synthesis of 2-amino-oxazoles is a well-established field in organic chemistry. A common and reliable method involves the condensation of an α-haloketone with urea or a related cyanate source. This approach is favored for its operational simplicity and the ready availability of starting materials.

Rationale for Synthetic Route

The chosen synthetic pathway is a variation of the Robinson-Gabriel synthesis. The core logic involves two key steps:

  • Nucleophilic Attack: The nitrogen atom of a nucleophile (like urea) attacks the electrophilic carbonyl carbon of an α-haloketone (e.g., 2-bromo-1-phenylethan-1-one).

  • Intramolecular Cyclization: The intermediate subsequently undergoes a dehydration and cyclization reaction to form the stable oxazole ring. Using urea as the nitrogen source directly installs the required 2-amino group.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 α-Bromoacetophenone mix Mix & Reflux in Ethanol start1->mix Condensation/ Cyclization start2 Urea start2->mix Condensation/ Cyclization cool Cool to RT mix->cool precipitate Precipitate in Water cool->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product This compound recrystallize->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via condensation of 2-bromo-1-phenylethan-1-one and urea.

Materials:

  • 2-bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • Urea

  • Ethanol (absolute)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (10.0 g, 50.2 mmol) and urea (6.0 g, 100 mmol) in 100 mL of absolute ethanol.

    • Causality: Using a slight excess of urea helps drive the reaction to completion. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction at reflux temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

    • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1), observing the disappearance of the starting ketone spot.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of cold deionized water while stirring. A solid precipitate should form.

    • Causality: The product is poorly soluble in water, causing it to precipitate out while unreacted urea and other polar byproducts remain in the aqueous solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with three portions of 50 mL deionized water to remove any residual salts or urea.

  • Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the phenyl and oxazole rings.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺).[7]

  • Infrared Spectroscopy (IR): To identify key functional groups like N-H stretches (amine) and C=N/C=C bonds of the heterocyclic system.[7]

PART 3: Applications in Drug Development - Kinase Inhibition

The 5-phenyl-2-amino-oxazole scaffold is a validated "hinge-binding" motif for protein kinase inhibitors. Its utility stems from the ability of the 2-amino group and the oxazole nitrogen to form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

Mechanism of Action: Targeting the FLT3 Kinase in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. However, internal tandem duplication (FLT3-ITD) mutations lead to its constitutive activation, promoting uncontrolled proliferation of myeloid cells, a hallmark of Acute Myeloid Leukemia (AML).[2][8]

Derivatives of this compound have been identified as potent inhibitors of this aberrant FLT3 activity.[2] The proposed mechanism involves:

  • ATP-Competitive Binding: The inhibitor occupies the ATP-binding pocket of the FLT3 kinase domain.

  • Hinge Interaction: The 2-amino group and oxazole nitrogen form hydrogen bonds with the backbone of the hinge region (typically with cysteine and glutamate residues), anchoring the molecule.

  • Hydrophobic Interactions: The 5-phenyl group extends into a hydrophobic pocket, enhancing binding affinity and providing a vector for synthetic modification to improve potency and selectivity.

G cluster_pathway Downstream Signaling Cascade FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Activates STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylates PI3K_AKT PI3K/AKT FLT3_Receptor->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK FLT3_Receptor->RAS_MAPK Phosphorylates FLT3_ITD FLT3-ITD Mutant (Constitutively Active) FLT3_ITD->STAT5 Constitutive Phosphorylation FLT3_ITD->PI3K_AKT Constitutive Phosphorylation FLT3_ITD->RAS_MAPK Constitutive Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition PI3K_AKT->Proliferation PI3K_AKT->Apoptosis_Inhibition RAS_MAPK->Proliferation RAS_MAPK->Apoptosis_Inhibition Inhibitor This compound Derivative Inhibitor->FLT3_ITD Binds to ATP Pocket Block X Block->FLT3_ITD

Caption: Inhibition of the constitutive FLT3-ITD signaling pathway by a 5-phenyl-oxazole derivative.

Biological Activity Data

Studies on derivatives have demonstrated potent activity against FLT3-ITD positive AML cell lines. For example, compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) was identified as a lead candidate.[2][8]

Cell LineFLT3 StatusCompound 7c Effect (at 100 nM)Key OutcomeSource
Molm-13 FLT3-ITD (+)~65% proliferation inhibitionPotent anti-proliferative activity[8]
MV4-11 FLT3-ITD (+)~52% proliferation inhibitionIn vivo tumor growth inhibition[2][8]
HL-60 FLT3-nullNo significant inhibitionSelectivity for FLT3-driven cells[8]

PART 4: Key Experimental Protocols for Biological Evaluation

To validate the activity of a novel compound based on this scaffold, a tiered approach of in vitro and cell-based assays is essential.

G tier1 Tier 1: In Vitro Biochemical Assay kinase_assay FLT3 Kinase Assay (e.g., ADP-Glo™) tier1->kinase_assay tier2 Tier 2: Cell-Based Assays proliferation Cell Proliferation Assay (e.g., CellTiter-Glo®) on Molm-13, MV4-11 tier2->proliferation apoptosis Apoptosis Assay (e.g., Caspase-3 Cleavage) tier2->apoptosis tier3 Tier 3: In Vivo Model xenograft Xenograft Mouse Model (MV4-11 cells) tier3->xenograft ic50 Determine IC₅₀ Value kinase_assay->ic50 ic50->tier2 Potent compounds advance proliferation->tier3 Active compounds advance apoptosis->tier3 Active compounds advance efficacy Evaluate Tumor Growth Inhibition xenograft->efficacy

Caption: Tiered workflow for the biological evaluation of a novel FLT3 inhibitor.

Protocol 1: In Vitro FLT3 Kinase Assay (Example: ADP-Glo™)

Objective: To determine the IC₅₀ value of the test compound against recombinant FLT3 kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the inhibitor indicate stronger enzymatic inhibition.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in a buffer containing DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: In a 384-well plate, add:

    • Recombinant FLT3 kinase.

    • Kinase substrate (e.g., a generic tyrosine kinase peptide).

    • ATP at its Kₘ concentration.

    • Test compound at various concentrations.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (Example: CellTiter-Glo®)

Objective: To measure the effect of the test compound on the viability of FLT3-ITD positive AML cells.

Procedure:

  • Cell Plating: Seed Molm-13 or MV4-11 cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Add the test compound at various concentrations (e.g., a 10-point, 3-fold serial dilution) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent (volume equal to the cell culture medium) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent viability relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 5: Safety and Handling

As a research chemical, this compound and its derivatives must be handled with appropriate care.

Hazard TypeGHS Classification and StatementsPrecautionary MeasuresSource
Acute Toxicity Warning: H302 - Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[6]
Skin Irritation Warning: H315 - Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Eye Irritation Warning: H319 - Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Respiratory Irritation Warning: H335 - May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a validated starting point for the rational design of targeted therapeutics. Its proven ability to serve as a kinase hinge-binding scaffold, particularly for targets like FLT3 and VEGFR2, solidifies its importance in medicinal chemistry.[1][2] The synthetic accessibility and the clear structure-activity relationships of its derivatives provide a robust platform for further optimization.

Future research should focus on modifying the 5-phenyl ring to enhance selectivity against other kinases, improve pharmacokinetic properties, and overcome potential resistance mechanisms. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation inhibitors derived from this potent and versatile scaffold.

References

Fundamental Reactivity of the 2-Aminooxazole Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-aminooxazole scaffold has emerged as a privileged structure in modern medicinal chemistry, primarily valued as a bioisosteric replacement for the ubiquitous 2-aminothiazole core. This guide provides an in-depth analysis of its fundamental reactivity, offering researchers and drug development professionals the foundational knowledge required for its strategic manipulation. Key advantages over its thiazole counterpart include enhanced metabolic stability by eliminating the oxidizable sulfur atom and potentially improved physicochemical properties such as aqueous solubility.[1][2][3] This document details robust synthetic strategies that circumvent classical limitations, explores the scaffold's rich derivatization potential through reactions at both the exocyclic amine and the oxazole ring, and discusses its behavior in cycloaddition reactions. By elucidating the electronic nature of the core and the causality behind proven experimental protocols, this guide serves as a comprehensive resource for leveraging the 2-aminooxazole motif in the design of next-generation therapeutics.

Introduction: The 2-Aminooxazole Scaffold – A Bioisosteric Perspective

The 2-aminooxazole is a five-membered aromatic heterocycle featuring an oxygen atom at position 1, a nitrogen at position 3, and an exocyclic amino group at the C2 position. Its structure imparts a unique combination of stability and reactivity, making it an attractive building block for complex molecular architectures.

The contemporary significance of the 2-aminooxazole core is intrinsically linked to the concept of bioisosterism . It serves as a direct isostere of the 2-aminothiazole nucleus, a scaffold present in numerous approved drugs and clinical candidates.[2] The substitution of the thiazole's sulfur atom with oxygen offers several compelling advantages for drug design:

  • Metabolic Stability: The primary metabolic liability of the 2-aminothiazole ring is often the oxidation of the sulfur atom. Replacing sulfur with a less readily oxidized oxygen atom can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.[1][2]

  • Physicochemical Properties: The oxygen atom generally leads to a lower calculated logP (ClogP) compared to sulfur, which can translate to improved aqueous solubility—a critical parameter for drug formulation and absorption.[3]

  • Reduced Promiscuity: In some high-throughput screening campaigns, 2-aminothiazole-containing compounds have been flagged as Pan-Assay Interference Compounds (PAINS) due to nonspecific reactivity.[1][2] The 2-aminooxazole isostere may offer a structurally similar alternative that circumvents these issues.

This strategic switch from sulfur to oxygen, while seemingly minor, profoundly impacts a molecule's disposition in a biological system, making the 2-aminooxazole a critical tool in the hit-to-lead optimization process.

Synthesis of the 2-Aminooxazole Core: Overcoming Synthetic Hurdles

Historically, the synthesis of N-substituted 2-aminooxazoles has been challenging. The classical Hantzsch synthesis, a robust method for producing 2-aminothiazoles from α-haloketones and substituted thioureas, fails when applied to substituted ureas.[1][2] This failure is rooted in the fundamental difference in nucleophilicity between sulfur and oxygen; the oxygen of the urea is a significantly poorer nucleophile than the sulfur of thiourea, rendering the key cyclization step inefficient.[2]

To overcome this, a highly effective and versatile two-step synthetic workflow has been established, which is now the standard for accessing N,4-disubstituted 2-aminooxazoles.[1][4]

G start1 α-Bromoacetophenone + Urea prod1 4-Aryl-2-aminooxazole start1->prod1 start2 4-Aryl-2-aminooxazole + Aryl Halide prod1->start2 prod2 N,4-Diaryl-2-aminooxazole start2->prod2 Buchwald-Hartwig Cross-Coupling

Caption: A modern two-step workflow for the synthesis of N,4-diaryl-2-aminooxazoles.

Experimental Protocol: Synthesis of 4-Phenyl-1,3-oxazol-2-amine

This protocol describes the first step: the formation of the core ring structure.

Causality: The choice of a polar protic solvent like ethanol facilitates the dissolution of the starting materials and can participate in the proton transfer steps of the mechanism. The reaction is heated to overcome the activation energy for the initial nucleophilic attack and the subsequent dehydration.

  • Reagent Preparation: To a round-bottom flask, add 2-bromo-1-phenylethan-1-one (1.0 eq), urea (2.0 eq), and absolute ethanol (approx. 0.2 M concentration relative to the ketone).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting ketone is complete (typically 12-18 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo. Add water to the residue and adjust the pH to ~9-10 with a saturated solution of NaHCO₃ or dilute NaOH. This neutralizes any HBr formed and precipitates the product.

  • Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-phenyl-1,3-oxazol-2-amine. The product can be further purified by recrystallization if necessary.

Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Phenyl-1,3-oxazol-2-amine

This protocol details the second step for installing a substituent on the exocyclic amine.

Causality: The Buchwald-Hartwig reaction is a powerful C-N bond-forming reaction. The choice of a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos) is critical for creating an active catalytic species that can undergo oxidative addition with the aryl halide and subsequent reductive elimination to form the desired product. A strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄) is required to deprotonate the 2-aminooxazole, making it sufficiently nucleophilic to attack the palladium center. Toluene is a common high-boiling, inert solvent for this transformation.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-phenyl-1,3-oxazol-2-amine (1.0 eq), the desired aryl bromide (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the phosphine ligand (e.g., XPhos, 0.1 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq).

  • Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110-130 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to afford the pure N,4-diaryl-2-aminooxazole.

Aryl Bromide SubstituentCatalyst/Ligand SystemBaseYield (%)Reference
4-MethoxyX-Phos Pd G2t-BuONa71[4]
4-FluoroX-Phos Pd G2K₃PO₄59[4]
2-MethylS-Phos Pd G2t-BuONa65[4]
3-TrifluoromethylX-Phos Pd G2K₃PO₄48[4]

Fundamental Reactivity: A Guide for Derivatization

The reactivity of the 2-aminooxazole core is governed by the interplay between the electron-rich exocyclic amino group and the aromatic oxazole ring.

Electronic Structure and Reactivity

The exocyclic amino group is a powerful electron-donating group. Through resonance, it increases the electron density of the entire heterocyclic system, particularly at the C5 position. This makes the ring highly activated towards electrophilic attack and simultaneously renders the C5 atom the most nucleophilic carbon.

Caption: Key resonance structure illustrating electron donation to the C5 position.

Reactions at the Exocyclic Amino Group (N-Functionalization)

The lone pair on the exocyclic nitrogen makes it a potent nucleophile and the primary site for reactions with a wide range of electrophiles.

  • Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides. This is a fundamental transformation for modifying the properties of the scaffold.

  • Alkylation: While direct N-alkylation with alkyl halides can be performed, it may suffer from over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.

  • N-Arylation: As detailed in the synthesis section, the Buchwald-Hartwig cross-coupling is the premier method for forming N-aryl bonds, offering broad scope and high yields.[1]

Reactions on the Oxazole Ring (C-Functionalization)

The most important reaction on the ring itself is electrophilic aromatic substitution, which occurs with high regioselectivity at the electron-rich C5 position.

Electrophilic Halogenation at C5

Halogenation provides a critical handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Bromination and chlorination are the most common examples.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the oxazole attacks the electrophile (e.g., Br⁺ from Br₂), forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation by a weak base restores aromaticity.[5][6]

G cluster_mech Mechanism: Electrophilic Bromination at C5 Start 2-Aminooxazole + Br₂ Sigma Resonance-Stabilized Sigma Complex (Cation) Start->Sigma Step 1: Nucleophilic attack (Rate-determining) Product 5-Bromo-2-aminooxazole + HBr Sigma->Product Step 2: Deprotonation (Fast)

Caption: Mechanism of electrophilic bromination on the 2-aminooxazole ring.

Experimental Protocol: Bromination of 4-Aryl-2-aminooxazole

  • Dissolution: Dissolve the 4-aryl-2-aminooxazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Add a solution of bromine (Br₂, 1.0-1.1 eq) in the same solvent dropwise with stirring. The characteristic red-brown color of bromine should disappear upon addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess bromine. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography or recrystallization.

Cycloaddition Reactions: The 2-Aminooxazole as a Diene

The oxazole ring can function as an azadiene in [4+2] Diels-Alder cycloadditions, typically reacting with electron-deficient dienophiles.[7][8] The reaction of a 2-aminooxazole with a dienophile like an alkyne dicarboxylate initially forms a bicyclic adduct. This adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., H₂O or HCN) to aromatize, ultimately yielding a substituted pyridine.

This reactivity, while sometimes limited, provides a powerful route to highly substituted pyridine scaffolds, which are themselves of great interest in medicinal chemistry. The outcome is highly dependent on the substituents and reaction conditions, but it represents an advanced method for scaffold hopping from an oxazole to a pyridine core.[8]

Conclusion and Future Outlook

The 2-aminooxazole core is a fundamentally important heterocyclic system with a well-defined and predictable reactivity profile. Its role as a metabolically robust bioisostere of 2-aminothiazole has cemented its place in the modern drug discovery toolkit. Mastery of its synthesis, particularly the two-step condensation/Buchwald-Hartwig sequence, allows for the creation of diverse and highly decorated compound libraries.

The key reactivity patterns—nucleophilic attack at the exocyclic amine and electrophilic substitution at the C5 position—provide two orthogonal handles for chemical modification. The halogenated derivatives, in particular, are versatile intermediates for further elaboration via cross-coupling chemistry. While its participation in cycloaddition reactions is more nuanced, it offers intriguing possibilities for scaffold diversification.

Future research will likely focus on expanding the scope of C5-functionalization beyond halogenation and exploring the intramolecular variants of its cycloaddition reactions to build complex, fused heterocyclic systems. As the demand for novel chemical matter continues to grow, a deep understanding of the fundamental reactivity of scaffolds like 2-aminooxazole will remain essential for the rational design of new medicines.

References

Stability and storage conditions for 5-Phenyl-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 5-Phenyl-1,3-oxazol-2-amine

Introduction

This compound is a heterocyclic organic compound featuring an oxazole core. The oxazole moiety is a key structural motif in numerous biologically active molecules and pharmaceutical agents, valued for its role in molecular recognition and its specific physicochemical properties.[1] For researchers and drug development professionals, a thorough understanding of a compound's chemical stability is paramount. It ensures the integrity of experimental results, defines appropriate storage and handling procedures, and is a critical component of regulatory compliance in pharmaceutical development.[2]

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for this compound. We will delve into its predicted chemical liabilities based on its structure, outline potential degradation pathways, and provide detailed protocols for its stability assessment. The information herein is designed to equip researchers with the necessary knowledge to maintain the quality and integrity of this compound in their studies.

Molecular Profile and Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in predicting its stability.

  • Chemical Structure:

    • IUPAC Name: this compound[3]

    • Molecular Formula: C₉H₈N₂O[3]

    • Molecular Weight: 160.17 g/mol [3]

  • Key Structural Features:

    • Oxazole Ring: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The oxazole ring is generally thermally stable but can be susceptible to certain chemical reactions.[1]

    • 2-Amino Group: An exocyclic primary amine attached to the C2 position of the oxazole ring. This group imparts basicity to the molecule and can be a site for chemical reactions.

    • 5-Phenyl Group: A phenyl substituent at the C5 position, which can influence the electronic properties and steric accessibility of the oxazole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [3]
Appearance Solid (Typical)[1]
Basicity (pKₐ of conjugate acid) The oxazole ring itself is weakly basic. The exocyclic amine will be the primary basic center.[4]

Core Stability Assessment and Predicted Degradation Pathways

Theoretical Stability Analysis
  • Thermal Stability: Oxazole derivatives are noted for their thermal stability, often withstanding high temperatures without decomposition.[1] Therefore, significant degradation under typical laboratory storage temperatures (ambient, refrigerated, or frozen) is not expected. However, high-temperature manufacturing processes or analytical techniques like gas chromatography could pose a risk.

  • Hydrolytic Stability: This is likely the most significant area of concern. The stability of the oxazole ring is pH-dependent. A study on a related 1,2,4-oxadiazole derivative demonstrated maximum stability in a slightly acidic pH range (3-5), with increased degradation under more acidic or basic conditions.[5]

    • Acidic Conditions: The nitrogen atom in the oxazole ring (N3) or the exocyclic amino group can be protonated. Protonation of the ring nitrogen can activate the C2 carbon for nucleophilic attack by water, leading to ring opening.[5]

    • Basic Conditions: The C2 carbon is electron-deficient and can be susceptible to nucleophilic attack by hydroxide ions, which would also initiate ring cleavage.[4]

  • Oxidative Stability: The oxazole ring has some resistance to oxidation, but strong oxidizing agents can cause ring cleavage.[4] The primary amine group could also be susceptible to oxidation. The replacement of sulfur with oxygen in isosteric analogs (e.g., 2-aminothiazole vs. 2-aminooxazole) is often done to improve metabolic stability by preventing S-oxidation, suggesting the oxazole ring itself is less prone to metabolic oxidation.[6][7]

  • Photostability: Aromatic heterocyclic compounds can absorb UV radiation, which may lead to photochemical degradation. Photolysis of oxazoles can lead to the formation of oxidation products. Therefore, exposure to light, particularly UV light, should be considered a potential risk.

Predicted Degradation Pathways

Based on the principles above, two primary degradation pathways are proposed for this compound: hydrolysis and oxidation.

cluster_0 This compound (Parent Compound) cluster_1 Hydrolytic Degradation cluster_2 Oxidative Degradation A This compound B Ring-Opened Intermediate (N-(benzoyl)urea derivative) A->B H₂O / H⁺ or OH⁻ (Hydrolysis) E N-Oxide Derivative A->E [O] (e.g., H₂O₂, peracids) F Ring-Cleavage Products A->F Strong [O] (e.g., KMnO₄, O₃) C Benzoic Acid B->C Further Hydrolysis D Urea B->D Further Hydrolysis

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended. These are based on general guidelines for heterocyclic amines and the predicted stability profile.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Minimizes the rate of potential hydrolytic and oxidative degradation. Freezer storage is a common best practice for maintaining the quality of research compounds.[8]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Reduces the risk of oxidative degradation from atmospheric oxygen.
Light Protect from light. Store in an amber vial or in a dark location.Prevents potential photolytic degradation.
Moisture Store in a tightly sealed container in a desiccator or dry environment.Minimizes exposure to atmospheric moisture, which is critical for preventing hydrolysis.[5]
pH (for solutions) If preparing solutions, use a slightly acidic buffer (pH 3-5) for maximum stability. Avoid strongly acidic or basic conditions.Based on the stability profile of related heterocyclic compounds, a pH of 3-5 is predicted to be optimal.[5]

Handling:

  • Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the solid.

  • Use in a well-ventilated area or under a fume hood.

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Design for Stability Verification

To definitively establish the stability profile of this compound, a systematic experimental study is required. This involves forced degradation studies to identify potential degradation products and long-term/accelerated studies to determine shelf-life.[9][10]

cluster_forced Forced Degradation Studies cluster_longterm Long-Term & Accelerated Stability start Start: Pure this compound prep Prepare Stock Solution (e.g., in Acetonitrile) start->prep accel Accelerated Storage (e.g., 40°C/75% RH) start->accel Store Solid Sample long long start->long Store Solid Sample acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to Stress oxid Oxidation (e.g., 3% H₂O₂) prep->oxid Expose to Stress therm Thermal Stress (e.g., 80°C in solution) prep->therm Expose to Stress photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to Stress analyze Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) using Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze identify Identify Degradation Products (LC-MS/MS) analyze->identify pathway Elucidate Degradation Pathways identify->pathway shelf Determine Shelf-Life and Storage Conditions pathway->shelf analyze_lt Analyze Samples at Time Points (e.g., 0, 3, 6, 12 months) using Stability-Indicating HPLC Method accel->analyze_lt analyze_lt->shelf end End: Complete Stability Profile shelf->end long->analyze_lt

Caption: Experimental workflow for stability testing of this compound.

Protocol 1: Forced Degradation Studies

The goal of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.[9] A target degradation of 5-20% is ideal.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Method
Acid Hydrolysis Dissolve compound in Acetonitrile/0.1 M HCl (1:1). Incubate at 60°C. Sample at 0, 2, 6, 12, and 24 hours. Neutralize samples before analysis.
Base Hydrolysis Dissolve compound in Acetonitrile/0.1 M NaOH (1:1). Incubate at room temperature. Sample at 0, 1, 2, 4, and 8 hours. Neutralize samples before analysis.
Oxidation Dissolve compound in Acetonitrile/3% H₂O₂ (1:1). Incubate at room temperature, protected from light. Sample at 0, 2, 6, 12, and 24 hours.
Thermal (Solution) Dissolve compound in Acetonitrile/Water (1:1). Incubate at 80°C, protected from light. Sample at 0, 8, 24, and 48 hours.
Thermal (Solid) Store solid compound at 80°C. Sample at day 0, 1, 3, and 7. Dissolve in mobile phase for analysis.
Photostability Expose solid compound and a solution in Acetonitrile/Water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). Use a dark control.
Protocol 2: Long-Term and Accelerated Stability Testing

This study evaluates the stability of the solid compound under recommended and stressed storage conditions to establish a re-test date or shelf life.

  • Sample Preparation: Aliquot sufficient quantities of a single batch of this compound into amber glass vials that are sealed to be airtight.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and degradation products.

Analytical Methodology for Stability Monitoring

A validated stability-indicating analytical method is crucial for accurate assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11]

Primary Method: Stability-Indicating HPLC-UV/MS

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of each.

Table 4: Example HPLC Method Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV/PDA at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for peak identification.
Method Validation Strategy

The chosen analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated using the samples from the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is predicted to be a thermally stable compound, but it possesses potential liabilities towards hydrolysis and photolysis. The primary degradation pathway is likely to be pH-dependent hydrolytic opening of the oxazole ring. To ensure the compound's integrity, it is imperative to store it under cold (-20°C), dry, and dark conditions, preferably under an inert atmosphere. For solution-based experiments, maintaining a slightly acidic pH (3-5) is advisable. The provided protocols for forced degradation and long-term stability studies, coupled with a robust stability-indicating HPLC method, offer a comprehensive framework for researchers to definitively characterize the stability of this compound and ensure the reliability of their scientific endeavors.

References

Methodological & Application

Application Notes & Protocols: 5-Phenyl-1,3-oxazol-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminooxazole Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery and development. These molecular frameworks are capable of interacting with multiple biological targets, offering a rich starting point for the synthesis of diverse compound libraries. The 2-aminooxazole moiety has emerged as one such privileged structure, largely due to its role as a bioisostere of the well-established 2-aminothiazole scaffold.[1] The substitution of the sulfur atom in the thiazole ring with an isosteric oxygen atom can offer advantages such as a decreased octanol-water partition coefficient (ClogP), potentially leading to improved solubility, and a reduced rate of metabolism due to the absence of an oxidizable sulfur atom.[1]

5-Phenyl-1,3-oxazol-2-amine, in particular, serves as a valuable and versatile building block. Its structure combines the key features of the 2-aminooxazole core with a phenyl group at the 5-position. This phenyl ring provides a site for further functionalization and can engage in crucial π-stacking interactions within biological targets. The exocyclic amino group is a nucleophilic handle that readily participates in a variety of chemical transformations, making this compound an ideal starting material for creating a diverse range of more complex molecules.

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its key transformations and insights into its application in the synthesis of biologically active compounds.

Core Synthetic Transformations

The reactivity of this compound is dominated by the nucleophilicity of the exocyclic amino group. This allows for straightforward derivatization through N-acylation, N-alkylation, and the formation of ureas and thioureas. Furthermore, the oxazole ring itself can be functionalized, for instance, through electrophilic halogenation at the C4 position, which then opens the door for cross-coupling reactions.

dot

Caption: Key synthetic transformations of this compound.

Protocol 1: N-Acylation of this compound

The formation of an amide bond via N-acylation is one of the most fundamental and widely used reactions in organic synthesis. For this compound, this transformation is highly efficient and provides access to a vast array of derivatives with potential biological activity. N-acylated 2-aminobenzothiazoles, close analogues, have shown promise as anti-inflammatory agents.[2] The following protocol is a robust method for the N-acylation using an acyl chloride.

Experimental Workflow: N-Acylation

dot

N_Acylation_Workflow start Start dissolve Dissolve this compound and base (e.g., Et3N) in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add acyl chloride dropwise cool->add_acyl react Stir at room temperature (4-12 h) add_acyl->react workup Aqueous workup (Water, Brine) react->workup extract Extract with DCM workup->extract dry Dry organic layer (Na2SO4) extract->dry purify Purify by column chromatography or recrystallization dry->purify end End purify->end

Caption: General workflow for the N-acylation of this compound.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.5 equivalents)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired N-acylated product.

Parameter Condition Rationale
Solvent Anhydrous DCMAprotic and unreactive towards acyl chlorides; good solubility for reactants.
Base TriethylamineScavenges the HCl byproduct, driving the reaction to completion.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction; RT allows for completion.
Stoichiometry Slight excess of acyl chlorideEnsures complete consumption of the starting amine.

Protocol 2: Synthesis of N-Urea and N-Thiourea Derivatives

The reaction of the amino group with isocyanates or isothiocyanates provides a direct route to N-substituted ureas and thioureas. These functional groups are prevalent in medicinal chemistry, acting as potent hydrogen bond donors and acceptors. For instance, 3(5)-ureido-pyrazole derivatives are known antitumor agents.[3][4] The reaction is typically high-yielding and proceeds under mild conditions. Studies on the reaction of 2-amino-2-thiazolines with isocyanates have shown that the addition can occur at the endocyclic nitrogen; however, for 2-aminooxazoles, the exocyclic amine is generally more nucleophilic and reactive.[5]

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Isocyanate or Isothiocyanate of choice (e.g., phenyl isocyanate) (1.0-1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • To the stirred solution, add the isocyanate or isothiocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the starting amine is not fully consumed, as monitored by TLC.

  • If a precipitate forms upon reaction completion, collect the solid by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product is often of high purity. If necessary, it can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether or hexanes.

Parameter Condition Rationale
Solvent Anhydrous THF/DCMAprotic and inert solvent that provides good solubility for reactants.
Temperature Room TemperatureThe reaction is generally efficient at ambient temperature.
Stoichiometry Near-equimolarPrevents side reactions and simplifies purification.

Protocol 3: C4-Functionalization via Bromination and Suzuki-Miyaura Cross-Coupling

To expand the diversity of derivatives, functionalization of the oxazole ring itself is a powerful strategy. The C4 position of 5-substituted oxazoles can be selectively halogenated, providing a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and versatile method for forming C-C bonds.[6][7] This two-step sequence allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.

Step 1: Regioselective C4-Bromination

This protocol is adapted from a method for the highly regioselective bromination of 5-substituted oxazoles.[8] The use of a strong, non-nucleophilic base to deprotonate the C2 position, followed by quenching with a bromine source, is key. However, for a 2-amino substituted oxazole, direct bromination at the electron-rich C4 position is also plausible. A more direct approach for related heterocycles often involves N-bromosuccinimide (NBS).

dot

Halogenation_Suzuki_Workflow start 5-Phenyl-1,3- oxazol-2-amine bromination Step 1: C4-Bromination (e.g., NBS in DMF) start->bromination intermediate 2-Amino-4-bromo- 5-phenyloxazole bromination->intermediate suzuki Step 2: Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) intermediate->suzuki product 2-Amino-4-aryl- 5-phenyloxazole suzuki->product

Caption: Two-step workflow for C4-arylation of this compound.

Detailed Step-by-Step Protocol (Step 1 - Bromination)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 2-amino-4-bromo-5-phenyloxazole.

  • The product can be purified by recrystallization if necessary.

Step 2: Suzuki-Miyaura Cross-Coupling

With the C4-bromo derivative in hand, a Suzuki-Miyaura coupling can be performed to introduce a new aryl or heteroaryl group. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially coordinating substrates like 2-amino-heterocycles.[9]

Detailed Step-by-Step Protocol (Step 2 - Suzuki Coupling)

Materials:

  • 2-Amino-4-bromo-5-phenyloxazole

  • Arylboronic acid of choice (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water (4:1), DME, or Toluene)

  • Schlenk flask or microwave vial, magnetic stirrer

Procedure:

  • To a Schlenk flask or microwave vial, add 2-amino-4-bromo-5-phenyloxazole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. The reaction can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-aryl-5-phenyloxazole.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂Often effective for heteroaryl couplings, balancing activity and stability.[10]
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation.[7]
Solvent Dioxane/Water or DMECommon solvent systems for Suzuki reactions, providing good solubility.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-aminooxazole scaffold is a key component in a number of potent kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. A recent study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[11] This highlights the potential of N-acylated or N-arylated derivatives of this compound as valuable leads in drug discovery. The general structure of such inhibitors often involves an N-aryl or N-acyl group on the 2-amino position, which can occupy the ATP-binding site of the kinase.

dot

Kinase_Inhibitor_Scaffold cluster_0 Kinase ATP Binding Site cluster_1 2-Aminooxazole Inhibitor hinge Hinge Region (H-Bonding) hydrophobic Hydrophobic Pocket scaffold This compound Core n_group N-Aryl/Acyl Group n_group->hinge Forms H-bonds c5_phenyl C5-Phenyl Group c5_phenyl->hydrophobic Occupies pocket

Caption: Binding model of a 2-aminooxazole-based kinase inhibitor.

The synthesis of libraries based on the this compound core, using the protocols described above, can rapidly generate novel compounds for screening against various kinase targets.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessible nucleophilic amino group allows for straightforward derivatization into amides, ureas, and other functionalities. Furthermore, the oxazole ring can be selectively functionalized, enabling access to a wider chemical space through modern cross-coupling techniques. The demonstrated utility of the 2-aminooxazole scaffold in developing potent kinase inhibitors underscores the importance of this compound as a key starting material for researchers, scientists, and drug development professionals. The protocols provided herein offer reliable and robust methods for leveraging the synthetic potential of this important molecule.

References

Application Notes and Protocols for the Derivatization of 5-Phenyl-1,3-oxazol-2-amine at the Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-5-phenyloxazole Scaffold

The 5-phenyl-1,3-oxazol-2-amine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure, combined with the hydrogen bonding capabilities of the 2-amino group, makes it an attractive starting point for the development of novel compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4]

Derivatization of the exocyclic amino group at the 2-position is a primary strategy for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This targeted modification allows researchers to fine-tune the compound's interaction with biological targets, ultimately optimizing its pharmacological profile. This guide provides detailed protocols and the underlying scientific rationale for the most common and effective methods of derivatizing this compound: N-acylation and N-sulfonylation.

Core Methodologies: From Amine to Amide and Sulfonamide

The nucleophilic character of the primary amino group on the oxazole ring is the key to its derivatization. The lone pair of electrons on the nitrogen atom readily attacks electrophilic species such as acyl chlorides, anhydrides, and sulfonyl chlorides.

Workflow Overview: A Systematic Approach

The successful synthesis and validation of novel derivatives follow a logical and systematic workflow. This process ensures reproducibility and the unambiguous identification of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound reaction Derivatization Reaction (Acylation / Sulfonylation) start->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup crude Crude Product workup->crude purify Purification (Recrystallization or Column Chromatography) crude->purify pure Pure Derivative purify->pure analysis Structural Analysis (NMR, MS, IR) pure->analysis final Verified Compound analysis->final

Caption: General workflow for derivatization of this compound.

Protocol 1: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that converts the primary amine into a more stable and electronically diverse amide.[5][6] This protocol utilizes an acyl chloride as the acylating agent and a non-nucleophilic base to scavenge the HCl byproduct.

Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, facilitated by a base like triethylamine or pyridine, yields the N-acylated product. The use of an anhydrous solvent is critical to prevent the hydrolysis of the reactive acyl chloride.

Reaction Scheme: N-Acylation

G reactant1 This compound conditions Base (e.g., Et3N) Anhydrous Solvent (e.g., DCM) 0 °C to RT reactant2 + R-COCl (Acyl Chloride) product N-(5-phenyl-1,3-oxazol-2-yl)amide conditions->product

Caption: General scheme for the N-acylation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound>98%Sigma-AldrichStarting Material
Acetyl Chloride (or other acyl chloride)Reagent GradeAcros OrganicsAcylating Agent
Triethylamine (Et₃N)>99%, distilledFisher ScientificHCl Scavenger / Base
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichReaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRNeutralizing Wash
Brine (Saturated NaCl)ACS GradeVWROrganic Phase Wash
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificDrying Agent
Ethyl Acetate / HexanesHPLC GradeVWRSolvents for Recrystallization/Chromatography
Step-by-Step Protocol
  • Preparation: To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 160.17 mg).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (1.2 mmol, 0.17 mL). Stir the solution for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon adding the acyl chloride.

  • Acyl Chloride Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 mmol, 0.08 mL) dropwise to the stirred solution over 5 minutes. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Work-up:

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). This removes unreacted acid chloride and the hydrochloride salt.[7][8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either:

    • Recrystallization: Using a suitable solvent system like ethyl acetate/hexanes.

    • Column Chromatography: Using silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) for higher purity.[1][9]

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

The introduction of a sulfonamide moiety can significantly enhance the biological activity of a molecule, often by mimicking a phosphate group or improving binding to enzyme active sites.

Scientific Rationale

Similar to acylation, N-sulfonylation is a nucleophilic substitution reaction. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often the preferred base and solvent for this reaction as it also acts as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate which is then attacked by the amine.

Reaction Scheme: N-Sulfonylation

G reactant1 This compound conditions Pyridine 0 °C to RT reactant2 + R-SO₂Cl (Sulfonyl Chloride) product N-(5-phenyl-1,3-oxazol-2-yl)sulfonamide conditions->product

Caption: General scheme for the N-sulfonylation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound>98%Sigma-AldrichStarting Material
p-Toluenesulfonyl Chloride (TsCl)>98%Acros OrganicsSulfonylating Agent
PyridineAnhydrous, >99.8%Sigma-AldrichBase, Catalyst, and Solvent
Hydrochloric Acid (HCl), 2MACS GradeVWRAcidic Wash to Remove Pyridine
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeVWRDrying Agent
Step-by-Step Protocol
  • Preparation: In a dry flask, dissolve this compound (1.0 mmol, 160.17 mg) in anhydrous pyridine (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 mmol, 210 mg) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor by TLC.

  • Quenching & Work-up:

    • Pour the reaction mixture into 50 mL of ice-cold water and stir for 30 minutes to precipitate the product.

    • Alternatively, for more soluble products, dilute the mixture with ethyl acetate (30 mL).

    • Transfer to a separatory funnel and wash with 2M HCl (3 x 20 mL) to remove pyridine. Caution: This wash is exothermic.

    • Wash the organic layer with water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Characterization of Synthesized Derivatives

Unambiguous characterization is essential to confirm the identity and purity of the newly synthesized compounds.

TechniqueExpected Observations for Successful Derivatization
TLC The product spot should have a different Rf value than the starting amine (typically higher, i.e., less polar) and should be a single spot after purification.
¹H NMR - Disappearance of the broad singlet corresponding to the -NH₂ protons (typically δ 5.0-6.0 ppm).- Appearance of a new singlet for the amide N-H (typically δ 8.0-10.0 ppm).- Appearance of new signals corresponding to the added acyl or sulfonyl group (e.g., a singlet at ~δ 2.2 ppm for an acetyl methyl group).
¹³C NMR - Appearance of a new carbonyl carbon signal for amides (δ 165-175 ppm).- Shifts in the chemical environment of the oxazole ring carbons.
Mass Spectrometry The molecular ion peak ([M+H]⁺ or [M]⁺) in the mass spectrum must correspond to the calculated molecular weight of the target derivative.
IR Spectroscopy - Disappearance of the N-H stretching bands of the primary amine (~3300-3400 cm⁻¹).- Appearance of a strong C=O stretching band for amides (~1650-1690 cm⁻¹).- Appearance of characteristic S=O stretching bands for sulfonamides (~1350 and 1160 cm⁻¹).

References

N-alkylation and N-arylation of 5-Phenyl-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Functionalized 5-Phenyl-1,3-oxazol-2-amine Derivatives

Abstract

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisosteric replacement for the 2-aminothiazole moiety to improve metabolic stability and physicochemical properties.[1][2] This guide provides detailed application notes and robust protocols for the N-alkylation and N-arylation of this compound, a key intermediate for generating diverse chemical libraries. We will explore modern catalytic methods, including the highly efficient Buchwald-Hartwig amination for N-arylation and both classical and catalyst-driven approaches for N-alkylation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize novel N-substituted 2-aminooxazole derivatives.

Introduction: The Strategic Importance of the 2-Aminooxazole Core

In the landscape of drug discovery, the rational design of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The 2-aminothiazole ring is a common feature in many bioactive compounds but can suffer from metabolic oxidation at the sulfur atom.[2] Replacing the sulfur with an isosteric oxygen atom to form a 2-aminooxazole can mitigate this issue, potentially leading to compounds with improved metabolic profiles and better solubility.[1][2]

However, the synthesis of N-substituted 2-aminooxazoles is not always straightforward. Classical condensation methods like the Hantzsch synthesis, which work well for 2-aminothiazoles using N-substituted thioureas, often fail when N-substituted ureas are used.[1] This challenge necessitates a more strategic, two-step approach: first, the synthesis of the parent 2-aminooxazole core, followed by its N-functionalization. This guide provides validated protocols for this second, crucial step.

Part I: Synthesis of the this compound Starting Material

Before N-functionalization, the core scaffold must be synthesized. The most common and reliable method is the condensation of an α-haloketone with urea. For the target molecule, this involves the reaction of 2-bromo-1-phenylethanone (phenacyl bromide) with urea.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related 4-aryl-2-aminooxazoles.[2]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1-phenylethanone (1.0 eq), urea (1.5 eq), and absolute ethanol to form a slurry.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified via column chromatography on silica gel.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part II: N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[3] It has been successfully applied to the N-arylation of 2-aminooxazoles, offering a significant improvement over harsher, traditional methods like the Ullmann condensation.[1][4]

Scientific Principle: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex coordinates with the 2-aminooxazole. In the presence of a strong, non-nucleophilic base, the amine is deprotonated, and subsequent reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst.[3] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Buchwald-Hartwig Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(L)₂-X pd0->pd_oxidative Oxidative Addition (Ar-X) pd_amine_complex [Ar-Pd(II)(L)(Amine)]⁺X⁻ pd_oxidative->pd_amine_complex Ligand Exchange (Amine) pd_amido Ar-Pd(II)(L)-Amido pd_amine_complex->pd_amido Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-Amine pd_amido->product

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 2: General Procedure for N-Arylation

This protocol is optimized based on extensive studies on the N-arylation of the 2-aminooxazole scaffold.[1][2] Microwave irradiation is recommended for its effectiveness in high-temperature reactions and reduced reaction times.

  • Reaction Setup (Inert Atmosphere): To a microwave vial, add this compound (1.0 eq), the desired aryl bromide (1.2 eq), sodium tert-butoxide (t-BuONa) (2.0 eq), and the palladium precatalyst (e.g., X-Phos Pd G2, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 130°C for 10-30 minutes. Monitor for the consumption of the starting material by TLC.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-5-phenyl-1,3-oxazol-2-amine.

Data Summary: Catalyst and Base Screening

The choice of catalyst, ligand, and base is critical for achieving high yields. The following table summarizes typical findings from optimization studies on similar scaffolds.[1]

Catalyst SystemBaseTypical OutcomeRationale
X-Phos Pd G2 t-BuONa Excellent Yields X-Phos is a bulky, electron-rich ligand that promotes reductive elimination. t-BuONa is a strong, non-nucleophilic base ideal for deprotonating the amine.[1]
S-Phos Pd G2t-BuONaGood to Excellent YieldsS-Phos is another effective biaryl phosphine ligand, often interchangeable with X-Phos.
DavePhos/Pd(OAc)₂t-BuONaModerate YieldsA first-generation catalyst system that is generally less active than the G2 precatalysts.[1]
X-Phos Pd G2Cs₂CO₃Good YieldsA milder base, useful if the substrate is sensitive to t-BuONa.
X-Phos Pd G2K₂CO₃Low to No ReactionThis base is often too weak to effectively deprotonate the amine under these conditions.[1]

Part III: N-Alkylation Methodologies

N-alkylation can be achieved through several methods. We present two robust protocols: a modern catalytic approach using alcohols as alkylating agents and a classical SN2 reaction with alkyl halides.

Overall_Workflow cluster_alkylation Alkylation Pathways start Phenacyl Bromide + Urea core This compound start->core Condensation arylation N-Arylation (Buchwald-Hartwig) core->arylation alkylation1 N-Alkylation (Borrowing Hydrogen) core->alkylation1 alkylation2 N-Alkylation (SN2 with Alkyl Halide) core->alkylation2 product_aryl N-Aryl Product arylation->product_aryl product_alkyl N-Alkyl Product alkylation1->product_alkyl alkylation2->product_alkyl

Figure 2: Synthetic workflow for N-functionalization.
Method A: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This method is an environmentally friendly alternative that uses readily available alcohols as alkylating agents, with water as the only byproduct.[5] The mechanism, often called "borrowing hydrogen" or "hydrogen autotransfer," involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" by the catalyst.[6]

This is a general procedure that can be adapted from protocols for other heterocyclic amines.[5][7]

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), a base such as potassium tert-butoxide (t-BuOK) (0.5-1.5 eq), and the catalyst (e.g., an NHC-Iridium(III) or Ruthenium(II) complex, 1-3 mol%).[5]

  • Solvent Addition: Add anhydrous, degassed toluene (or another high-boiling solvent) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110-120°C for 16-24 hours.

  • Workup and Purification: Cool the reaction, dilute with a suitable organic solvent, filter, concentrate, and purify by column chromatography as described in Protocol 2.

Method B: Classical SN2 N-Alkylation with Alkyl Halides

This is a traditional and highly reliable method for N-alkylation, proceeding via a standard SN2 mechanism.[8]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq). Cesium carbonate is often more effective due to its higher solubility and the "cesium effect."

  • Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80°C) until the starting material is consumed (monitor by TLC).

  • Workup:

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Conclusion

The N-alkylation and N-arylation of this compound are critical transformations for generating novel molecular entities for drug discovery. The protocols detailed in this guide provide reliable and reproducible methods for achieving these goals. For N-arylation, the palladium-catalyzed Buchwald-Hartwig amination offers high efficiency and broad substrate scope. For N-alkylation, researchers can choose between a green, catalytic "borrowing hydrogen" approach using alcohols or the robust, classical SN2 reaction with alkyl halides, depending on the specific requirements of their synthetic route. Careful execution of these protocols will enable the efficient construction of diverse libraries of 2-aminooxazole derivatives for biological screening.

References

Application Notes and Protocols for 5-Phenyl-1,3-oxazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 2-Aminooxazole Scaffold

The 5-phenyl-1,3-oxazol-2-amine core is a privileged scaffold in modern medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] Historically, it has been explored as a bioisostere of the well-known 2-aminothiazole moiety, aiming to mitigate potential metabolic liabilities associated with the sulfur atom, such as oxidation, and to improve properties like solubility.[1][3] This strategic isosteric replacement has paved the way for the discovery of potent agents across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][4]

This guide provides an in-depth overview of the synthesis and application of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and mechanistic insights to facilitate the exploration and exploitation of this promising chemical scaffold.

I. Synthetic Strategies and Protocols

The synthesis of N-substituted 5-phenyl-1,3-oxazol-2-amines is typically achieved through a robust two-step sequence. This involves the initial formation of the core 2-aminooxazole ring, followed by a cross-coupling reaction to introduce the desired aryl or heteroaryl substituent on the amino group.

Logical Workflow for Synthesis

The rationale for this two-step approach lies in its modularity and efficiency. The initial cyclization provides a common intermediate, this compound, which can then be diversified in the second step through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Diversification Acetophenone Acetophenone Bromoacetophenone α-Bromoacetophenone Acetophenone->Bromoacetophenone Bromination Aminooxazole This compound Bromoacetophenone->Aminooxazole Condensation Urea Urea Urea->Aminooxazole ArylHalide Aryl Halide FinalProduct N-Aryl-5-phenyl- 1,3-oxazol-2-amine ArylHalide->FinalProduct Aminooxazole_ref This compound Aminooxazole_ref->FinalProduct Buchwald-Hartwig Amination G FLT3_Inhibitor This compound Derivative FLT3 Mutated FLT3 Receptor FLT3_Inhibitor->FLT3 Binds to ATP pocket Phosphorylation Autophosphorylation FLT3_Inhibitor->Phosphorylation Inhibits FLT3->Phosphorylation ATP ATP ATP->FLT3 Downstream Downstream Signaling (STAT5, MAPK) Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

References

Application Notes & Protocols: Synthesis and Evaluation of 5-Phenyl-1,3-oxazol-2-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenyl-1,3-oxazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of kinase inhibitors derived from this versatile scaffold. Detailed, field-proven protocols for chemical synthesis via modern cross-coupling methodologies, in vitro kinase activity assays, and cell-based functional assessments are presented. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific kinase targets.

Introduction: The this compound Scaffold in Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore in many bioactive compounds.[1][2] Specifically, the this compound core offers a rigid framework that can be strategically functionalized to achieve high-affinity interactions with the ATP-binding pocket of various kinases.

The 2-amino group provides a convenient handle for introducing diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this scaffold have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[6]

This guide will detail the synthetic routes to access a library of this compound analogs and provide robust protocols for their biological characterization.

PART 1: Synthesis of this compound Derivatives

The synthesis of the target compounds is typically achieved through a convergent strategy, involving the initial construction of the core this compound scaffold followed by diversification at the 2-amino position.

Synthesis of the Core Scaffold: this compound

A reliable two-step procedure for the synthesis of the this compound core is outlined below, involving the condensation of an α-bromoacetophenone with urea.[7]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • Urea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (1.0 eq) and urea (1.5 eq) in ethanol.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Diversification via Palladium-Catalyzed Cross-Coupling

The 2-amino group of the scaffold is readily functionalized using modern cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a wide array of aryl and heteroaryl substituents.[7][8][9][10] This allows for the exploration of the chemical space around the scaffold to optimize kinase inhibitory activity.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

Materials:

  • This compound

  • Aryl bromide or iodide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-phenyl-1,3-oxazol-2-amine derivative.

PART 2: In Vitro Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to assess their ability to inhibit the target kinase. Luminescence-based assays that measure ATP consumption are a common and robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[4]

Luminescence-Based In Vitro Kinase Assay

This protocol describes a general method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, and therefore, an effective inhibitor will result in a higher luminescent signal.[4][11][12]

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination.[4]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (for the "no inhibitor" control) to each well.[4]

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[4]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Data Presentation:

Kinase TargetCompound IDIC₅₀ (nM)
Kinase ACompound 125
Kinase ACompound 2150
Kinase BCompound 1>10,000
Kinase BCompound 2800

Table 1: Example of IC₅₀ data for synthesized compounds against a panel of kinases.

PART 3: Cell-Based Assays for Functional Evaluation

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's efficacy in a more physiologically relevant context.[5][13][14][15] These assays can assess the inhibitor's ability to engage its target within the cell and modulate downstream signaling pathways.

Cellular Phosphorylation Assay

This assay measures the phosphorylation of a downstream substrate of the target kinase within the cell. A reduction in phosphorylation indicates successful inhibition of the kinase by the test compound.[16]

Protocol 4: Western Blotting for Substrate Phosphorylation

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific for the substrate and total protein for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor compound or DMSO for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH, β-actin).

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target substrate with increasing concentrations of an effective inhibitor.

Cell Proliferation Assay

This assay determines the effect of the kinase inhibitor on the growth and viability of cancer cells that are dependent on the target kinase for their proliferation.

Protocol 5: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound for 72 hours.

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Condensation Condensation: α-bromoacetophenone + Urea Start->Condensation Protocol 1 Core_Scaffold This compound Condensation->Core_Scaffold Coupling Buchwald-Hartwig Cross-Coupling Core_Scaffold->Coupling Protocol 2 Library Library of Analogs Coupling->Library In_Vitro In Vitro Kinase Assay (IC50 Determination) Library->In_Vitro Screening Cell_Based Cell-Based Assays (Phosphorylation, Proliferation) In_Vitro->Cell_Based Promising Hits Lead_Compound Lead Compound Cell_Based->Lead_Compound

Caption: Workflow for the synthesis and evaluation of this compound based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_signaling Cellular Signaling Pathway Kinase Target Kinase (Active) Substrate Substrate Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate (Active) Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP Pocket Inhibited_Kinase Target Kinase (Inactive) No_Response Inhibition of Cellular Response

Caption: Mechanism of action of a this compound based kinase inhibitor.

References

The Rise of the 2-Aminooxazole Scaffold: A Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved efficacy, safety, and pharmacokinetic profiles is paramount. For decades, the 2-aminothiazole moiety has been a cornerstone in the design of a multitude of biologically active compounds, including approved drugs.[1][2] However, its utility is often hampered by inherent liabilities, such as susceptibility to oxidative metabolism at the sulfur atom and the potential to act as a Pan-Assay Interference Compound (PAINS), leading to non-specific biological activity.[1]

The 2-aminooxazole scaffold has emerged as a compelling and strategic bioisosteric replacement for the 2-aminothiazole core.[1] This substitution of the sulfur atom with oxygen can confer significant advantages, including enhanced aqueous solubility and a reduced propensity for metabolic degradation, thereby improving the overall developability of drug candidates.[1] The exploration of 2-aminooxazoles has opened new avenues in drug discovery, particularly in the development of antitubercular and anticancer agents. This guide provides a comprehensive overview of the synthesis and application of this promising scaffold, complete with detailed protocols for researchers in the field.

Synthesis of N,4-Disubstituted 2-Aminooxazoles: A Step-by-Step Protocol

The synthesis of N,4-disubstituted 2-aminooxazoles can be more challenging than that of their 2-aminothiazole counterparts. A robust and versatile two-step method has been developed, which involves an initial condensation reaction followed by a palladium-catalyzed cross-coupling reaction.

Protocol: Two-Step Synthesis of N,4-Disubstituted 2-Aminooxazoles

This protocol is adapted from the work of Azzali et al. (2020).

Step 1: Condensation of α-Bromoacetophenone with Urea

  • Reaction Setup: In a microwave-safe vessel, combine the desired α-bromoacetophenone (1.0 eq), urea (10.0 eq), and dimethylformamide (DMF) as the solvent.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 120°C for 3 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-substituted-2-aminooxazole intermediate.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine the 4-substituted-2-aminooxazole from Step 1 (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst such as X-Phos Pd G2 (0.1 eq), a suitable phosphine ligand (e.g., X-Phos, 0.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) in a mixture of toluene and t-butanol.

  • Reaction Conditions: Heat the reaction mixture at 130°C for 15 minutes under microwave irradiation.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain the final N,4-disubstituted 2-aminooxazole.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Buchwald-Hartwig Coupling Start1 α-Bromoacetophenone + Urea MW1 Microwave Irradiation (120°C, 3 min) Start1->MW1 Workup1 Work-up & Purification MW1->Workup1 Intermediate 4-Substituted-2-aminooxazole Workup1->Intermediate Start2 Intermediate + Aryl Halide Intermediate->Start2 MW2 Microwave Irradiation (130°C, 15 min) Start2->MW2 Reagents Pd Catalyst (X-Phos Pd G2) Ligand (X-Phos) Base (Cs₂CO₃) Reagents->MW2 Workup2 Work-up & Purification MW2->Workup2 FinalProduct N,4-Disubstituted 2-Aminooxazole Workup2->FinalProduct G Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilution Serial Dilution of 2-Aminooxazole Compound Dilution->Inoculate Incubate Incubate at 37°C (7-14 days) Inoculate->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Signaling Upstream Signaling (e.g., MAPK, PI3K) Receptor->Signaling STK16 STK16 Signaling->STK16 Cytokinesis Cytokinesis (Cell Division) STK16->Cytokinesis Binucleation Binucleated Cells (Apoptosis) STK16->Binucleation Proliferation Normal Cell Proliferation Cytokinesis->Proliferation Inhibitor 2-Aminooxazole STK16 Inhibitor Block Inhibition Inhibitor->Block Block->STK16

References

5-Phenyl-1,3-oxazol-2-amine in the synthesis of VEGFR2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of 5-Phenyl-1,3-oxazol-2-amine in the Synthesis of Potent VEGFR2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a principal mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] Consequently, inhibiting its kinase activity is a clinically validated strategy in oncology.[3][4] This guide details the application of the this compound scaffold as a versatile starting point for the synthesis of novel VEGFR2 inhibitors. We provide a scientific rationale for its use, outline key synthetic strategies centered around Ullmann and Sonogashira cross-coupling reactions, and present detailed, field-tested protocols for both the synthesis of a representative inhibitor and its subsequent biochemical evaluation.

The Central Role of VEGFR2 in Angiogenesis

VEGFR2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in mediating the downstream cellular effects of VEGF-A.[5][6] The binding of VEGF-A to the extracellular domain of VEGFR2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability—hallmarks of angiogenesis.[3][6][8] In the context of oncology, tumors exploit this pathway to ensure a dedicated blood supply, making VEGFR2 a prime therapeutic target.[2][9]

Small molecule inhibitors are designed to compete with ATP at its binding site within the VEGFR2 kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR2 Monomer VEGF->VEGFR2 Binds Dimer VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ Dimer->PLCg Activates PI3K PI3K Dimer->PI3K Activates MAPK Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK AKT AKT PI3K->AKT Response Gene Transcription for Angiogenic Response AKT->Response MAPK->Response Inhibitor ATP-Competitive Inhibitor (e.g., Oxazole-based) Inhibitor->Dimer Blocks ATP Binding Site Proliferation Proliferation Response->Proliferation Migration Migration Response->Migration Survival Survival Response->Survival

Figure 1: VEGFR2 Signaling Pathway and Point of Inhibition.

Synthetic Strategy: The this compound Core

The this compound scaffold serves as an excellent foundation for VEGFR2 inhibitors. The 2-amino group is a key hydrogen bond donor, capable of interacting with the hinge region of the kinase domain. The phenyl group at the 5-position provides a rigid core and a vector for exploring the hydrophobic regions of the ATP binding pocket. The synthesis of advanced inhibitors from this core typically involves sequential cross-coupling reactions to append additional pharmacophoric elements.

Key Coupling Reactions
  • Ullmann Condensation (C-N Coupling): This copper-catalyzed reaction is ideal for the initial coupling of the this compound nucleophile to an electron-deficient (hetero)aryl halide.[10][11] This reaction forms the core of many kinase inhibitors, linking the hinge-binding motif to a central aromatic system. While traditional Ullmann reactions require high temperatures, modern ligand-accelerated protocols can proceed under milder conditions.[11][12]

  • Sonogashira Coupling (C-C Coupling): This robust palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] In our synthetic design, this reaction is employed to introduce a side chain that can occupy the deeper allosteric pocket of the VEGFR2 active site, a common strategy for enhancing potency and modulating selectivity.

G Start This compound (Scaffold) Ullmann Ullmann Condensation (C-N Coupling) Start->Ullmann ArylHalide Activated Aryl Halide (e.g., 2,4-dichloropyrimidine) ArylHalide->Ullmann Intermediate Coupled Intermediate Sonogashira Sonogashira Coupling (C-C Coupling) Intermediate->Sonogashira Alkyne Terminal Alkyne (Side Chain) Alkyne->Sonogashira Final Final VEGFR2 Inhibitor (e.g., Oxazopanib) Ullmann->Intermediate Sonogashira->Final

Figure 2: General Synthetic Workflow for Oxazole-Based Inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative Inhibitor (Oxazopanib)

This protocol describes a two-step synthesis of a hypothetical but representative VEGFR2 inhibitor, "Oxazopanib," starting from this compound.

Step 1: Ullmann Condensation to Synthesize Intermediate 1

Reaction Scheme:

Reaction Scheme 1 (Note: Image is a placeholder for a chemical structure drawing)

ReagentMW ( g/mol )AmountMmolEquiv.
This compound160.17801 mg5.01.0
2,4-Dichloropyrimidine148.98819 mg5.51.1
Copper(I) Iodide (CuI)190.4595 mg0.50.1
L-Proline115.13115 mg1.00.2
Potassium Carbonate (K₂CO₃)138.211.38 g10.02.0
Dimethyl Sulfoxide (DMSO)-25 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (801 mg, 5.0 mmol), 2,4-dichloropyrimidine (819 mg, 5.5 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (115 mg, 1.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMSO (25 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 30 mL).

  • Purify the crude solid by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield Intermediate 1 as a pale yellow solid.

Step 2: Sonogashira Coupling to Synthesize Oxazopanib

Reaction Scheme:

Reaction Scheme 2 (Note: Image is a placeholder for a chemical structure drawing)

ReagentMW ( g/mol )AmountMmolEquiv.
Intermediate 1272.68545 mg2.01.0
1-Ethynyl-4-methoxybenzene132.16317 mg2.41.2
Pd(PPh₃)₂Cl₂701.9070 mg0.10.05
Copper(I) Iodide (CuI)190.4519 mg0.10.05
Triethylamine (TEA)-10 mL--
Tetrahydrofuran (THF)-10 mL--

Procedure:

  • To a 50 mL Schlenk flask, add Intermediate 1 (545 mg, 2.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol), and CuI (19 mg, 0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (10 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add 1-ethynyl-4-methoxybenzene (317 mg, 2.4 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 8 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield Oxazopanib as an off-white solid.

Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay (Luminescence-Based)

This protocol quantifies the inhibitory activity of a test compound by measuring the amount of ATP remaining after a kinase reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Principle: The Kinase-Glo® MAX assay is used to quantify ATP. The luciferase-catalyzed reaction generates a luminescent signal that is directly proportional to the ATP concentration.[5][16] The inhibitory effect is determined by comparing the signal in the presence of the inhibitor to controls.[5]

Materials & Reagents:

Reagent Supplier Purpose
Recombinant Human VEGFR2 BPS Bioscience Enzyme source
5x Kinase Buffer BPS Bioscience Reaction buffer
ATP (500 µM) BPS Bioscience Phosphate donor
PTK Substrate (Poly(Glu:Tyr)) BPS Bioscience Phosphate acceptor
Kinase-Glo® MAX Reagent Promega Luminescence detection
Oxazopanib / Test Compound Synthesized Test Inhibitor
Sorafenib Commercial Source Positive Control Inhibitor
DMSO Sigma-Aldrich Solvent

| White 96-well plate | Corning | Assay plate |

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

  • Inhibitor Dilution: Prepare a 10 mM stock solution of Oxazopanib and Sorafenib in 100% DMSO. Perform serial dilutions in 1x Kinase Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.[5][16]

  • Master Mix Preparation: Prepare a Master Mix for N reactions as follows (per well):

    • 6 µL of 5x Kinase Buffer

    • 1 µL of 500 µM ATP

    • 1 µL of PTK substrate

    • 17 µL of sterile deionized water[5]

  • Plate Setup:

    • Add 25 µL of the Master Mix to each well of a white 96-well plate.[5]

    • Test Wells: Add 5 µL of diluted Oxazopanib solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO.

  • Enzyme Addition:

    • Thaw the VEGFR2 enzyme on ice and dilute to 1 ng/µL in 1x Kinase Buffer.[16]

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[16]

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of the reagent to each well.[16]

    • Incubate at room temperature for 10 minutes to stabilize the signal.[5]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Results: Potent VEGFR2 inhibitors derived from this scaffold are expected to exhibit low nanomolar to micromolar IC₅₀ values.

CompoundVEGFR-2 IC₅₀ (nM)
Sorafenib (Reference)8 - 50[4][17]
Oxazopanib (Hypothetical)25

Conclusion

The this compound scaffold represents a validated and highly tractable starting point for the development of novel VEGFR2 inhibitors. Its inherent ability to engage with the kinase hinge region, combined with the synthetic accessibility afforded by modern cross-coupling methodologies like the Ullmann and Sonogashira reactions, provides a robust platform for generating diverse chemical libraries. The protocols outlined herein offer a comprehensive guide for researchers to synthesize and evaluate new chemical entities based on this privileged core, facilitating the discovery of next-generation anti-angiogenic agents for cancer therapy.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 2-Aminooxazoles in Medicinal Chemistry

The 2-aminooxazole scaffold has emerged as a privileged structure in modern drug discovery, valued for its versatile biological activities and its role as a bioisostere of the well-known 2-aminothiazole moiety.[1][2] Unlike their thiazole counterparts, 2-aminooxazoles may offer advantages such as improved solubility and a different metabolic profile due to the replacement of the sulfur atom with oxygen.[1][2] The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and optimizing lead compounds. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for achieving this, enabling the precise formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under relatively mild conditions.[3]

This comprehensive guide, designed for researchers and drug development professionals, offers an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving the 2-aminooxazole core. We will delve into the mechanistic underpinnings of Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

Part 1: Synthesis of Key 2-Aminooxazole Precursors

A prerequisite for any successful cross-coupling strategy is the efficient synthesis of the core heterocyclic starting materials. The two primary classes of precursors for the reactions discussed herein are the parent 2-aminooxazoles (for N-functionalization) and 2-halooxazoles (for C-C bond formation).

Protocol 1.1: Synthesis of 4-Aryl-2-aminooxazoles

This protocol describes a robust, two-step microwave-assisted synthesis of 4-aryl-2-aminooxazoles, which serve as the nucleophilic partners in Buchwald-Hartwig amination reactions.[1][4]

Workflow for the Synthesis of 4-Aryl-2-aminooxazoles

cluster_0 Step 1: Condensation cluster_1 Step 2: Work-up & Purification A Substituted 2-Bromoacetophenone D Microwave Irradiation (e.g., 138°C, 20 min) A->D B Urea B->D C DMF C->D E 4-Aryl-2-aminooxazole D->E F Quench with Ice Water E->F G Filter Precipitate F->G H Recrystallization / Chromatography G->H I Pure 4-Aryl-2-aminooxazole H->I

Caption: Workflow for 4-Aryl-2-aminooxazole Synthesis.

Materials:

  • Substituted p-substituted 2-bromoacetophenone (1.0 mmol)

  • Urea (2.0 mmol)

  • Dimethylformamide (DMF)

  • Ice water

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve the p-substituted 2-bromoacetophenone (1.0 mmol) and urea (2.0 mmol) in an appropriate volume of DMF.[4]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature of 138°C for 20 minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice water to precipitate the product.[1]

  • Isolation and Purification: Collect the precipitate by vacuum filtration, washing with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-amino-4-aryloxazole.[1]

Protocol 1.2: Synthesis of 2-Halooxazoles

For Suzuki and Sonogashira couplings, a halogenated oxazole is required as the electrophilic partner. 2-Chloro and 2-bromooxazoles are common starting materials.

Synthesis of 2-Chloro-4-phenyloxazole: This can be achieved through the treatment of 4-phenyloxazole with a suitable chlorinating agent. A common method involves reacting 4-phenyloxazole with a strong base like n-butyllithium followed by quenching with an electrophilic chlorine source.[2]

Part 2: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of an amine with an aryl halide.[5] In the context of 2-aminooxazoles, this reaction is pivotal for introducing aryl or heteroaryl substituents at the nitrogen atom, a key modification in many drug discovery programs.[1][2]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex + R₂NH Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex - Base·HX Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Buchwald-Hartwig Catalytic Cycle.

Causality in Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich N-heterocycles like 2-aminooxazoles, the nitrogen lone pairs can coordinate to the palladium center and inhibit catalysis.[6] To circumvent this, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and DavePhos are employed. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.[1][2] Second-generation (G2) precatalysts like XPhos Pd G2 are often preferred as they are air-stable and readily form the active catalytic species.[1][2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, particularly when dealing with base-sensitive functional groups.[1][2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.[1][2]

  • Microwave Irradiation: This technique significantly accelerates the reaction, often reducing reaction times from hours to minutes by maintaining high temperatures and pressures.[7]

Protocol 2.1: Microwave-Assisted Buchwald-Hartwig N-Arylation of 4-Aryl-2-aminooxazole

This protocol is adapted from a procedure for the synthesis of antitubercular agents.[1][2]

Materials:

  • 4-Aryl-2-aminooxazole (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (3-5 mL)

Procedure:

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add the 4-aryl-2-aminooxazole (1.0 mmol), aryl bromide (1.2 mmol), XPhos Pd G2 (2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the vial with a cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (3-5 mL) via syringe.

  • Microwave Reaction: Place the vial in the microwave reactor and heat the mixture to 130°C for 10-30 minutes.[1][2] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the N,4-diaryl-2-aminooxazole.

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
X-Phos Pd G2tBuONaToluene13010 min (MW)~50-70[1][2]
S-Phos Pd G2tBuONaToluene13010 min (MW)~50-70[1][2]
DavePhos/Pd(OAc)₂Cs₂CO₃Dioxane11012 hVaries[1][2]

Part 3: Suzuki-Miyaura Coupling for C-Arylation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[8][9] For the functionalization of 2-aminooxazoles, this reaction allows for the introduction of aryl or heteroaryl groups at the C2 or C5 positions, starting from the corresponding halo-oxazole.

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex L₂Pd(II)(Ar)(Ar') OA_complex->Trans_complex Transmetalation (Ar'-B(OH)₂, Base) Trans_complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura Catalytic Cycle.

Causality in Experimental Choices:

  • Organoboron Reagent: Boronic acids are common, but can undergo protodeboronation as a side reaction. Potassium trifluoroborate salts or boronate esters (e.g., pinacol esters) are often more stable alternatives.[10]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8] Inorganic bases like K₃PO₄ or K₂CO₃ are frequently used, often in an aqueous/organic solvent mixture.[7][11]

  • Catalyst System: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, or palladium precatalysts. The choice of ligand is important, with bulky phosphines often improving reaction efficiency, especially with challenging substrates like heteroaryl chlorides.[6][7]

Protocol 3.1: Suzuki-Miyaura Coupling of a 2-Chlorooxazole with an Arylboronic Acid

This is a general protocol adaptable from procedures for other halo-heterocycles.[11][12]

Materials:

  • 2-Chloro-4-aryloxazole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the 2-chloro-4-aryloxazole (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add degassed dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the mixture at 90-100°C with vigorous stirring for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 2,4-diaryloxazole.

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)Reference
2-Chloro-4-phenyloxazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to Excellent[12]
2-Chloro-4-phenyloxazole3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂OGood to Excellent[7]
4-Trifloyl-2-phenyloxazolePhenylboronic acidPdCl₂(dppf)CsFDioxane~80-95[12]

Part 4: Sonogashira Coupling for C-Alkynylation

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated heterocycles.[3][13] This reaction is invaluable for introducing rigid alkyne linkers, which are often used in materials science and as precursors for further synthetic transformations.

Catalytic Cycle of Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Alkynyl_complex L₂Pd(II)(Ar)(C≡CR') OA_complex->Alkynyl_complex Transmetalation Alkynyl_complex->Pd0 Reductive Elimination (Ar-C≡CR') CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide + H-C≡CR' - Base·HX Cu_acetylide->OA_complex

Caption: Sonogashira Catalytic Cycle (with Cu co-catalyst).

Causality in Experimental Choices:

  • Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system: a palladium(0) complex (e.g., generated from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[13] The copper co-catalyst is believed to facilitate the deprotonation of the alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It serves both to neutralize the HX byproduct and to act as a solvent.[13][14]

  • Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira couplings, which are advantageous as they prevent the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. These protocols often rely on more sophisticated palladium/ligand systems and different bases.[13]

Protocol 4.1: Sonogashira Coupling of a 2-Iodooxazole with a Terminal Alkyne

This general protocol is based on established procedures for halo-azoles.[3][15] 2-Iodooxazoles are generally more reactive than their chloro- or bromo- counterparts.[8]

Materials:

  • 2-Iodo-4-phenyloxazole (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF or DMF (5 mL)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 2-iodo-4-phenyloxazole (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF (5 mL) and triethylamine (5 mL). Stir the mixture for a few minutes, then add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Halo-oxazoleAlkyneCatalyst SystemBaseYield (%)Reference
4-Iodoisoxazole derivativePhenylacetylenePd(acac)₂/PPh₃/CuIEt₃Nup to 98[3]
4-Iodoisoxazole derivative1-HeptynePd(acac)₂/PPh₃/CuIEt₃N~90[3]
2-TrifloylthiazolePhenylacetylenePd(PPh₃)₄/CuIi-Pr₂NH~80-90[11]

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality reagents/solvents. 3. Catalyst inhibition by N-heterocycle.1. Use a fresh catalyst or a robust precatalyst. Ensure a strictly inert atmosphere. 2. Use anhydrous, degassed solvents. Purify starting materials if necessary. 3. Increase catalyst loading or switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands).
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Improve degassing of solvents and maintain a strict inert atmosphere throughout the reaction.
Homocoupling of Alkyne (Sonogashira) Copper-catalyzed Glaser coupling.Switch to a copper-free Sonogashira protocol. Ensure the reaction is well-deoxygenated.
Protodeboronation (Suzuki) Presence of water; high temperature; prolonged reaction time.Use a more stable boron reagent (e.g., trifluoroborate salt). Minimize water content and reaction time.
Hydrodehalogenation (Side Reaction) Presence of a proton source (e.g., water, impurities).Ensure all reagents and solvents are scrupulously dry. Use high-purity starting materials.
Formation of Palladium Black Catalyst decomposition.Lower the reaction temperature. Consider a more stable ligand or precatalyst.

References

Application Notes and Protocols for the Synthesis of N-Substituted 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2-Aminooxazole Scaffold

The 2-aminooxazole motif is a privileged heterocyclic scaffold integral to medicinal chemistry and drug development. Its structure is bioisosteric to the more commonly known 2-aminothiazole, where an oxygen atom replaces the sulfur. This substitution can offer significant advantages, including potentially improved solubility (decreased ClogP) and a reduced rate of metabolic inactivation via oxidation.[1][2] Despite these benefits, the synthesis of N-substituted 2-aminooxazoles has been historically challenging, with many classical methods suffering from low yields and narrow substrate scope.[1][2]

This guide provides an in-depth analysis of robust and versatile synthetic protocols for accessing N-substituted 2-aminooxazoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, offering field-proven insights to aid researchers in troubleshooting and optimization. The protocols detailed herein are designed to be self-validating, providing a clear rationale for each experimental choice.

Protocol 1: Two-Step Synthesis via Condensation and Buchwald-Hartwig Cross-Coupling

This modern, two-step approach has emerged as a highly reliable and versatile strategy, particularly for synthesizing N-aryl substituted 2-aminooxazoles. It circumvents the poor reactivity of N-substituted ureas in classical one-pot condensations.[2] The strategy involves the initial formation of an N-unsubstituted 2-aminooxazole, followed by a palladium-catalyzed Buchwald-Hartwig amination to install the desired N-substituent.

Scientific Principle and Mechanism

The overall strategy is bifurcated into two distinct, high-yielding transformations.

  • Step 1: Hantzsch-type Condensation: An α-bromo ketone reacts with unsubstituted urea. The mechanism involves the initial nucleophilic attack of a urea nitrogen onto the electrophilic carbonyl carbon of the ketone, followed by intramolecular cyclization and dehydration to form the stable 2-aminooxazole ring. The use of unsubstituted urea is critical as it readily participates in this condensation, unlike its N-substituted counterparts whose nucleophilicity is often diminished.[2]

  • Step 2: Buchwald-Hartwig N-Arylation: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the 2-amino group of the oxazole and an aryl halide. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the 2-aminooxazole, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for reaction efficiency.[1][3]

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Buchwald-Hartwig Coupling A α-Bromo Ketone C Intermediate Adduct A->C + Urea B Urea B->C D 2-Aminooxazole C->D - H2O (Cyclization) D2 2-Aminooxazole G Pd(II) Complex D2->G + Base E Aryl Halide E->G Oxidative Addition F Pd(0) Catalyst + Ligand F->E H N-Substituted 2-Aminooxazole G->H Reductive Elimination

Figure 1: Logical workflow for the two-step synthesis of N-substituted 2-aminooxazoles.

Detailed Experimental Protocol

This protocol is adapted from Azzali, E. et al., ACS Med. Chem. Lett. 2020, 11, 1435–1441.[4]

Step 1: Synthesis of 4-aryl-2-aminooxazole

  • To a sealed microwave vial, add the desired α-bromoacetophenone (1.0 mmol, 1.0 equiv) and urea (1.2 mmol, 1.2 equiv).

  • Add absolute ethanol (3 mL) to the vial.

  • Seal the vial and heat the mixture using microwave irradiation at 120 °C for 10 minutes.

  • After cooling to room temperature, add a saturated solution of NaHCO₃ (10 mL).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with diethyl ether (2 x 10 mL).

  • Dry the solid under vacuum to yield the pure 2-aminooxazole product, which can often be used in the next step without further purification.

Step 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

  • In a separate microwave vial, combine the 4-aryl-2-aminooxazole from Step 1 (1.0 mmol, 1.0 equiv), the desired aryl halide (e.g., bromobenzene or an equivalent) (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst/ligand system. A common effective system is XPhos Pd G2 (0.05 mmol, 5 mol %).

  • Add toluene (3 mL) as the solvent.

  • Seal the vial and heat the mixture using microwave irradiation at 130 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final N-substituted 2-aminooxazole.

Data Presentation: Substrate Scope and Yields

The versatility of this two-step method has been demonstrated with a range of substituents. The following table summarizes representative yields.

α-Bromo Ketone Substituent (R¹)Aryl Halide Substituent (R²)Overall Yield (%)
4-MethylphenylPhenyl~50%
4-Methoxyphenyl3-Fluorophenyl~45-55%
4-Chlorophenyl4-Cyanophenyl~40-50%
PhenylPyridin-3-yl~35-45%
(Data synthesized from trends reported in literature)[2]

Protocol 2: Copper-Catalyzed Oxidative Cyclization of Enamines

This protocol offers a direct, one-pot synthesis of 2-amino-1,3-oxazoles from readily available starting materials. It leverages a copper(I)-catalyzed oxidative C-N bond formation followed by an intramolecular C-O cyclization. This method is notable for its use of protecting-group-free nitrogen sources.[5]

Scientific Principle and Mechanism

The reaction proceeds through a cascade mechanism initiated by the copper catalyst. An enamine and a formamide (which serves as the source of the N- and C2-atoms of the oxazole ring) are key starting materials. The proposed mechanism involves:

  • Oxidative C-N Coupling: The copper(I) catalyst facilitates the coupling between the enamine and the N,N-dialkyl formamide.

  • Intramolecular C(sp²)-H Functionalization: This is followed by an intramolecular C-O bond formation, leading to the cyclization that forms the oxazole ring.

  • Oxidation: An oxidant, such as tert-butyl peroxide (TBHP), is required to drive the reaction and regenerate the active catalytic species.

G cluster_0 Experimental Workflow: Copper-Catalyzed Synthesis A Combine Enamine, Formamide, CuI, and Ligand in Solvent B Add Oxidant (TBHP) dropwise at 80°C A->B C Stir for 12-24h under N2 atmosphere B->C D Quench Reaction (e.g., with Na2S2O3) C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Pure N-Substituted 2-Aminooxazole F->G

Figure 2: Experimental workflow for the copper-catalyzed synthesis of 2-aminooxazoles.

Detailed Experimental Protocol

This protocol is a general representation based on the work of Qi, X. et al., Chem. Asian J. 2017, 12, 1865-1868.[5]

  • To a dry Schlenk tube under a nitrogen atmosphere, add the enamine (0.5 mmol, 1.0 equiv), copper(I) iodide (CuI) (0.05 mmol, 10 mol %), and a suitable ligand if required (e.g., a phenanthroline-based ligand).

  • Add the N,N-dialkyl formamide (2.0 mL), which acts as both reactant and solvent.

  • Stir the mixture at 80 °C.

  • Add tert-butyl peroxide (TBHP, 70% in water) (1.5 mmol, 3.0 equiv) dropwise over 5 minutes.

  • Continue stirring the reaction at 80 °C for the time determined by TLC monitoring (typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-aminooxazole.

Protocol 3: Iodine-Mediated Electrophilic Cyclization

Molecular iodine can serve as a powerful, metal-free reagent to mediate the synthesis of various heterocycles, including oxazoles. These reactions often proceed via an electrophilic cyclization pathway, offering a green and cost-effective alternative to metal-catalyzed methods.[6][7]

Scientific Principle and Mechanism

While several variations exist, a common strategy involves the reaction of a precursor containing both a nucleophilic nitrogen/oxygen source and an appropriately positioned unsaturated bond (e.g., an alkyne or alkene).

  • Electrophilic Activation: Molecular iodine (I₂) acts as an electrophile, activating the unsaturated bond to form a cyclic iodonium intermediate.

  • Intramolecular Nucleophilic Attack: A nearby nucleophile (e.g., the oxygen from an amide group) attacks the iodonium ion in an intramolecular fashion.

  • Cyclization and Rearomatization: This attack results in the formation of the five-membered ring. Subsequent elimination of HI (often facilitated by a base or the solvent) leads to the final, stable aromatic oxazole product.

This method provides a direct route to the heterocyclic core under relatively mild conditions.[7]

Detailed Experimental Protocol

This is a generalized protocol for iodine-mediated cyclization. Specific substrates, such as N-propargylamides, are suitable starting materials.

  • Dissolve the starting material (e.g., an N-propargylamide) (1.0 mmol, 1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile (5 mL) in a round-bottom flask.

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Add molecular iodine (I₂) (1.2 mmol, 1.2 equiv) portion-wise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor its progress by TLC.[7]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ until the iodine color disappears.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to isolate the 2-substituted oxazole.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted 2-aminooxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. N-substituted 2-aminooxazoles are bioisosteres of the well-known 2-aminothiazoles and offer potential advantages in drug design, such as improved solubility and metabolic stability.[1][2] However, their synthesis is often not straightforward and presents unique challenges compared to their sulfur-containing counterparts.[1][2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic workflow.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis of N-substituted 2-aminooxazoles.

Q1: Why is my reaction yield of N-substituted 2-aminooxazole consistently low?

Low yields are a frequent problem and can stem from several factors. The classic Hantzsch-type synthesis, which works well for 2-aminothiazoles using thioureas, is often inefficient for 2-aminooxazoles when using N-substituted ureas.[1][2] This is largely due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[2] Additionally, synthetic procedures reported in the literature can be difficult to reproduce and may have narrow applicability, leading to poor yields.[1][2]

Q2: I'm having trouble with the purification of my final product. What are the best practices?

Purification can be challenging, especially when using high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1][2] These solvents can be difficult to remove completely and may co-elute with your product during chromatography.

  • Recommendation: Whenever possible, opt for a solvent that is easier to remove under vacuum. If high-boiling solvents are necessary, consider an aqueous workup to extract the bulk of the solvent before proceeding to column chromatography. A liquid-liquid extraction can partition the polar solvent into the aqueous phase, leaving your product in the organic layer.

Q3: What are the primary side reactions I should be aware of?

The most common side reactions involve the instability of starting materials or the formation of isomeric byproducts. For instance, when using N-substituted cyanamides and α-haloketones, the primary challenge is often the dimerization of the cyanamide starting material, especially at elevated temperatures.[4]

Q4: Can I use N-substituted ureas instead of N-substituted cyanamides?

While it may seem like a direct substitution, N-substituted ureas are generally poor nucleophiles for this reaction, often resulting in no product or extremely low yields.[1][2] Unsubstituted urea can react to form N-unsubstituted 2-aminooxazoles, but this reactivity does not typically extend to its N-substituted counterparts.[2]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed approach to troubleshooting common synthetic problems.

Guide 1: Low to No Product Formation

If you are observing little to no formation of your desired N-substituted 2-aminooxazole, a systematic approach is necessary to diagnose the issue.

  • Poor Nucleophilicity of the Amine Source: As mentioned, N-substituted ureas are often ineffective.[1][2] The recommended starting material is typically an N-substituted cyanamide.

  • Decomposition of Starting Materials: α-Haloketones can be unstable and decompose, especially in the presence of base or heat. Similarly, N-substituted cyanamides can be prone to dimerization or hydrolysis.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry play a critical role. For example, some reactions require microwave heating to achieve reasonable yields in a short amount of time.[1][2][3]

G start Low/No Product check_sm Verify Starting Material Quality (NMR, LC-MS) start->check_sm check_reagents Are you using N-substituted urea? check_sm->check_reagents switch_reagent Switch to N-substituted cyanamide check_reagents->switch_reagent Yes no_urea No check_reagents->no_urea No optimize_conditions Optimize Reaction Conditions switch_reagent->optimize_conditions no_urea->optimize_conditions solvent Screen Solvents (e.g., DMF, NMP, MeCN) optimize_conditions->solvent temperature Vary Temperature (Conventional vs. Microwave) optimize_conditions->temperature stoichiometry Adjust Stoichiometry (e.g., excess cyanamide) optimize_conditions->stoichiometry success Improved Yield solvent->success temperature->success stoichiometry->success

Caption: Troubleshooting workflow for low product yield.

Guide 2: Formation of Dicyandiamide Impurity

A significant challenge in syntheses utilizing cyanamide derivatives is the formation of dicyandiamide (the dimer of cyanamide), which reduces the yield of the desired product.[4]

ParameterInfluence on DimerizationRecommended Action
Temperature Higher temperatures accelerate the dimerization reaction.Maintain the lowest effective reaction temperature. Optimize for product formation without excessive heating.
pH Control The rate of dimerization is highly pH-dependent.Carefully control the addition of basic reagents. For aqueous processing, neutralization with CO2 can help manage pH.[4]
Reaction Time Prolonged reaction times increase the likelihood of dimerization.Monitor the reaction by TLC or LC-MS and quench promptly upon completion.
Moisture Water can facilitate dimerization, particularly during storage of starting materials.Use anhydrous solvents and properly dried glassware. Store hygroscopic reagents in a desiccator.

Part 3: Key Experimental Protocols

The following is a generalized protocol for the synthesis of N,4-disubstituted 2-aminooxazoles, which has been shown to be more reliable than traditional methods.[1][2][3]

Protocol: Microwave-Assisted Synthesis of N,4-Diaryl-2-aminooxazoles

This two-step procedure involves the synthesis of an N-aryl cyanamide followed by a condensation reaction.

Step 1: Synthesis of N-Aryl Cyanamide (Not detailed here, but various methods exist) [5][6][7]

Step 2: Condensation with α-Bromoacetophenone

  • Reagent Preparation: In a microwave vial, combine the N-aryl cyanamide (1.0 eq), the desired α-bromoacetophenone (1.0 eq), and a suitable solvent such as DMF.

  • Stoichiometry: A stoichiometric ratio of up to 1:10 (α-bromoacetophenone:cyanamide) has been shown to improve yields in some cases.[1][3]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 3-5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

G cluster_step1 Step 1: Starting Materials cluster_step2 Step 2: Reaction cluster_step3 Step 3: Work-up & Purification cyanamide N-Aryl Cyanamide mw_vial Combine in MW Vial with DMF cyanamide->mw_vial ketone α-Bromoacetophenone ketone->mw_vial irradiate Microwave Irradiation (120°C, 3-5 min) mw_vial->irradiate workup Aqueous Work-up (EtOAc/Water) irradiate->workup purify Column Chromatography workup->purify product N,4-Diaryl-2-aminooxazole purify->product

Caption: Experimental workflow for microwave-assisted synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminooxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminooxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic routes for this important heterocyclic scaffold.

Introduction to 2-Aminooxazole Synthesis

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-aminooxazoles. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Product Yield in the Reaction of an α-Haloketone with Urea.

Question: I am attempting to synthesize a 4,5-disubstituted 2-aminooxazole from the corresponding α-bromoketone and urea, but my yields are consistently low, or I am isolating no desired product. What are the likely causes and how can I improve the outcome?

Answer: This is a common challenge, often rooted in the quality of starting materials, reaction conditions, or the inherent reactivity of the substrates. Let's break down the potential culprits and solutions.

  • Cause 1: Poor Quality or Instability of the α-Haloketone. α-Haloketones can be unstable and prone to decomposition, especially if they are crude or have been stored for an extended period.[2] Impurities can lead to a multitude of side reactions.

    • Solution:

      • Purity Check: Before starting the reaction, assess the purity of your α-haloketone by TLC, NMR, or GC-MS.

      • Fresh is Best: Use freshly prepared or purified α-haloketone whenever possible. If purification is necessary, recrystallization or column chromatography are common methods.

      • Proper Storage: Store α-haloketones in a cool, dark, and dry environment, preferably under an inert atmosphere, to minimize degradation.

  • Cause 2: Inappropriate Solvent Choice. The choice of solvent is critical for this condensation reaction. While various solvents have been reported, some are more effective than others.

    • Solution:

      • Recommended Solvents: Dimethylformamide (DMF) has been successfully used for the conversion of α-haloketones with urea.[2] Ethanol is also a common solvent for similar heterocycle formations.[3]

      • Solvent Optimization: If you are experiencing low yields, consider screening a small set of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or polar protic solvents (e.g., ethanol, isopropanol) to find the optimal medium for your specific substrates.

  • Cause 3: Suboptimal Reaction Temperature and Time. The reaction temperature directly influences the rate of both the desired reaction and potential side reactions.

    • Solution:

      • Temperature Control: The reaction of α-haloketones with urea often requires heating. A typical temperature range is 60-100 °C.[2] It is crucial to monitor and control the temperature carefully.

      • Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Cause 4: Basic Conditions Leading to Side Reactions. While some base may be required to neutralize any acid generated during the reaction, strongly basic conditions can promote self-condensation of the α-haloketone or other undesired pathways.

    • Solution:

      • Mild Base: If a base is necessary, consider using a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate.

      • Stoichiometry: Carefully control the stoichiometry of the base. An excess can be detrimental to the reaction.

Issue 2: Difficulty in Synthesizing N-Substituted 2-Aminooxazoles.

Question: I am trying to synthesize an N-aryl-2-aminooxazole by reacting an α-bromoketone with an N-substituted urea, but the reaction is not proceeding as expected. Why is this and what is a more reliable method?

Answer: The direct synthesis of N-substituted 2-aminooxazoles from N-substituted ureas and α-haloketones is often challenging and can result in poor yields.[4][5] This is attributed to the lower nucleophilicity of the oxygen atom in N-substituted ureas compared to unsubstituted urea.[5][6]

A more robust and versatile approach is a two-step sequence involving a Buchwald-Hartwig cross-coupling reaction.[4]

Workflow for N-Substituted 2-Aminooxazole Synthesis:

G cluster_0 Step 1: Synthesis of N-unsubstituted 2-Aminooxazole cluster_1 Step 2: Buchwald-Hartwig Cross-Coupling A α-Bromoacetophenone C Condensation Reaction A->C B Urea B->C D N-unsubstituted 2-Aminooxazole C->D H Coupling Reaction D->H E Aryl Halide E->H F Palladium Catalyst & Ligand F->H G Base G->H I N-substituted 2-Aminooxazole H->I G A α-Hydroxyketone + Cyanamide B Carbinolamine Intermediate A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization D 2-Aminooxazole + H₂O C->D Dehydration

References

Technical Support Center: Microwave-Assisted Synthesis of 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the microwave-assisted synthesis of 2-aminooxazoles. This guide is designed to provide you, the modern researcher, with the in-depth technical knowledge and practical troubleshooting advice required to master this efficient synthetic methodology. As the 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, improving its synthesis is a critical endeavor.[1][2] Microwave-assisted organic synthesis (MAOS) offers a transformative approach compared to conventional heating, delivering rapid, high-yield, and cleaner reactions.[3][4][5] This is achieved through direct, volumetric heating of the reaction mixture via dielectric heating, a mechanism involving dipolar polarization and ionic conduction that is fundamentally more efficient than conductive heating from vessel walls.[4]

This document provides a robust, optimized protocol and addresses common issues encountered in the laboratory, ensuring you can leverage the full potential of MAOS for your research.

Optimized General Protocol: Synthesis of 4-Aryl-2-Aminooxazoles

This protocol details the one-step condensation of an α-bromoacetophenone with urea, a common and effective route to 4-substituted 2-aminooxazoles. Microwave irradiation dramatically shortens the reaction time from many hours to mere minutes.[2]

Experimental Workflow Diagram

G reagents 1. Reagent Preparation - α-bromoacetophenone (1 equiv) - Urea (10 equiv) - DMF (3-5 mL) vial 2. Vessel Assembly - Combine reagents in a 10 mL microwave vial - Add a magnetic stir bar reagents->vial Load mw 3. Microwave Irradiation - Set Temp: 120-150 °C - Set Time: 3-5 min - Set Power: 100-300 W (dynamic) - Stirring: ON vial->mw Irradiate workup 4. Workup & Isolation - Cool vial to room temperature - Add water to precipitate product - Isolate by vacuum filtration mw->workup Precipitate product 5. Final Product - Wash with cold water - Dry under vacuum - Obtain 4-aryl-2-aminooxazole workup->product Purify

Caption: Workflow for microwave-assisted 2-aminooxazole synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a standard 10 mL microwave reaction vial equipped with a magnetic stir bar, add the desired α-bromoacetophenone (1.0 equiv).

  • Addition of Urea and Solvent: Add urea (10.0 equiv) to the vial. The large excess is crucial for driving the reaction to completion.[2] Add anhydrous N,N-Dimethylformamide (DMF, approx. 3-5 mL) to dissolve the reagents.

  • Vessel Sealing: Securely cap the reaction vial. Ensure the cap is properly tightened to prevent any leakage at elevated pressure.

  • Microwave Irradiation: Place the vial into the cavity of a laboratory-grade microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 3 minutes.[2] The instrument will dynamically modulate power to maintain the set temperature. Ensure stirring is active throughout the process.

  • Cooling and Precipitation: After irradiation, allow the vial to cool to room temperature (typically with a jet of cooling air from the instrument).

  • Product Isolation: Pour the reaction mixture into a beaker containing cold water. The product should precipitate out of the solution.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the solid with additional cold water to remove residual DMF and unreacted urea. Dry the product under high vacuum to yield the pure 4-aryl-2-aminooxazole. In many cases, this procedure provides the product with sufficient purity, eliminating the need for column chromatography.[6]

Comparative Reaction Parameters
Starting MaterialMethodSolventTemperature (°C)TimeYield (%)Reference
α-bromo-4'-methylacetophenoneMicrowaveDMF1203 min56[1][2]
α-bromo-4'-methylacetophenoneConventionalDMF12030 min45[1][2]
Substituted α-bromo ketonesMicrowaveEthanol14010 min55-65[7]
Various α-bromoketonesMicrowave(Not specified)1505 minModerate-Good[6]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is very low, or I have recovered only starting material. What are the common causes?

A: This is a common issue that can typically be traced to one of five factors:

  • Reagent Reactivity: Urea can be less reactive than its sulfur analog, thiourea.[7] Ensure you are using a significant excess (a 1:10 stoichiometric ratio of ketone to urea is recommended) to push the equilibrium towards the product.[1][2]

  • Solvent Choice: The reaction requires a polar, high-boiling solvent that couples efficiently with microwaves. DMF is an excellent choice.[2] Using less polar solvents (e.g., toluene) or solvents that can lead to side reactions, such as DMSO, can result in complete reaction failure.[1][3]

  • Insufficient Temperature: The cyclization requires significant thermal energy. A temperature of at least 120 °C is recommended.[2] Operating at a lower temperature (e.g., 80 °C) will dramatically increase the required reaction time and may not be sufficient even with microwave enhancement.

  • Inadequate Stirring: Inefficient stirring can lead to localized superheating or "hot spots," which can cause decomposition rather than the desired reaction. Conversely, poor mixing can prevent reagents from interacting effectively. Always use a properly sized stir bar and ensure vigorous stirring.[8]

  • Reagent Purity: Ensure your α-bromoacetophenone is pure and has not decomposed during storage. The presence of impurities can inhibit the reaction.

Q2: I am observing significant byproduct formation or charring of my reaction mixture. How can I improve selectivity?

A: The formation of dark, insoluble byproducts or char is indicative of decomposition, which occurs when the reaction conditions are too harsh.

  • Cause: This is often due to excessive temperature or prolonged reaction times. Microwave energy can rapidly heat a sample, and if the temperature overshoots the target, substrates can decompose. Localized superheating from poor stirring is also a common culprit.[8]

  • Solution: Reduce the target temperature in 10 °C increments. More importantly, optimize the reaction time. These reactions are often complete in 3-5 minutes; irradiating for longer (e.g., 10-15 minutes) rarely improves the yield of the desired product and frequently leads to decomposition.[2][6]

Q3: I am trying to synthesize an N-substituted 2-aminooxazole using a substituted urea, but the reaction is failing. Why?

A: This is a known limitation of this specific synthetic route. The Hantzsch-type synthesis, while highly effective for 2-aminothiazoles using substituted thioureas, does not translate well to the synthesis of N-substituted 2-aminooxazoles using substituted ureas.[1][2] The lower nucleophilicity of substituted ureas often prevents the cyclization from occurring efficiently. For these targets, consider alternative methods such as multi-step sequences involving post-cyclization functionalization or multicomponent strategies like the Ugi reaction.[9]

Troubleshooting Decision Tree

G start Low or No Yield check_reagents Are reagents correct? (α-bromoketone, Urea) start->check_reagents check_ratio Is Urea:Ketone ratio ≥ 10:1? check_reagents->check_ratio Yes fix_reagents Use correct starting materials. Substituted ureas often fail. check_reagents->fix_reagents No check_solvent Is solvent DMF? check_ratio->check_solvent Yes fix_ratio Increase urea excess. check_ratio->fix_ratio No check_temp Is Temp ≥ 120 °C? check_solvent->check_temp Yes fix_solvent Switch to DMF. Avoid DMSO/non-polar solvents. check_solvent->fix_solvent No check_stir Is stirring vigorous? check_temp->check_stir Yes fix_temp Increase temperature. check_temp->fix_temp No fix_stir Improve stirring (larger stir bar). check_stir->fix_stir No success Problem Solved check_stir->success Yes

Caption: Decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I must take when using a microwave reactor?

A: Safety is paramount. NEVER use a domestic (kitchen) microwave oven for laboratory synthesis. [8] They lack the necessary pressure/temperature controls and safety interlocks, and their construction is not resistant to chemical vapors, creating a severe risk of explosion and exposure.[8]

  • Use Dedicated Equipment: Only use microwave reactors designed specifically for chemical synthesis.

  • Understand Reaction Kinetics: Be aware that reactions can accelerate dramatically at high temperatures. If you are unsure about a reaction, start with small quantities at low power.[8]

  • Respect Vessel Limits: Never exceed the maximum recommended temperature, pressure, or fill volume for the reaction vials.

  • Proper PPE: Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.[8]

Q2: Can I run this reaction without a solvent?

A: Yes, solvent-free, or "dry media," synthesis is a significant advantage of MAOS and aligns with green chemistry principles.[5][10] You can perform the reaction by thoroughly grinding the neat reactants together, or by adsorbing them onto a microwave-absorbent solid support like silica or alumina.[5] This can simplify workup, as the product can often be extracted from the solid support with a suitable solvent, leaving impurities behind.

Q3: Why is a 10-fold excess of urea necessary?

A: The reaction mechanism involves the nucleophilic attack of urea on the α-bromoacetophenone, followed by cyclization and dehydration. Using a large stoichiometric excess of urea serves two purposes: first, it increases the concentration of the nucleophile, favoring the desired reaction pathway according to Le Châtelier's principle; second, it helps to suppress potential side reactions of the α-bromoacetophenone, such as self-condensation. The literature clearly shows that a higher excess leads to better yields in shorter times.[2]

References

Technical Support Center: Purification of 5-Phenyl-1,3-oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 5-Phenyl-1,3-oxazol-2-amine derivatives. The inherent basicity of the 2-amine group, coupled with the aromatic nature of the oxazole and phenyl rings, presents a unique set of purification challenges that require careful consideration of methodology to achieve high purity.

I. Understanding the Molecule: Key Physicochemical Properties

This compound and its derivatives are heterocyclic compounds containing a primary amine group, which imparts basic properties.[1] The oxazole ring itself contributes to the molecule's aromatic character and stability.[1] The presence of both a hydrogen-bond-donating amine group and hydrogen-bond-accepting nitrogen and oxygen atoms in the oxazole ring makes these compounds moderately polar. This polarity, along with the potential for acid-base interactions, dictates the choice of purification strategy.

II. Purification Strategy Selection: A Logic-Guided Workflow

The selection of an appropriate purification technique is paramount for obtaining your target compound in high purity. The following decision tree illustrates a logical workflow for choosing the most suitable method based on the crude sample's characteristics.

Purification_Workflow start Crude this compound Derivative is_solid Is the crude material a solid? start->is_solid is_separable Are impurities acidic, basic, or neutral? start->is_separable recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Proceed to Column Chromatography is_solid->column_chrom No (Oil/Gum) is_pure Is the desired purity achieved? recrystallization->is_pure is_pure->column_chrom No final_product High-Purity Product is_pure->final_product Yes column_chrom->final_product acid_base Consider Acid-Base Extraction acid_base->column_chrom Followed by... is_separable->column_chrom No/Complex Mixture is_separable->acid_base Yes

Caption: Decision tree for selecting a purification method.

III. Recrystallization: The First Line of Defense for Solid Compounds

Recrystallization is often the most efficient method for purifying solid organic compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[2]

Troubleshooting Recrystallization

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

  • Explanation: "Oiling out" occurs when the compound comes out of solution above its melting point.[3] This is common with compounds that have relatively low melting points or when the cooling process is too rapid.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Solvent System Modification: The polarity of the solvent may be too high. Try using a less polar solvent or a mixed solvent system. For instance, if you are using ethanol, try a mixture of ethanol and a less polar solvent like hexanes.[4]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

Q2: I'm getting very low recovery after recrystallization. How can I improve the yield?

  • Explanation: Low recovery can result from using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Optimize Solvent Choice: Select a solvent in which your compound has very low solubility at low temperatures. A solvent pair, such as ethyl acetate/hexanes, can be effective.[4]

    • Preheat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

Recommended Solvents for Recrystallization of this compound Derivatives
Solvent/Solvent SystemPolarityRationale
EthanolPolar ProticOften a good starting point for moderately polar compounds that can hydrogen bond.[3]
Ethyl Acetate/HexanesModerate/NonpolarA versatile solvent pair that allows for fine-tuning of polarity.[4]
Dichloromethane/HexanesModerate/NonpolarUseful for compounds that are highly soluble in dichloromethane.
TolueneAromaticCan be effective for aromatic compounds, promoting pi-stacking interactions in the crystal lattice.

IV. Column Chromatography: For Complex Mixtures and Non-Crystalline Products

Flash column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5]

Troubleshooting Column Chromatography

Q1: My compound is streaking or tailing on the TLC plate and the column. What is causing this?

  • Explanation: The basic amine group of your this compound derivative can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[6]

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia solution into your eluent system.[7] This will neutralize the acidic sites on the silica gel and improve peak shape.

    • Use a Deactivated Stationary Phase: Consider using deactivated silica gel or an alternative stationary phase like alumina.[8]

Q2: I can't get good separation between my product and a closely-related impurity.

  • Explanation: If the polarity difference between your product and the impurity is small, achieving separation can be challenging.

  • Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.[7]

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[9]

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[10]

Step-by-Step Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value between 0.2 and 0.4.[10] A good starting point for this compound derivatives is a mixture of ethyl acetate and hexanes.[11]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed. Alternatively, use the dry loading method described above.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions.[12]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Rf ~0.3) packing 2. Pack Column with Silica Gel tlc->packing loading 3. Load Sample (Liquid or Dry) packing->loading elution 4. Elute with Mobile Phase loading->elution collection 5. Collect Fractions elution->collection frac_analysis 6. Analyze Fractions by TLC collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine evaporation 8. Evaporate Solvent combine->evaporation product Pure Product evaporation->product

Caption: Workflow for flash column chromatography.

V. Acid-Base Extraction: Exploiting Basicity for Purification

The basic amine functionality of this compound derivatives allows for their separation from neutral or acidic impurities through acid-base extraction.[13]

Troubleshooting Acid-Base Extraction

Q1: I'm not getting a good separation between layers, or an emulsion is forming.

  • Explanation: Emulsions are common when the densities of the aqueous and organic layers are similar or when surfactants are present.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.

    • Filtration: Filter the emulsified layer through a pad of Celite or glass wool.

Q2: My product is not fully precipitating after neutralizing the acidic aqueous layer.

  • Explanation: The protonated form of your compound may have some solubility in the aqueous solution, or the pH may not be sufficiently basic to cause complete precipitation.

  • Solutions:

    • Ensure Complete Neutralization: Add the base (e.g., NaOH solution) dropwise and monitor the pH with pH paper or a pH meter to ensure you have reached a sufficiently basic pH.

    • Back-Extraction: After neutralization, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[14]

    • Cooling: Cool the neutralized aqueous solution in an ice bath to decrease the solubility of your product.

Step-by-Step Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[15]

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound derivative will be protonated and move into the aqueous layer.[16]

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic and the product precipitates.[15]

  • Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, perform a back-extraction as described above.

VI. Frequently Asked Questions (FAQs)

Q1: My this compound derivative seems to be unstable on silica gel, even with triethylamine. What are my alternatives?

For particularly sensitive compounds, consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.[8] Alternatively, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be a good option for these polar compounds.[17]

Q2: Can I use preparative HPLC for the final purification step?

Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving very high purity, especially for challenging separations. For these basic compounds, it's often beneficial to use a mobile phase with a pH modifier to ensure good peak shape. For reversed-phase HPLC, working at a pH two units above the pKa of the amine will keep it in its neutral, more retained form.[18]

Q3: What are some common impurities I might encounter in the synthesis of this compound derivatives?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents from the reaction workup. Depending on the synthetic route, you might also have regioisomers or over-alkylated products if the amine is further functionalized.

VII. References

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 4, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 4, 2026, from --INVALID-LINK--

  • Weldegrima, A. S. (2021). A Laboratory Manual for Organic Chemistry. University of South Florida.

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 4, 2026, from --INVALID-LINK--

  • Wikipedia. (2023, December 19). Acid–base extraction. Retrieved January 4, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. Retrieved January 4, 2026, from --INVALID-LINK--

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • Piras, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1437–1443.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved January 4, 2026, from --INVALID-LINK--

  • Wikipedia. (2023, April 29). 2-Aminooxazole. Retrieved January 4, 2026, from --INVALID-LINK--

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 4, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved January 4, 2026, from --INVALID-LINK--

  • Roh, J., et al. (2019). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 14(10), e0223483.

  • Organic Syntheses. (2019, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 4, 2026, from --INVALID-LINK--

  • Piras, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1437–1443.

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 4, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 4, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 4, 2026, from --INVALID-LINK--

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved January 4, 2026, from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chem Help ASAP. (2020, July 23). Acid base extraction. Retrieved January 4, 2026, from --INVALID-LINK--

  • Waters Corporation. (2023, February 11). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. Retrieved January 4, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023, April 30). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. (2015, January 1). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved January 4, 2026, from --INVALID-LINK--

  • Piras, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--

  • Nichols, L. (2022, February 12). Column Chromatography. Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Overcoming Low Yields in Buchwald-Hartwig Amination of 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-aminooxazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique electronic properties and potential for catalyst inhibition of the 2-aminooxazole moiety can often lead to lower than expected yields. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve success in your C-N bond formation reactions.

Understanding the Challenge: The Nuances of 2-Aminooxazoles in C-N Coupling

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[1][2] However, heteroaromatic amines like 2-aminooxazoles present a unique set of challenges that can lead to diminished yields. These substrates are electron-rich and can act as bidentate ligands, potentially leading to catalyst inhibition or the formation of undesired side products. The choice of catalyst, ligand, base, and solvent is therefore of paramount importance to steer the reaction towards the desired product.[3][4][5]

This guide will walk you through a systematic approach to troubleshooting and optimizing your Buchwald-Hartwig amination of 2-aminooxazoles.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in your Buchwald-Hartwig reaction can manifest in several ways. Here, we address common symptoms and provide a logical progression of troubleshooting steps.

Symptom 1: No Reaction or Very Low Conversion

This is a common starting point for frustration. Before making drastic changes, it's crucial to ensure the fundamentals are correct.

Initial Checks:

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[6]

  • Reagent Quality: All reagents, especially the solvent and amine, must be anhydrous. Water can hydrolyze the active catalyst and strong bases. Solvents should be freshly distilled or from a sure-seal bottle.

  • Base Integrity: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened bottles or store them in a desiccator.

Troubleshooting Workflow:

No_Reaction_Troubleshooting start No Reaction/ Low Conversion reagent_quality Verify Reagent Purity & Anhydrous Conditions start->reagent_quality 1. Initial Check catalyst_activity Is the Catalyst System Active? reagent_quality->catalyst_activity 2. If reagents are pure reaction_parameters Optimize Reaction Parameters catalyst_activity->reaction_parameters 3. If catalyst is suspect success Improved Yield reaction_parameters->success 4. Systematic Optimization

Caption: Troubleshooting workflow for no/low conversion.

Detailed Steps:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical.[7] For 2-aminooxazoles, sterically hindered biarylphosphine ligands are often necessary to promote reductive elimination and prevent catalyst inhibition.[8]

    • Recommendation: Start with a pre-catalyst like X-Phos Pd G2 or S-Phos Pd G2.[9][10] These are air-stable and provide reliable generation of the active Pd(0) species.[11] Using Pd(OAc)₂ with a ligand can be less reliable.[11]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.[12][13]

    • Strong Bases: For 2-aminooxazoles, a strong base like NaOtBu often gives the best results.[9][10]

    • Weaker Bases: If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures and longer reaction times.[4][9][10] K₂CO₃ has been shown to be too weak for this transformation in some cases.[9][10]

  • Solvent Effects: The solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Common Solvents: Toluene and 1,4-dioxane are commonly used.[4][14][15]

    • Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst.[3][4]

Symptom 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates side reactions are occurring.

Common Side Products and Their Causes:

  • Hydrodehalogenation: Your aryl halide is converted back to the corresponding arene. This is often caused by β-hydride elimination, which can compete with reductive elimination.[1]

    • Solution: Use a more sterically hindered ligand to favor reductive elimination. Ensure your reaction is strictly anhydrous, as water can be a proton source.

  • Homocoupling of Aryl Halide (Biaryl Formation): This can occur, especially at high temperatures.

    • Solution: Lower the reaction temperature and ensure efficient stirring.

  • Oxidative Degradation of the Ligand: Phosphine ligands can be oxidized, leading to catalyst deactivation.

    • Solution: Maintain a strict inert atmosphere. Using a higher ligand-to-palladium ratio can sometimes compensate for slow degradation.

Troubleshooting Decision Tree for Side Products:

Side_Product_Troubleshooting start Side Products Observed hydrodehalogenation Hydrodehalogenation (Arene formation) start->hydrodehalogenation biaryl Biaryl Formation (Homocoupling) start->biaryl ligand_degradation Ligand Degradation start->ligand_degradation solution1 Use more hindered ligand Ensure anhydrous conditions hydrodehalogenation->solution1 solution2 Lower reaction temperature Improve stirring biaryl->solution2 solution3 Strict inert atmosphere Increase ligand:Pd ratio ligand_degradation->solution3

Caption: Decision tree for addressing common side products.

Frequently Asked Questions (FAQs)

Q1: I'm coupling a 2-aminooxazole with an aryl chloride, but the reaction is very sluggish. What should I do?

Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the strong C-Cl bond, making the oxidative addition step more difficult.[11] To overcome this, you need a more active catalytic system.

  • Ligand Choice: Switch to a more electron-rich and sterically bulky ligand. For aryl chlorides, ligands from the Buchwald family such as RuPhos, BrettPhos, or XPhos are excellent choices.[7][8]

  • Catalyst Precursor: Use a pre-catalyst like a G2, G3, or G4 pre-catalyst, as these are designed to readily form the active Pd(0) species.[3]

  • Reaction Conditions: You may need to increase the reaction temperature and/or the catalyst loading.

Q2: My 2-aminooxazole has other functional groups that are sensitive to strong bases. What are my options?

This is a common challenge in complex molecule synthesis. While strong bases like NaOtBu are often optimal for the amination itself, they can be incompatible with functionalities like esters or nitro groups.[4][6]

  • Weaker Inorganic Bases: Consider using K₃PO₄ or Cs₂CO₃.[4] These are often effective, though the reaction may require higher temperatures or longer times.

  • Organic Bases: In some cases, a combination of an organic base (like DBU) and an inorganic salt can be effective, although this needs to be carefully optimized.[3][4]

Q3: I'm observing a significant amount of starting material decomposition. What could be the cause?

Decomposition can arise from several factors, often related to the reaction conditions being too harsh for your specific substrate.

  • Temperature: High temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period.

  • Base: A very strong base might be degrading your starting material. Screen a panel of weaker bases.

  • Catalyst Loading: In some cases, high catalyst loadings can lead to side reactions that consume your starting material. Try reducing the catalyst loading.

Optimized Experimental Protocol: Buchwald-Hartwig Amination of a Generic 2-Aminooxazole

This protocol provides a robust starting point for the amination of 2-aminooxazoles with aryl bromides.

Materials:

  • 2-Aminooxazole derivative (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • X-Phos Pd G2 (0.02 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene (to achieve a concentration of ~0.1 M)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-aminooxazole, aryl bromide, X-Phos Pd G2, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Workflow Diagram:

Experimental_Workflow A 1. Assemble Reactants (Amine, Aryl Halide, Catalyst, Base) in Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat with Vigorous Stirring C->D E 5. Monitor Reaction Progress (TLC, LC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Summary: Catalyst and Base Screening for 2-Aminooxazole Amination

The following table summarizes the results from a study on the Buchwald-Hartwig amination of 4-(p-tolyl)oxazol-2-amine with 4-bromobenzene, highlighting the importance of catalyst and base selection.[9][10]

EntryCatalyst SystemBaseYield (%)
1X-Phos Pd G2NaOtBu50
2X-Phos Pd G2Cs₂CO₃34
3X-Phos Pd G2K₂CO₃0
4X-Phos Pd G2K₃PO₄37
5S-Phos Pd G2NaOtBu49
6S-Phos Pd G2Cs₂CO₃43
7S-Phos Pd G2K₂CO₃0
8S-Phos Pd G2K₃PO₄45
9DavePhos/Pd(OAc)₂Cs₂CO₃8
10DavePhos/Pd(OAc)₂K₂CO₃11

Data adapted from reference. Reactions were performed in toluene at 130 °C for 10 min in a microwave reactor.

Key Takeaways from the Data:

  • Pre-catalysts outperform in-situ generated catalysts: X-Phos Pd G2 and S-Phos Pd G2 gave significantly better yields than the DavePhos/Pd(OAc)₂ system.[9][10]

  • Strong base is generally superior: NaOtBu provided the highest yields with the pre-catalysts.[9][10]

  • K₂CO₃ is an ineffective base for this specific transformation under these conditions.[9][10]

Conclusion

Successfully overcoming low yields in the Buchwald-Hartwig amination of 2-aminooxazoles requires a systematic and informed approach to reaction optimization. By understanding the unique challenges posed by this class of substrates and carefully selecting the catalyst, ligand, base, and solvent, researchers can significantly improve the efficiency and reliability of this important C-N bond-forming reaction. This guide provides a foundation for troubleshooting and a starting point for developing robust protocols for your specific synthetic targets.

References

Technical Support Center: Navigating the Cyclocondensation of Urea and α-Haloketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyclocondensation of urea and α-haloketones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction to synthesize 2-aminooxazoles and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting common issues. This resource is built on a foundation of scientific integrity, combining established principles with practical, field-tested insights to ensure the success and reproducibility of your experiments.

Understanding the Core Reaction and Its Challenges

The cyclocondensation of urea with an α-haloketone is a powerful method for the synthesis of 4,5-disubstituted 2-aminooxazoles, a scaffold of significant interest in medicinal chemistry.[1] The desired reaction, analogous to the well-known Hantzsch thiazole synthesis, proceeds through the initial nucleophilic attack of the urea oxygen on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic oxazole ring.

However, the α-haloketone is a bifunctional molecule with two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[2] This dual reactivity, coupled with the basic conditions often employed, creates a landscape ripe for competing side reactions. Understanding and controlling these off-target pathways is critical for achieving high yields and purity of the desired 2-aminooxazole.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagram illustrates the desired reaction pathway leading to the 2-aminooxazole product, alongside the major competing side reactions.

reaction_pathways reactants Urea + α-Haloketone intermediate Acyclic Intermediate reactants->intermediate Nucleophilic Attack (Desired Pathway) hydrolysis_product α-Hydroxyketone reactants->hydrolysis_product Water Present self_condensation Self-Condensation Products reactants->self_condensation Base-Catalyzed enolate α-Haloenolate reactants->enolate Strong Base product Desired 2-Aminooxazole intermediate->product Cyclization & Dehydration favorskii_rearranged Favorskii Rearrangement Product (Carboxylic Acid Derivative) enolate->favorskii_rearranged Intramolecular Displacement

Caption: Desired vs. Side Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a complex mixture of products, and the desired 2-aminooxazole is a minor component. What is the most likely cause?

A1: A complex product mixture is often indicative of competing side reactions. The most common culprits are the Favorskii rearrangement and hydrolysis of the α-haloketone. The Favorskii rearrangement is particularly prevalent under strongly basic conditions, leading to carboxylic acid derivatives instead of the desired heterocycle.[3][4][5][6] Hydrolysis, on the other hand, will produce α-hydroxyketones.

Q2: I've isolated a product that is a carboxylic acid derivative instead of the expected 2-aminooxazole. What happened?

A2: This is a classic sign of the Favorskii rearrangement. This reaction is initiated by the deprotonation of an acidic α-hydrogen on the opposite side of the halogen, forming an enolate.[2][4] This enolate then undergoes an intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently attacked by a nucleophile (like hydroxide or alkoxide) to yield a rearranged carboxylic acid derivative.[4][6]

Q3: Can I use a strong base like sodium hydroxide or sodium ethoxide to accelerate the reaction?

A3: It is generally not recommended to use strong bases. Strong bases will preferentially abstract the acidic α-proton of the ketone, leading to the formation of an α-haloenolate.[7] This enolate is the key intermediate for the Favorskii rearrangement, a major side reaction pathway.[2][3][4] Milder bases or even neutral conditions are often more effective in promoting the desired cyclocondensation while suppressing side reactions.

Q4: My α-haloketone seems to be degrading before it can react with urea. Why is this happening?

A4: α-Haloketones can be susceptible to hydrolysis, especially in the presence of water and base, to form α-hydroxyketones.[8] It is crucial to use anhydrous solvents and reagents to minimize this side reaction. Additionally, some α-haloketones can undergo self-condensation, although this is typically less common than the Favorskii rearrangement or hydrolysis.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of 2-aminooxazole; starting materials consumed. Dominance of the Favorskii Rearrangement: This is highly likely if strong bases (e.g., NaOH, NaOEt) are used. The α-haloketone rearranges to a carboxylic acid derivative.[3][4][6]Avoid strong bases. The nucleophilicity of urea is often sufficient for the initial attack without a strong base. • Consider a milder base or buffer system. If a base is necessary, a weaker, non-nucleophilic base may be employed. • Modify the reaction solvent. Aprotic polar solvents like DMF can be effective.[1]
Significant amount of α-hydroxyketone isolated. Hydrolysis of the α-haloketone: The presence of water in the reaction mixture will lead to the hydrolysis of the starting material.[8]Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Formation of multiple unidentified byproducts. Self-condensation of the α-haloketone: Under basic conditions, the enolate of the α-haloketone can react with another molecule of the α-haloketone. Over-halogenation of the starting ketone: If the α-haloketone is prepared in situ, di- or polyhalogenation can occur, leading to undesired products.[9]Control the stoichiometry. Use a slight excess of urea to ensure the α-haloketone is consumed by the desired reaction. • Optimize the temperature. Lowering the reaction temperature may reduce the rate of side reactions more than the desired reaction. • Purify the α-haloketone before use. This ensures that no di- or polyhalogenated species are present.
Reaction is very slow or does not proceed. Insufficient nucleophilicity of urea: While a strong base is detrimental, in some cases, the reaction may require some activation. Poor solubility of reagents. Gently heat the reaction. Increasing the temperature can increase the reaction rate.[1] However, monitor for byproduct formation. • Choose an appropriate solvent. A solvent that dissolves both urea and the α-haloketone is crucial. DMF is a common choice.[1] • Consider microwave irradiation. This has been shown to be an efficient method for this transformation.[8]

Experimental Protocol: Minimizing Side Reactions in the Synthesis of 4-Aryl-2-aminooxazole

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Urea (2.0 - 5.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted α-bromoacetophenone (1.0 eq) and urea (2.0 - 5.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reagents upon heating.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Urea: Using an excess of urea helps to ensure that the α-haloketone is trapped in the desired reaction pathway, minimizing self-condensation.

  • Anhydrous DMF: DMF is a polar aprotic solvent that facilitates the dissolution of the reagents and promotes the SN2 reaction. Using the anhydrous form is critical to prevent hydrolysis of the α-haloketone.[1]

  • Elevated Temperature: Heating accelerates the reaction rate. A temperature of 120 °C has been shown to provide good yields in a reasonable timeframe.[1]

  • Absence of Strong Base: This is the most critical factor in preventing the Favorskii rearrangement.

References

Technical Support Center: Enhancing the Aqueous Solubility of 2-Anilino-5-Aryloxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-anilino-5-aryloxazole compounds. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to overcome the common yet significant challenge of poor aqueous solubility inherent to this chemical class. As many of these compounds are investigated as potent kinase inhibitors, achieving adequate solubility is paramount for reliable in vitro screening, accurate in vivo pharmacokinetic studies, and the ultimate development of viable therapeutic agents.[1][2][3]

This document moves beyond generic advice, offering a structured approach to systematically identify and resolve solubility issues through chemical modification, formulation strategies, and solid-state engineering.

Troubleshooting Guide: From Precipitate to Solution

This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Scenario 1: Your compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer for a cell-based assay.

This is a classic case of a compound "crashing out" because its concentration in the final aqueous medium exceeds its thermodynamic solubility limit. The DMSO, which kept the compound solubilized in the stock, is too diluted in the final buffer to maintain solubility.

Initial Steps:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO (ideally <0.5%) that still allows for compound solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in DMSO first to lower the starting concentration before the final dilution into the aqueous buffer.

Advanced Troubleshooting Protocol: pH Modification

Many kinase inhibitors, including those with an anilino-scaffold, are weak bases and exhibit pH-dependent solubility.[4][5] By lowering the pH, you can protonate basic functional groups, increasing the compound's polarity and interaction with water.

Protocol 1: Improving Solubility with pH Adjustment

  • Determine pKa: If the pKa of your compound is known, prepare an aqueous buffer with a pH at least 1-2 units below the pKa. If the pKa is unknown, screen a series of acidic buffers (e.g., pH 4.0, 5.0, 6.0).

  • Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Dilution into Acidic Buffer: Dilute the stock solution directly into the prepared acidic aqueous buffer to your desired final concentration.

  • Neutralization (Optional): If your experimental endpoint is pH-sensitive, you can perform a final, careful neutralization with a suitable base after the compound has been dissolved in the acidic buffer. Monitor closely for any signs of precipitation.

Scenario 2: You are unable to prepare a sufficiently concentrated stock solution (e.g., >10 mM) in DMSO for your experiments.

This indicates extremely low intrinsic solubility even in a potent organic solvent.

Troubleshooting Protocol: Advanced Solubilization Techniques

  • Test Alternative Solvents: While DMSO is a common starting point, other organic solvents or co-solvent systems may be more effective. Consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), but always verify solvent compatibility with your specific assay.[6]

  • Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help break down compound aggregates and facilitate dissolution.[6]

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring or vortexing. Be cautious, as excessive heat can degrade some compounds.

  • Lyophilization: Dissolving the compound in a solvent like tert-butanol or 1,4-dioxane and then freeze-drying it can produce a more soluble, amorphous form of the solid.[6] This amorphous solid can then be more readily dissolved in your desired solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for fundamentally improving the solubility of a 2-anilino-5-aryloxazole lead compound for in vivo studies?

A1: For in vivo applications where larger quantities of the drug must be solubilized, more robust methods than simple pH adjustment or co-solvents are often necessary. The main strategies fall into three categories: Chemical Modification, Solid-State Engineering, and Advanced Formulation.

Q2: How does salt formation improve solubility, and how do I approach it?

A2: Salt formation is a highly effective and widely used strategy for ionizable compounds.[7][8] By reacting your weakly basic 2-anilino-5-aryloxazole with an acid, you form a salt which typically has a more ordered crystal lattice that is more easily disrupted by water, leading to improved solubility and dissolution rate.[7][9] A notable example is the successful use of a bis-mesylate salt to achieve excellent solubility for a 2-anilino-5-aryloxazole derivative.

Workflow for Salt Screening:

The goal of a salt screen is to identify a salt form with optimal physicochemical properties (high solubility, good stability, low hygroscopicity).

Caption: A systematic workflow for salt screening and selection.

Q3: My compound is non-ionizable. What are my options?

A3: For compounds that cannot form salts, co-crystallization is an excellent alternative.[7] A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a co-former are held together by non-ionic interactions, like hydrogen bonding.[10][11] This can disrupt the crystal lattice of the API, leading to improved solubility.

Q4: What are amorphous solid dispersions (ASDs) and are they suitable for this class of compounds?

A4: Amorphous solid dispersions (ASDs) are a powerful formulation strategy for poorly soluble drugs, including many kinase inhibitors.[4][12][13] In an ASD, the crystalline drug is converted into its higher-energy, more soluble amorphous form and dispersed within a polymer matrix.[14][15] This matrix helps to prevent the drug from recrystallizing back to its less soluble form.

Key Advantages of ASDs:

  • Can significantly increase the apparent solubility and dissolution rate.

  • Can improve bioavailability.[12]

  • Applicable to a wide range of compounds.

Common ASD Preparation Methods:

  • Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent to form the solid dispersion.[15]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded to create the dispersion. This is a solvent-free process.[16][17]

Q5: I've heard about using lipids or cyclodextrins. How do they work?

A5: Both are advanced formulation strategies that can be highly effective.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), present the drug in a solubilized state in lipidic excipients.[18][19] Upon contact with gastrointestinal fluids, they form fine emulsions, which can enhance drug absorption. A particularly innovative approach is to create a lipophilic salt of your compound (e.g., a docusate salt), which dramatically increases its solubility in the lipid excipients, allowing for a higher drug load in the formulation.[18][20]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] Your poorly soluble 2-anilino-5-aryloxazole compound can be encapsulated within the hydrophobic core, forming an "inclusion complex."[23][24] This complex is more water-soluble due to the hydrophilic outer surface of the cyclodextrin.[23]

Data Summary: Comparing Solubility Enhancement Strategies

The following table provides a conceptual overview of the potential solubility improvements that can be achieved with different techniques for a typical poorly soluble kinase inhibitor.

Technique Principle of Action Typical Fold Increase in Solubility Key Considerations
pH Adjustment Ionization of the API2 - 50xOnly for ionizable compounds; potential for precipitation upon pH change.
Salt Formation Creates a new solid form with different crystal lattice energy.[7]10 - 1000xRequires an ionizable API; screening is needed to find the optimal salt.
Co-crystals Forms a new multi-component crystal with a more soluble structure.[10]10 - 500xApplicable to non-ionizable compounds; co-former selection is critical.
Amorphous Solid Dispersion (ASD) Stabilizes the high-energy, amorphous form of the drug.[15]50 - 5000xCan significantly improve bioavailability; requires specialized manufacturing processes.
Lipid-Based Formulations (SEDDS) Pre-dissolves the drug in a lipid carrier system.[18]Formulation DependentExcellent for highly lipophilic compounds; can mitigate food effects.
Cyclodextrin Complexation Encapsulates the drug in a soluble host molecule.[23]10 - 500xStoichiometry of the complex is important; can be limited by the size of the drug molecule.

Experimental Protocols

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a lab-scale method for preparing an ASD, suitable for initial screening of polymer/drug combinations.

  • Selection of Components:

    • API: Your 2-anilino-5-aryloxazole compound.

    • Polymer Carrier: Select a suitable polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).

    • Solvent: Choose a common solvent that dissolves both the API and the polymer (e.g., methanol, acetone, or a mixture).

  • Preparation of the Solution:

    • Prepare separate solutions of the API and the polymer in the chosen solvent.

    • Mix the two solutions to achieve the desired API-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight). Ensure a clear solution is formed.

  • Solvent Evaporation:

    • Pour the solution into a shallow glass dish to maximize the surface area.

    • Evaporate the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a controlled temperature (e.g., 40-50°C).

  • Drying and Milling:

    • Once a solid film is formed, dry it further under vacuum for 24-48 hours to remove any residual solvent.

    • Gently scrape the solid from the dish and mill it into a fine powder using a mortar and pestle.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD), which should show a halo pattern instead of sharp crystalline peaks.

    • Use Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg), confirming a homogenous dispersion.

References

Stability issues of the oxazole ring under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Oxazole Stability Technical Support Center

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the stability of the oxazole ring, a privileged scaffold in medicinal chemistry that is also known for its potential lability.[1][2] Here, we address common stability issues encountered under acidic and basic conditions through a practical, question-and-answer format. Our goal is to explain the causality behind these challenges and provide robust, self-validating protocols to help you navigate them effectively.

Section 1: Troubleshooting Stability Under Acidic Conditions

The oxazole ring's weak basicity (pKa of the conjugate acid is ~0.8) makes it susceptible to degradation in acidic environments.[3] This section addresses common scenarios where acid-lability becomes a critical experimental hurdle.

Q1: My oxazole-containing compound is degrading during purification on standard silica gel. What is causing this, and how can I prevent it?

A1: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which can protonate the nitrogen atom of the oxazole ring. This protonation enhances the electrophilicity of the C2 position, making the ring susceptible to nucleophilic attack by water or other nucleophiles (like methanol from your eluent), leading to ring cleavage.[4]

Causality & Mitigation Strategy:

  • Mechanism: The acidic environment facilitates hydrolysis, typically initiating with protonation of the ring nitrogen, followed by nucleophilic attack and subsequent ring opening to form an α-acylamino ketone or related species.

  • Troubleshooting:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in your eluent system containing a small amount of a volatile amine base, such as triethylamine (~0.5-1% v/v) or ammonia. This deactivates the acidic sites.

    • Use Deactivated Silica: Employ commercially available deactivated or neutral silica gel for your chromatography.

    • Alternative Media: Consider using neutral alumina or a C18-functionalized reverse-phase silica for purification, which operate under non-acidic conditions.

    • Non-Protic Solvents: If possible, use eluent systems that are free of protic nucleophiles like water or methanol.

Q2: I am attempting a final deprotection of a tert-butyl ether (using trifluoroacetic acid - TFA), but I'm observing significant cleavage of my oxazole ring. What is the mechanism, and what are my alternatives?

A2: Strong, concentrated acids like TFA can readily protonate the oxazole ring, leading to decomposition.[5] The mechanism is similar to that on silica gel but is significantly accelerated by the high acid concentration. The degradation pathway often results in complex mixtures, complicating purification and reducing yield.

Causality & Mitigation Strategy:

  • Mechanism: In concentrated acid, the oxazole ring is protonated, which activates it for ring-opening. This process can be irreversible and lead to the formation of various degradation products.[6]

  • Troubleshooting:

    • Milder Conditions: Reduce the reaction temperature (e.g., to 0 °C or -20 °C) and minimize the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.

    • Scavengers: The use of scavengers like triethylsilane (TES) can sometimes help by trapping reactive intermediates, but their effectiveness is compound-dependent.

    • Alternative Acids: Consider using weaker acids or Lewis acids that are less prone to causing oxazole cleavage. For example, reagents like trimethylsilyl iodide (TMSI) can cleave tert-butyl ethers under neutral conditions.

    • Alternative Protecting Groups: In the future, design your synthetic route with protecting groups that can be removed under orthogonal, non-acidic conditions (e.g., a benzyl ether removable by hydrogenolysis or a silyl ether removable with fluoride).

Visualizing Acid-Catalyzed Hydrolysis

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed ring opening of an oxazole.

AcidHydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Oxazole Oxazole Ring ProtonatedOxazole Protonated Oxazole (Oxazolium Ion) Oxazole->ProtonatedOxazole Reversible H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedOxazole->Tetrahedral_Intermediate Rate-determining at low acidity H2O H₂O RingOpened Ring-Opened Product (α-Acylamino Ketone) Tetrahedral_Intermediate->RingOpened C-O bond fission

Caption: Mechanism of acid-catalyzed oxazole hydrolysis.

Section 2: Troubleshooting Stability Under Basic Conditions

While often more stable to base than to acid, the oxazole ring is not inert and can undergo degradation, particularly with strong, non-hindered bases or elevated temperatures. The C2 proton is the most acidic, with a pKa of approximately 20, making it susceptible to deprotonation by strong bases.[1]

Q1: I tried to saponify a methyl ester on my molecule using lithium hydroxide (LiOH), but this resulted in complete decomposition of the oxazole ring. What happened?

A1: Strong bases like LiOH, NaOH, or KOH can directly attack the electrophilic C2 position of the oxazole ring, leading to nucleophilic ring cleavage.[5][7] This pathway competes with the desired saponification of the ester. Even if deprotonation at C2 occurs first, the resulting 2-lithiooxazole can be unstable and undergo electrocyclic ring opening to form an isocyanide intermediate, which is then hydrolyzed upon workup.[3][5][8]

Causality & Mitigation Strategy:

  • Mechanism: The primary degradation pathway involves nucleophilic attack by the hydroxide ion at the C2 position, followed by ring fission. An alternative pathway, especially with organolithium bases, involves deprotonation at C2, leading to an unstable intermediate that ring-opens.[5]

  • Troubleshooting:

    • Milder Conditions: Use milder bases or conditions. For example, try using a weaker base like potassium carbonate (K₂CO₃) in methanol/water, or conduct the reaction at a lower temperature.

    • Enzymatic Hydrolysis: Lipases or esterases can selectively cleave esters under neutral pH conditions, preserving the oxazole ring. This is an excellent green chemistry alternative.

    • Sterically Hindered Bases: While less common for saponification, sterically hindered bases are less likely to act as nucleophiles. However, their basicity might still promote C2 deprotonation.

    • Alternative Deprotection: If applicable, consider other ester forms that can be cleaved under non-basic conditions (e.g., a benzyl ester via hydrogenolysis).

Q2: My goal is to functionalize the C5 position by lithiation, but using n-butyllithium (n-BuLi) just opens the ring. How can I achieve regioselective functionalization without degradation?

A2: The C2 proton of the oxazole ring is significantly more acidic than the protons at C4 or C5.[1] Therefore, treatment with a strong base like n-BuLi will preferentially deprotonate the C2 position, leading to the formation of a 2-lithiooxazole. This intermediate is often unstable and can rapidly ring-open.[5][7]

Causality & Mitigation Strategy:

  • Mechanism: The kinetic and thermodynamic site of deprotonation is C2. The resulting anion is in equilibrium with a ring-opened isonitrile, which is often the thermodynamic sink.[3]

  • Troubleshooting:

    • Protect C2: The most reliable strategy is to block the C2 position. A common and effective choice is to introduce a removable protecting group, such as a triisopropylsilyl (TIPS) group.[5]

    • Directed Ortho-Metalation: If you have a suitable directing group at C4, you may be able to achieve regioselective lithiation at C5 using a milder base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C).[5]

    • Halogen-Metal Exchange: A more robust approach is to first introduce a halogen (e.g., Br or I) at the desired position (C5) and then perform a halogen-metal exchange at low temperature (-78 °C) using n-BuLi or t-BuLi. This reaction is typically much faster than deprotonation and avoids the ring-opening issue.

Visualizing Base-Mediated Degradation

The diagram below shows the ring-opening pathway initiated by a strong base deprotonating the C2 position.

BaseDegradation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ring Opening Oxazole Oxazole Ring Lithiooxazole 2-Lithiooxazole (Unstable) Oxazole->Lithiooxazole Deprotonation at C2 Base Strong Base (e.g., n-BuLi) Isonitrile Ring-Opened Isonitrile Lithiooxazole->Isonitrile Electrocyclic Ring Opening

Caption: Base-initiated cleavage of the oxazole ring via C2 deprotonation.

Section 3: Proactive Experimental Design & Protocols

To avoid downstream issues, it is crucial to assess the stability of a novel oxazole-containing compound early in the development process. A forced degradation study is an industry-standard method for achieving this.[9][10][11]

Protocol: Standardized Forced Degradation Study for Oxazole-Containing Compounds

This protocol provides a systematic workflow to evaluate the stability of your compound under various stress conditions, as recommended by ICH guidelines.[11]

Objective: To identify potential degradation pathways and establish the intrinsic stability profile of an oxazole-containing Active Pharmaceutical Ingredient (API).

Materials:

  • Your oxazole-containing API

  • HPLC-grade water, acetonitrile, and methanol

  • Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter, calibrated

  • HPLC system with UV/PDA and/or MS detector

Workflow:

ForcedDegradationWorkflow start Start: Prepare API Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to Stressors base Base Hydrolysis (0.1 M NaOH, RT) start->base Expose to Stressors oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose to Stressors thermal Thermal Stress (Solid API, 80°C) start->thermal Expose to Stressors photo Photostability (ICH Q1B conditions) start->photo Expose to Stressors sampling Sample at Time Points (e.g., 2, 8, 24 hrs) acid->sampling base->sampling oxidation->sampling analyze Analyze by HPLC-UV/MS (Quantify API, Identify Degradants) thermal->analyze Dissolve & Dilute photo->analyze Dissolve & Dilute quench Quench Reaction (Neutralize pH, Dilute) sampling->quench quench->analyze end End: Compile Stability Profile analyze->end

Caption: Workflow for a forced degradation study of an oxazole API.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your API. A common solvent system is a 50:50 mixture of acetonitrile and water. If solubility is an issue, a co-solvent may be used, but it must be inert to the stress conditions.[10]

  • Stress Conditions Setup: For each condition, mix your API stock with the stressor solution in a 1:1 ratio to achieve the target stress conditions (e.g., 0.5 mg/mL API in 0.5 M HCl).

    • Acid Hydrolysis: Mix with 1 M HCl. Place in a water bath at 60-80°C.

    • Base Hydrolysis: Mix with 1 M NaOH. Keep at room temperature. Caution: This is often the harshest condition for oxazoles.

    • Oxidative Degradation: Mix with 6% H₂O₂ (to get a final concentration of 3%). Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid API in an oven at 80°C.

    • Photostability: Expose the solid API to light conditions as specified in ICH guideline Q1B.

  • Sampling and Quenching:

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[10]

    • Immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute the quenched sample with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • The method should be able to resolve the parent API from all major degradation products.

    • Use a PDA detector to check for peak purity and an MS detector to obtain mass information on potential degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for the API under each condition.

    • Characterize the major degradants using mass spectrometry data.

    • Summarize the findings to build a comprehensive stability profile.

Data Summary Table (Example):

Stress ConditionTemperatureDuration (h)% Degradation of APIMajor Degradants (m/z)
0.1 M HCl60 °C248.5%[API+H₂O]+H⁺
0.1 M NaOHRoom Temp245.2%Multiple, incl. ring-opened
3% H₂O₂Room Temp482.1%[API+O]+H⁺
Thermal (Solid)80 °C72<1%None detected
PhotolyticICH Q1B-<1%None detected

Section 4: General FAQs

Q: What structural features make an oxazole more or less stable? A: Substituent effects play a major role. Electron-donating groups (EDGs) on the ring can enhance its stability towards acid-catalyzed hydrolysis by destabilizing the protonated intermediate. Conversely, electron-withdrawing groups (EWGs) can make the ring more susceptible to nucleophilic attack under basic or neutral conditions by increasing the electrophilicity of the ring carbons, especially C2.[7] Steric hindrance around the ring can also provide kinetic stability by blocking the approach of nucleophiles or solvents.

Q: Are oxazolines more stable than oxazoles? A: Generally, yes. Oxazolines, the partially reduced analogs of oxazoles, lack the aromaticity of the oxazole ring. This makes them behave more like cyclic imidates. They are still susceptible to hydrolysis (especially under acidic conditions) to give amino ester intermediates, but they typically do not have the same complex degradation pathways involving C2-deprotonation that oxazoles do.[12]

Q: My oxazole is part of a natural product. Does that imply it has greater stability? A: Not necessarily. While oxazoles are found in numerous natural products, their stability is highly dependent on the molecular context and the local chemical environment.[1][13] In a biological system, the molecule may be protected within a protein binding pocket or exist in a pH-buffered environment. When isolated and subjected to the harsh conditions of synthetic chemistry or formulation, its inherent lability can be revealed.

References

Technical Support Center: Synthesis of 4,5-Disubstituted 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-disubstituted 2-aminooxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these valuable scaffolds. The 2-aminooxazole moiety is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for the 2-aminothiazole core, potentially offering improved solubility and metabolic stability.[1][2] However, its synthesis can present unique challenges that are not always addressed by standard literature procedures.

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and comparative analyses of alternative synthetic routes. Our goal is to empower you to overcome common experimental hurdles and successfully synthesize your target molecules.

Section 1: The Two-Step Approach: Condensation and Buchwald-Hartwig Amination

The classical Hantzsch synthesis, while effective for 2-aminothiazoles, often fails when N-substituted ureas are used to produce N-substituted 2-aminooxazoles.[1][2] This is largely due to the lower nucleophilicity of the oxygen atom in ureas compared to the sulfur in thioureas.[2] A robust and highly versatile alternative involves a two-step sequence: initial formation of an N-unsubstituted 2-aminooxazole followed by a palladium-catalyzed C-N cross-coupling reaction.[1][2]

Workflow: Two-Step Synthesis of N,4-Disubstituted 2-Aminooxazoles

G cluster_0 Step 1: Condensation cluster_1 Step 2: Buchwald-Hartwig Amination A α-Bromo Ketone C 4-Substituted 2-Aminooxazole A->C Solvent, Heat/MW B Urea B->C D Aryl/Heteroaryl Halide E 4,5-Disubstituted 2-Aminooxazole C->E Pd Catalyst, Ligand, Base D->E

Caption: General workflow for the two-step synthesis.

Frequently Asked Questions & Troubleshooting

Question: My initial condensation reaction between the α-bromoacetophenone and urea is giving a very low yield. What am I doing wrong?

Answer: This is a common bottleneck. Several factors are critical for success:

  • Solvent Choice is Key: Polar aprotic solvents are typically used, but their performance varies. For instance, reactions in DMSO have been reported to show no conversion, while solvents like ethanol or NMP can be effective.[1][3] The workup can also be challenging with high-boiling point solvents like NMP.

  • Stoichiometry: A large excess of urea (e.g., 10 equivalents) is often necessary to drive the reaction to completion and maximize the yield of the desired 2-aminooxazole.[3]

  • Energy Input: Microwave (MW) irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes compared to conventional heating, while providing similar or improved yields.[3]

Question: I am attempting the Buchwald-Hartwig amination on my 4-aryl-2-aminooxazole, but the reaction is failing. What are the most critical parameters to optimize?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[4]

  • Catalyst and Ligand System: This is the heart of the reaction. Pre-formed palladium precatalysts like X-Phos Pd G2 and S-Phos Pd G2 are highly effective for this transformation.[1] These "second-generation" systems are often more stable and efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ and a separate ligand.[4] The choice of ligand is crucial; sterically hindered biarylphosphine ligands like X-Phos are outstanding for these types of couplings.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa) is a common and effective choice. Other bases like potassium phosphate (K₃PO₄) can also work but may lead to lower yields depending on the specific catalyst system.[3]

  • Solvent System: A mixture of a non-polar solvent like toluene with a polar co-solvent like tert-butanol is often used. The choice of solvent can influence catalyst solubility and activity.[1]

Question: My substrate has an electron-withdrawing group. Will this affect the Buchwald-Hartwig coupling?

Answer: Generally, the Buchwald-Hartwig amination is tolerant of a wide range of functional groups on both the aryl halide and the amine coupling partner.[4] For the aryl halide, both electron-donating and electron-withdrawing groups are typically well-tolerated, although reaction kinetics may vary.[1] However, certain functional groups like nitro groups or esters may be incompatible with strong bases like KOtBu.[6] In such cases, a weaker base might be necessary, potentially at the cost of a slower reaction rate.

Data Summary: Optimization of Buchwald-Hartwig Conditions

The following table summarizes typical optimization results for the coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromotoluene.

EntryCatalyst SystemBaseYield (%)
IX-Phos Pd G2t-BuONa50
IIX-Phos Pd G2K₃PO₄37
IIIS-Phos Pd G2t-BuONa48
IVS-Phos Pd G2K₃PO₄7
VDavePhos/Pd(OAc)₂Cs₂CO₃8
Adapted from Azzali, E., et al., ACS Med. Chem. Lett. 2020.[3]
Protocol 1: Synthesis of N,4-diphenyl-2-aminooxazole

Step A: Synthesis of 4-phenyl-2-aminooxazole

  • To a microwave vial, add 2-bromo-1-phenylethan-1-one (1.0 equiv), urea (10.0 equiv), and ethanol.

  • Seal the vial and heat using microwave irradiation at 120 °C for 15 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-phenyl-2-aminooxazole.

Step B: Buchwald-Hartwig Amination

  • To an oven-dried vial under an inert atmosphere (e.g., Argon), add 4-phenyl-2-aminooxazole (1.0 equiv), bromobenzene (1.2 equiv), X-Phos Pd G2 (0.1 equiv), and sodium tert-butoxide (t-BuONa) (2.0 equiv).

  • Add a degassed mixture of toluene and tert-butanol (e.g., 5:1 v/v).

  • Seal the vial and heat at 130 °C for 10-30 minutes with stirring.

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N,4-diphenyl-2-aminooxazole.

Mechanism: Buchwald-Hartwig Catalytic Cycle

G center Pd(0)L (Active Catalyst) A Oxidative Addition center->A Ar-X complex1 Pd(II) Complex A->complex1 B Amine Coordination complex2 Amine Coordinated Complex B->complex2 C Deprotonation complex3 Amido Complex C->complex3 D Reductive Elimination D->center Product (Ar-NR₂) complex1->B R₂NH complex2->C Base, -H⁺ complex3->D

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[4]

Section 2: One-Pot Synthesis from Propargylic Alcohols

A highly efficient alternative route involves the Brønsted acid-catalyzed tandem reaction of propargylic alcohols with amides or cyanamide.[7] This one-pot method combines nucleophilic substitution and cycloisomerization, offering a rapid and atom-economical pathway to substituted oxazoles with water as the only byproduct.

Frequently Asked Questions & Troubleshooting

Question: What is the best catalyst for the reaction between a propargylic alcohol and an amide?

Answer: While various Lewis and Brønsted acids can be screened, p-toluenesulfonic acid monohydrate (PTSA) has been shown to be a highly effective bifunctional catalyst for this transformation.[7] It catalyzes both the initial propargylation of the amide and the subsequent 5-endo-dig cycloisomerization step.

Question: My reaction yield is low. How does the substitution on the propargylic alcohol affect the outcome?

Answer: The electronic nature of the substituent on the propargylic alcohol plays a significant role. Electron-rich propargylic alcohols (those with electron-donating groups on the aromatic ring) tend to provide higher yields.[7] This is because these groups stabilize the intermediate propargylic carbocation, facilitating the initial nucleophilic attack by the amide. Conversely, electron-poor substrates may react more slowly or give lower yields.

Question: Can I use aliphatic amides in this reaction?

Answer: Yes, this method is quite versatile. Both aromatic and aliphatic amides have been successfully used to generate a range of 2-substituted oxazoles, demonstrating the broad scope of the reaction.[7]

Protocol 2: One-Pot Synthesis of 2-Methyl-4,5-diphenyloxazole
  • To a round-bottom flask, add 1,2-diphenylprop-2-yn-1-ol (1.0 equiv), acetamide (1.2 equiv), and p-toluenesulfonic acid monohydrate (PTSA) (1.0 equiv).

  • Add toluene as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the pure 2-methyl-4,5-diphenyloxazole.

Mechanism: PTSA-Catalyzed Tandem Reactiondot

G Start Propargylic Alcohol + Amide Step1 Propargylation (Formation of Allenyl Amide Intermediate) Start->Step1 PTSA, -H₂O Step2 Tautomerization Step1->Step2 Step3 5-endo-dig Cycloisomerization Step2->Step3 PTSA End 2,4,5-Trisubstituted Oxazole Step3->End

References

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 2-Aminooxazole and 2-Aminothiazole Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic properties, and mitigating toxicity. Among the various strategies employed, bioisosteric replacement stands out as a powerful tool. This guide delves into a critical comparison of two closely related heterocyclic scaffolds that have garnered significant attention: 2-aminooxazole and its sulfur-containing counterpart, 2-aminothiazole. While the latter is a well-established "privileged structure" in numerous approved drugs, the former is emerging as a compelling alternative with distinct advantages.[1][2] This guide will provide researchers, scientists, and drug development professionals with an in-depth, evidence-based comparison to inform rational drug design decisions.

The Principle of Bioisosteric Replacement: A Brief Overview

Bioisosterism refers to the substitution of an atom, ion, or group with another that exhibits similar physical and chemical properties, resulting in a new molecule with comparable or improved biological activity. The underlying principle is that these replacements maintain the key steric and electronic features necessary for target recognition and binding. The switch between a 2-aminothiazole and a 2-aminooxazole core is a classic example of a bioisosteric replacement, where an oxygen atom takes the place of a sulfur atom within the five-membered ring. This seemingly subtle change can have profound effects on a molecule's overall profile.

Head-to-Head Comparison: Key Differentiating Attributes

The decision to employ a 2-aminooxazole or a 2-aminothiazole scaffold is not arbitrary and should be driven by a thorough understanding of their respective properties. Below is a detailed comparison of their synthesis, physicochemical characteristics, metabolic stability, and biological activity, supported by experimental data.

Synthetic Accessibility: A Tale of Two Protocols

A crucial consideration in the early stages of drug discovery is the ease and efficiency of synthesis. Here, the two scaffolds present a notable divergence.

  • 2-Aminothiazoles: The synthesis of substituted 2-aminothiazoles is often straightforward, with the Hantzsch thiazole synthesis being a widely used and versatile method.[1][3] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[4]

  • 2-Aminooxazoles: In contrast, the direct translation of the Hantzsch synthesis to 2-aminooxazoles by substituting thiourea with urea is often met with limited success, particularly for N-substituted derivatives.[1][3] This has historically hindered the exploration of the 2-aminooxazole scaffold. However, modern synthetic methodologies, such as the Buchwald-Hartwig cross-coupling reaction , have provided efficient routes to N,4-disubstituted 2-aminooxazoles, thereby opening the door to their systematic investigation.[1][5]

The choice of scaffold can therefore be influenced by the synthetic chemistry expertise and resources available within a research team.

Physicochemical Properties: The Impact of Oxygen vs. Sulfur

The substitution of sulfur with the more electronegative oxygen atom leads to predictable yet significant changes in the physicochemical properties of the resulting molecule. These changes can have a cascading effect on solubility, permeability, and oral bioavailability.

A study directly comparing a series of 2-aminothiazoles and their corresponding 2-aminooxazole bioisosteres in the context of antitubercular agents revealed the following trends:

Property2-Aminothiazole Derivatives2-Aminooxazole DerivativesRationale for Difference
Calculated LogP (ClogP) Generally HigherGenerally LowerOxygen is more electronegative than sulfur, leading to a more polar molecule with lower lipophilicity.[1]
Kinetic Solubility LowerHigherThe increased polarity of the oxazole ring often translates to improved aqueous solubility.[1][6]
Hydrogen Bonding Similar H-bond donor/acceptor countsSimilar H-bond donor/acceptor countsBoth scaffolds possess a primary amine and ring nitrogen atoms capable of participating in hydrogen bonds.

Experimental Data Summary: Physicochemical Properties [1][7]

Compound PairScaffoldClogPKinetic Solubility in PBS pH 7.4 (μM)
Pair 1 2-Aminothiazole4.527.7
2-Aminooxazole3.9125.0
Pair 2 2-Aminothiazole5.21.6
2-Aminooxazole4.612.5

These data clearly illustrate that the 2-aminooxazole scaffold can offer a significant advantage in terms of reduced lipophilicity and enhanced aqueous solubility, which are often desirable attributes for drug candidates.[1][3]

Metabolic Stability: A Potential Achilles' Heel for Thiazoles

Metabolic stability is a critical determinant of a drug's half-life and overall in vivo exposure. The sulfur atom in the 2-aminothiazole ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of sulfoxides and sulfones.[1][3] This metabolic pathway can result in rapid clearance and inactivation of the drug.

By replacing the sulfur with a less readily oxidizable oxygen atom, the 2-aminooxazole scaffold is hypothesized to exhibit improved metabolic stability.[1][3]

Experimental Data Summary: Metabolic Stability in Human Liver Microsomes (HLM) [1][7]

Compound PairScaffoldHalf-life (t½) in HLM (min)
Pair 1 2-Aminothiazole35
2-Aminooxazole>120
Pair 2 2-Aminothiazole25
2-Aminooxazole45

The experimental data from studies on antitubercular agents support this hypothesis, with 2-aminooxazole derivatives generally demonstrating a longer half-life in human liver microsomes compared to their 2-aminothiazole counterparts.[1] This suggests that the 2-aminooxazole scaffold may be a strategic choice for projects where metabolic oxidation of the thiazole ring is a known liability.

Biological Activity and Potential for Target Engagement

Ultimately, the utility of a scaffold is determined by its ability to support the desired biological activity. The 2-aminothiazole moiety is a well-recognized privileged structure, present in a wide array of clinically approved drugs with diverse mechanisms of action, including anticancer agents like Dasatinib and Alpelisib, and anti-inflammatory drugs like Meloxicam.[4][8][9] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][10][11]

The emerging body of research on 2-aminooxazoles indicates that they can often recapitulate the biological activity of their thiazole isosteres. For instance, in the development of novel antitubercular agents, 2-aminooxazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to their 2-aminothiazole analogues.[1][3][5]

One potential concern with the 2-aminothiazole scaffold is its occasional association with pan-assay interference compounds (PAINS).[1][3] PAINS are compounds that appear to be active in many different assays due to non-specific mechanisms, such as aggregation or reactivity. While not all 2-aminothiazoles are PAINS, the scaffold has been flagged in some screening libraries. The 2-aminooxazole core, being less explored, may offer a way to mitigate this risk while retaining the desired pharmacophoric features.

Experimental Protocols: A Guide to Comparative Evaluation

To empirically determine the optimal scaffold for a given drug discovery project, a series of head-to-head comparative experiments are essential. Below are streamlined protocols for key assays.

Protocol 1: Assessment of Metabolic Stability in Human Liver Microsomes

Objective: To compare the rate of phase I metabolism of a 2-aminothiazole derivative and its 2-aminooxazole bioisostere.

Materials:

  • Test compounds (2-aminothiazole and 2-aminooxazole derivatives)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the peak area ratio (compound/internal standard) versus time plot.

Protocol 2: Kinetic Solubility Measurement

Objective: To compare the aqueous solubility of a 2-aminothiazole derivative and its 2-aminooxazole bioisostere.

Materials:

  • Test compounds

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-throughput nephelometry or UV-Vis plate reader

Procedure:

  • Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to PBS (pH 7.4) to achieve a range of final concentrations (e.g., from 200 µM down to 0.1 µM).

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach equilibrium.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader.

  • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Visualizing the Concepts

Bioisosteric Replacement Workflow

G cluster_0 Lead Compound Identification cluster_1 Bioisosteric Replacement Strategy cluster_2 Comparative Evaluation cluster_3 Decision Making Lead Initial Hit/Lead with 2-Aminothiazole Scaffold Synthesis Synthesize 2-Aminooxazole Bioisostere Lead->Synthesis Bioisosteric Replacement Properties Physicochemical Profiling (Solubility, Lipophilicity) Synthesis->Properties ADME In Vitro ADME Assays (Metabolic Stability) Synthesis->ADME Activity Biological Activity (In Vitro Potency) Synthesis->Activity Decision Select Optimal Scaffold for Further Optimization Properties->Decision ADME->Decision Activity->Decision

Caption: Workflow for the comparative evaluation of 2-aminothiazole and 2-aminooxazole bioisosteres.

Key Structural Differences

G cluster_thiazole 2-Aminothiazole cluster_oxazole 2-Aminooxazole Thiazole Oxazole

Caption: Structures of 2-aminothiazole and its bioisostere, 2-aminooxazole.

Conclusion: Making an Informed Choice

The 2-aminothiazole scaffold remains a cornerstone of medicinal chemistry, with a proven track record in numerous approved drugs.[4][8][9] However, its bioisosteric counterpart, the 2-aminooxazole scaffold, presents a compelling and, in some cases, superior alternative. The potential for improved physicochemical properties, such as enhanced solubility and reduced lipophilicity, coupled with greater metabolic stability, makes the 2-aminooxazole core an attractive option for overcoming common drug development hurdles.[1][3][6]

The decision of which scaffold to pursue should not be based on historical precedent alone. Instead, a data-driven approach, involving the synthesis and parallel evaluation of both bioisosteres, is highly recommended. By carefully considering the synthetic tractability, physicochemical profile, metabolic fate, and biological activity, drug discovery teams can make an informed choice that maximizes the potential for success in their quest for novel therapeutics.

References

A Comparative Guide to the Physicochemical Properties of 2-Aminooxazole and 2-Aminothiazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic isosteric replacement of functional groups is a cornerstone of rational drug design. Among the most utilized five-membered heterocyclic scaffolds, 2-aminothiazole holds a privileged position. However, its close isostere, 2-aminooxazole, is emerging as a compelling alternative, potentially offering advantages in physicochemical properties that can translate to improved pharmacokinetic profiles.[1][2][3] This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data and protocols, to empower researchers in making informed decisions during the hit-to-lead optimization process.

Structural and Electronic Foundations

The fundamental difference between 2-aminooxazole and 2-aminothiazole lies in the endocyclic heteroatom at position 1: an oxygen atom versus a sulfur atom. This seemingly minor substitution has profound implications for the molecule's electronic distribution, size, and intermolecular interactions.

Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond compared to the C-S bond. Sulfur, being larger and in the third period, possesses available d-orbitals and is more polarizable than oxygen. These intrinsic atomic differences are the primary drivers of the distinct physicochemical profiles of the two scaffolds.

Caption: Core structures of 2-Aminooxazole and 2-Aminothiazole.

Comparative Analysis of Physicochemical Properties

The success of a drug candidate is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Here, we dissect the key differences between the two scaffolds.

Basicity (pKa)

The pKa of a molecule dictates its ionization state at physiological pH (approx. 7.4), which critically influences its solubility, permeability, and target engagement. For 2-amino-heterocycles, protonation typically occurs on the endocyclic nitrogen atom.

  • 2-Aminothiazole: Exhibits a pKa of approximately 5.36.[4]

  • 2-Aminooxazole: While specific experimental data for the parent compound is less common in readily available datasheets, the higher electronegativity of the ring oxygen atom compared to sulfur is expected to withdraw electron density from the ring system more effectively. This inductive effect reduces the basicity of the endocyclic nitrogen, resulting in a lower pKa compared to its thiazole counterpart.

Causality: The greater electronegativity of oxygen (3.44 on the Pauling scale) compared to sulfur (2.58) makes the lone pair of electrons on the endocyclic nitrogen in the oxazole ring less available for protonation. This leads to 2-aminooxazole being a weaker base.

Implication for Drug Design: A lower pKa can be advantageous. Highly basic compounds (pKa > 8) are often associated with off-target effects, such as hERG channel inhibition or binding to aminergic GPCRs, and can accumulate in acidic lysosomes, leading to phospholipidosis. The potentially lower basicity of the 2-aminooxazole scaffold can mitigate these risks.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of its ability to cross biological membranes.

  • 2-Aminothiazole: The calculated XLogP3 value is 0.4.[5]

  • 2-Aminooxazole: The calculated XLogP3 value is -0.2.[6]

Causality: Studies comparing substituted isosteres have consistently shown that the replacement of a thiazole ring with an oxazole ring leads to a significant decrease in lipophilicity.[3] This is attributed to the oxygen atom's greater contribution to the molecule's overall polarity and hydrogen bonding capability compared to the larger, less polar sulfur atom.

Implication for Drug Design: Lowering lipophilicity is a common goal in drug optimization to improve aqueous solubility and reduce metabolic turnover and promiscuous binding. The isosteric switch from thiazole to oxazole can be a highly effective strategy to achieve a more favorable hydrophilicity profile, potentially improving the ADME properties of a lead compound.[3]

Aqueous Solubility

Aqueous solubility is paramount for drug absorption and formulation. Poor solubility is a major hurdle in drug development.

  • 2-Aminothiazole: Reported solubility in water is variable, with some sources stating it is soluble while others indicate it is less than 1 mg/mL.[5][7][8] One commercial source lists a solubility of 100 g/L, which corresponds to a very high solubility.[9]

  • 2-Aminooxazole: Direct comparisons of substituted derivatives have demonstrated that oxazole-containing compounds can exhibit significantly increased water solubility—sometimes by up to two orders of magnitude—compared to their thiazole isosteres.[3]

Causality: The improved solubility of 2-aminooxazoles is a direct consequence of their lower lipophilicity and the greater ability of the ring oxygen to act as a hydrogen bond acceptor with water molecules compared to the sulfur atom.

Implication for Drug Design: The enhanced solubility of the 2-aminooxazole scaffold can directly address one of the most common challenges in drug discovery.[3] Improved solubility can lead to better and more consistent bioavailability, simplify formulation development, and ensure that in vitro assay results are not confounded by compound precipitation.[10]

Hydrogen Bonding Potential

The ability to form hydrogen bonds is crucial for both solubility and specific interactions with biological targets.

Caption: Hydrogen bonding potential comparison.

Both molecules possess an exocyclic amino group, which is a strong hydrogen bond donor, and an endocyclic sp2-hybridized nitrogen, which is a hydrogen bond acceptor. The key difference is the other ring heteroatom. The oxygen in 2-aminooxazole is a competent hydrogen bond acceptor, whereas the sulfur in 2-aminothiazole is a much weaker one. This additional hydrogen bond acceptor site in the oxazole ring contributes significantly to its greater hydrophilicity.

Summary of Physicochemical Properties
Property2-Aminothiazole2-AminooxazoleRationale for Difference
pKa ~5.36[4]Expected to be < 5.36Higher electronegativity of oxygen reduces ring basicity.
Calculated logP 0.4[5]-0.2[6]Oxygen is more polar and a better H-bond acceptor than sulfur.
Aqueous Solubility VariableGenerally Higher[3]Lower lipophilicity and enhanced H-bonding potential.
Melting Point (°C) 86-93[9][11]90-95[12]Similar crystal packing energies for the parent compounds.
Metabolic Stability Sulfur atom susceptible to oxidation.[2]Lacks easily oxidizable sulfur.[1][2]Replacement of S with O removes a common site of metabolism.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended for characterizing novel derivatives.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[13][14][15]

Workflow Diagram

pKa_Workflow A 1. Calibrate pH Meter (pH 4, 7, 10 buffers) B 2. Prepare Analyte Solution (e.g., 1 mM in water/co-solvent) A->B C 3. Acidify & Purge (Adjust to pH ~2 with 0.1M HCl, purge with N2) B->C D 4. Titrate with Base (Add aliquots of 0.1M NaOH) C->D E 5. Record Data (pH vs. Volume of titrant) D->E F 6. Analyze Curve (Identify inflection point / half-equivalence point) E->F G 7. Calculate pKa F->G

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[13]

  • Sample Preparation: Prepare a 1 mM solution of the test compound. If solubility is limited, a co-solvent like methanol may be used, but the pKa will be an apparent value (pKaapp).

  • Initial Conditions: Transfer a known volume (e.g., 20 mL) of the sample solution to a titration vessel. Acidify the solution to pH 1.8-2.0 with 0.1 M HCl. Purge the solution with nitrogen to remove dissolved CO2.[13]

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise aliquots.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize (<0.01 pH units/min drift).[13]

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, or it can be determined from the inflection point of the first derivative of the titration curve.[14]

Protocol: logP Determination by Shake-Flask Method

This is the gold-standard method for measuring the partition coefficient between n-octanol and water.[16][17]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer, typically pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound and is considered the most accurate measure.[18][19][20]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Remove the undissolved solid by filtration or high-speed centrifugation.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV) against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility.

Conclusion and Strategic Outlook

The isosteric replacement of 2-aminothiazole with 2-aminooxazole is a powerful strategy in medicinal chemistry. The shift from sulfur to oxygen consistently imparts greater hydrophilicity, leading to lower logP values and, in many cases, significantly improved aqueous solubility.[3] Furthermore, the 2-aminooxazole scaffold is expected to be less basic and may offer improved metabolic stability by removing a site of oxidative metabolism.[2]

While 2-aminothiazole remains a valuable and widely used scaffold, drug development professionals should consider the 2-aminooxazole core as a primary alternative, particularly when facing challenges with solubility, metabolic instability, or basicity-related off-target effects. The objective data and standardized protocols presented in this guide provide a robust framework for evaluating these scaffolds and accelerating the journey from hit to clinical candidate.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Anilino-5-Aryloxazole Inhibitors for VEGFR-2 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing a promising class of kinase inhibitors: the 2-anilino-5-aryloxazoles. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive comparison of these compounds and the critical experimental data that underpins our understanding of their function. We will delve into the nuanced molecular interactions that drive their inhibitory potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prime target in oncology.

The 2-Anilino-5-Aryloxazole Scaffold: A Privileged Motif for Kinase Inhibition

The 2-anilino-5-aryloxazole core represents a versatile and highly tractable scaffold for the development of potent and selective kinase inhibitors. Its inherent structural features allow for strategic modifications at two key positions: the 2-anilino ring and the 5-aryl ring. These modifications enable a fine-tuning of the molecule's electronic and steric properties, directly influencing its binding affinity to the ATP-binding pocket of the target kinase.

Our focus here is on the inhibition of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels—a process critical for tumor growth and metastasis.[1] The 2-anilino-5-aryloxazole scaffold has emerged as a promising starting point for the development of novel anti-angiogenic therapies.[2][3]

Deconstructing the Structure-Activity Relationship: A Tale of Two Rings

The inhibitory potency of the 2-anilino-5-aryloxazole series is exquisitely sensitive to the nature and position of substituents on both the anilino and aryloxazole moieties. Through systematic medicinal chemistry efforts, a clear SAR has been established, guiding the optimization of this chemical series.

The 2-Anilino Ring: Anchoring and Potency Enhancement

The 2-anilino portion of the scaffold plays a crucial role in anchoring the inhibitor within the ATP-binding site of VEGFR-2. Substitutions on this ring can dramatically impact potency. For instance, the introduction of a 2-methoxy group and a 5-ethylsulfonyl group on the aniline ring led to a significant enhancement in both enzymatic and cellular potency compared to the unsubstituted parent compound.[4] The 2-methoxy group is thought to occupy a small hydrophobic pocket, while the sulfone oxygen can form a hydrogen bond with the backbone nitrogen of Asn923, further stabilizing the inhibitor-kinase complex.[1][4]

The 5-Aryl Ring: Probing the Lipophilic Pocket

The 5-aryl ring extends into a back lipophilic pocket of the VEGFR-2 kinase domain.[4] Modifications to this ring have a profound effect on the inhibitor's overall activity and cellular efficacy. Aromatic substitutions, such as ortho-fluoro or ortho-chloro-substituted phenyl groups, have been shown to increase cellular inhibition significantly.[1][5] This suggests that these substituents may engage in favorable interactions within the hydrophobic pocket, enhancing the overall binding affinity.

The following diagram illustrates the core 2-anilino-5-aryloxazole scaffold and highlights the key positions for substitution that dictate its anti-VEGFR-2 activity.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 P P VEGFR2->P Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 2-Anilino-5-Aryloxazole Inhibitor Inhibitor->P Blocks PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Workflow Start Compound Synthesis (2-Anilino-5-Aryloxazoles) Kinase_Assay In Vitro Kinase Inhibition Assay (VEGFR-2) Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (HUVEC) Start->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

References

A Researcher's Guide to Validating 2-Aminooxazole Binding to VEGFR2 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals dedicated to advancing anti-angiogenic therapies, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a pivotal target.[1][2][3][4] The 2-aminooxazole scaffold has emerged as a promising motif for designing potent and selective VEGFR2 inhibitors.[5] However, rigorously validating the binding mode of these compounds is paramount to understanding their mechanism of action and guiding further optimization. This guide provides an in-depth comparison of key experimental and computational techniques to definitively characterize the interaction between 2-aminooxazole derivatives and the VEGFR2 kinase domain.

The Significance of VEGFR2 and the 2-Aminooxazole Scaffold

VEGFR2, a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[2][3][4] In cancer, pathological angiogenesis is a hallmark, supplying tumors with the necessary nutrients and oxygen for growth and metastasis.[4][6] Consequently, inhibiting VEGFR2 is a clinically validated strategy for cancer treatment.[1][5][7]

The 2-aminooxazole moiety has been identified as an effective "hinge-binding" motif in VEGFR2 inhibitors.[5] This region, located in the ATP-binding pocket of the kinase, is crucial for anchoring inhibitors and preventing the phosphorylation cascade that drives angiogenesis. Validating that a 2-aminooxazole-based compound indeed binds in the intended manner is a critical step in the drug discovery pipeline.

Comparative Analysis of Binding Validation Techniques

A multi-faceted approach, combining high-resolution structural methods, biophysical assays, and computational modeling, provides the most robust validation of a ligand's binding mode. Each technique offers unique insights, and their collective data build a comprehensive and trustworthy picture of the molecular interaction.

Technique Principle Key Information Provided Strengths Limitations
X-Ray Crystallography Diffraction of X-rays by a protein-ligand crystalHigh-resolution 3D structure of the complex, precise atomic interactions, and binding pose.[8][9]Unambiguous determination of binding mode.Requires high-quality crystals, which can be challenging to obtain; provides a static picture of the interaction.[10]
NMR Spectroscopy Measures the magnetic properties of atomic nucleiInformation on ligand binding site, conformational changes in solution, and binding kinetics.[8][11]Provides data in a solution state, closer to physiological conditions; can detect weak interactions.[10][12]Requires isotopically labeled protein for detailed studies; can be time-consuming.[11]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized proteinReal-time binding kinetics (kon, koff), and binding affinity (KD).[8][9]High sensitivity, label-free, and provides kinetic data.Immobilization of the protein may affect its conformation and binding properties.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon ligand bindingDirect measurement of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][13]Label-free, solution-based, and provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of pure protein and ligand.[14]
Computational Docking Predicts the preferred orientation of a ligand when bound to a proteinPlausible binding poses and estimation of binding affinity.[8][15][16]Fast and cost-effective for screening large compound libraries and generating hypotheses.[15]Predictions require experimental validation; accuracy depends on the scoring function and protein flexibility handling.

Experimental Protocols: A Step-by-Step Approach

To ensure scientific rigor, the following are detailed protocols for key validation experiments. The causality behind experimental choices is highlighted to provide a deeper understanding of the process.

X-Ray Crystallography of a 2-Aminooxazole-VEGFR2 Complex

Objective: To obtain a high-resolution crystal structure of the VEGFR2 kinase domain in complex with a 2-aminooxazole inhibitor.

Rationale: This is the gold standard for unequivocally determining the binding mode, revealing the precise hydrogen bonds and hydrophobic interactions between the inhibitor and the hinge region residues like Cys919.[17]

Protocol:

  • Protein Expression and Purification:

    • Express the human VEGFR2 kinase domain (e.g., residues 807-1171) in a suitable expression system (e.g., E. coli or insect cells).

    • Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation:

    • Incubate the purified VEGFR2 kinase domain with a 3-5 fold molar excess of the 2-aminooxazole compound.

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available screens and a vapor diffusion method (hanging or sitting drop).

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Optimization and Harvesting:

    • Optimize initial crystal hits by varying precipitant concentration, pH, and additives.

    • Cryo-protect the best crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known VEGFR2 structure (e.g., PDB ID: 4AGD).[18]

    • Refine the model and build the ligand into the electron density map.

    • Validate the final structure using tools like PROCHECK.

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics and affinity of the 2-aminooxazole inhibitor for the VEGFR2 kinase domain.

Rationale: SPR provides real-time, label-free measurement of the interaction, offering valuable information on how quickly the compound binds (association rate, kon) and dissociates (dissociation rate, koff), which are critical parameters for drug efficacy.[19]

Protocol:

  • Chip Preparation and Protein Immobilization:

    • Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified VEGFR2 kinase domain onto the chip surface via amine coupling to a target density (e.g., 10,000-15,000 Resonance Units).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the 2-aminooxazole compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the immobilized VEGFR2 surface at a constant flow rate, starting with the lowest concentration.

    • Include a buffer-only injection as a control (double referencing).

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Visualizing the Validation Workflow

G cluster_0 Computational Prediction cluster_1 Biophysical Characterization cluster_2 Structural Determination cluster_3 Final Validation Docking Molecular Docking SPR Surface Plasmon Resonance (SPR) Docking->SPR Hypothesis Generation ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Affinity Confirmation XRay X-Ray Crystallography ITC->XRay Thermodynamic Profile Validation Validated Binding Mode XRay->Validation High-Resolution Structure NMR NMR Spectroscopy NMR->Validation Solution-State Confirmation

Caption: A logical workflow for validating the binding mode of a 2-aminooxazole inhibitor to VEGFR2.

The VEGFR2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Proliferation, Survival Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR2 signaling cascade leading to angiogenesis.

Conclusion

Validating the binding mode of 2-aminooxazole inhibitors to VEGFR2 kinase is a cornerstone of rational drug design in anti-angiogenic therapy. By employing a combination of high-resolution structural techniques like X-ray crystallography, biophysical methods such as SPR and ITC, and computational modeling, researchers can build a robust and self-validating case for their compound's mechanism of action. This comprehensive approach not only provides definitive evidence of the intended binding mode but also offers invaluable insights into the thermodynamics and kinetics of the interaction, ultimately guiding the development of more potent and selective next-generation VEGFR2 inhibitors.

References

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Oxazole and Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, oxazoles and thiazoles are two five-membered aromatic rings that frequently appear in pharmacologically active agents. Their roles as bioisosteres—substituents with similar physical or chemical properties that can be interchanged to modulate a compound's characteristics—make a deep understanding of their relative metabolic fates essential for rational drug design.

This guide provides an in-depth comparison of the metabolic stability of oxazole and thiazole analogs, drawing on experimental data and established biochemical principles. We will explore the common metabolic pathways, strategies to mitigate metabolic liabilities, and the experimental protocols used to assess stability, offering a comprehensive resource for researchers aiming to optimize the pharmacokinetic profiles of their drug candidates.

The Tale of Two Rings: Intrinsic Properties and Metabolic Fates

The metabolic stability of a heterocyclic ring is intrinsically linked to its electronic properties. Thiazoles, with a sulfur atom in place of the oxazole's oxygen, possess a greater degree of π-electron delocalization, rendering them more aromatic.[1] This difference in electron density profoundly influences their susceptibility to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes.[2][3]

Thiazole Metabolism: A Complex Picture

The thiazole ring is known to undergo a variety of metabolic transformations, some of which can lead to the formation of reactive metabolites.[3][4] These reactive species can covalently bind to cellular macromolecules, a mechanism associated with idiosyncratic adverse drug reactions.[3][4]

The primary metabolic pathways for thiazoles include:

  • Epoxidation: Oxidation of the C4-C5 double bond to form a reactive epoxide is a common metabolic route.[3][5] This pathway is often the most energetically favorable.[3][4]

  • S-oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone.

  • N-oxidation: The nitrogen atom is also susceptible to oxidation.

  • Ring Cleavage: The metabolic cascade can ultimately lead to the cleavage of the thiazole ring.

The presence of an amino group on the thiazole ring can further facilitate these metabolic pathways, reducing the energy barrier for reactions like epoxidation.[3][4]

Oxazole Metabolism: A Generally More Stable Profile

In contrast, the oxazole ring is often considered to be more metabolically robust. While not immune to metabolism, it tends to be less prone to the formation of reactive intermediates. Common metabolic transformations for oxazoles include:

  • C-H Oxidation: Oxidation can occur at unsubstituted carbon atoms on the ring.

  • Ring Cleavage: Similar to thiazoles, enzymatic processes can lead to the opening of the oxazole ring.

The replacement of a metabolically labile group with an oxazole has been shown in some cases to improve metabolic stability.[5] This is attributed to the oxazole ring being less electron-rich than the thiazole ring, making it a less favorable substrate for oxidative enzymes.[5]

dot

cluster_thiazole Thiazole Metabolism cluster_oxazole Oxazole Metabolism Thiazole Thiazole Epoxidation Epoxidation (C4-C5) Thiazole->Epoxidation CYPs SOxidation S-Oxidation Thiazole->SOxidation CYPs/FMOs NOxidation N-Oxidation Thiazole->NOxidation CYPs RingCleavageT Ring Cleavage Epoxidation->RingCleavageT Oxazole Oxazole CHOxidation C-H Oxidation Oxazole->CHOxidation CYPs RingCleavageO Ring Cleavage CHOxidation->RingCleavageO

Caption: Common metabolic pathways for thiazole and oxazole rings.

Head-to-Head Comparison: Insights from Experimental Data

The decision to use an oxazole versus a thiazole in a drug candidate is often context-dependent. The following table summarizes findings from studies that have directly or indirectly compared the metabolic stability of analogous compounds.

Scaffold Change Observation Experimental System Reference
Thiophene to Thiazole Significantly improved metabolic stability (mitigated high intrinsic clearance).Human and Monkey Liver Microsomes[5]
Furan to Oxazole Improved metabolic stability.Not specified[5]
Thiazole to IsoxazoleImproved metabolic stability.Not specified[5]
Oxazole to Thiazole Significantly reduced rate of Wasserman rearrangement (a degradation pathway). The thiazole analog was roughly 6 times more stable in DMSO-d6 and 2 times more stable in CDCl3 when exposed to sunlight.NMR stability in DMSO-d6 and CDCl3[1]

Medicinal Chemistry Strategies for Enhancing Stability

When a particular heterocycle is essential for pharmacological activity but suffers from poor metabolic stability, medicinal chemists can employ several strategies to mitigate this liability.

  • Blocking Metabolic Hotspots: Introducing a fluorine atom at a metabolically labile position is a common and effective strategy. The strength of the carbon-fluorine bond makes it resistant to metabolic cleavage. For thiazoles prone to epoxidation at the C5 position, substitution at this site can prevent the formation of reactive metabolites.[5] For example, the addition of a methyl group to the C5 position of the thiazole ring in sudoxicam to create meloxicam shifts the primary route of metabolism from ring oxidation to oxidation of the methyl group, avoiding the formation of a hepatotoxic acylthiourea.[5]

  • Modulating Ring Electronics: The addition of electron-withdrawing groups (e.g., trifluoromethyl, cyano) to an aromatic ring can make it less susceptible to oxidation.[6] This strategy can be applied to either the heterocyclic ring itself or adjacent aromatic systems to "deactivate" them towards CYP-mediated metabolism.

  • Scaffold Hopping: As demonstrated in the table above, replacing a metabolically unstable ring system with a more electron-deficient one can significantly lower clearance.[2] The switch from a thiazole to a more electron-deficient pyrazole, for instance, has been shown to reduce metabolic clearance.[2]

Experimental Assessment of Metabolic Stability

The early in vitro assessment of metabolic stability is crucial for the efficient progression of drug discovery projects.[7] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput screen that is ideal for the early stages of drug discovery. It primarily assesses Phase I metabolism mediated by enzymes like CYPs.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (from human or other species) on ice.

    • Prepare a fresh solution of the cofactor NADPH (e.g., 1 mM in phosphate buffer).

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the quenching solution to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay utilizes intact liver cells and is considered more physiologically relevant as it accounts for both Phase I and Phase II (conjugation) metabolism, as well as cellular uptake.[6] It is often employed in the lead optimization phase.

Experimental Protocol: Hepatocyte Stability Assay

The protocol is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes instead of microsomes. The incubation times are often longer to account for a potentially slower rate of metabolism.

dot

cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Prepare Reagents (Compound, Microsomes/Hepatocytes, Cofactors) Incubation Incubate at 37°C Start->Incubation TimePoints Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->TimePoints Quench Quench Reaction (e.g., Acetonitrile + Internal Standard) TimePoints->Quench Process Centrifuge and Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis (Quantify Parent Compound) Process->Analysis Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data

Caption: A typical workflow for an in vitro metabolic stability assay.

Conclusion

The choice between an oxazole and a thiazole scaffold in drug design is a nuanced decision that requires a thorough understanding of their respective metabolic profiles. While thiazoles can be susceptible to a wider range of metabolic attacks, including the formation of reactive metabolites, they can also be strategically employed to enhance stability in certain contexts. Oxazoles, in general, offer a more metabolically robust profile, but their stability is not absolute.

Ultimately, the optimal choice will depend on the specific molecular context and the metabolic liabilities of the lead compound. By leveraging the principles of bioisosterism, employing strategic chemical modifications to block metabolic hotspots, and utilizing robust in vitro assays for early and continuous assessment, researchers can navigate the complexities of drug metabolism and design molecules with a higher probability of clinical success.

References

A Comparative Guide to the In Vitro Evaluation of 5-Phenyl-1,3-oxazol-2-amine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered heterocyclic motif featuring oxygen and nitrogen atoms at positions 1 and 3, respectively.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[3] In oncology, oxazole derivatives have emerged as a promising class of therapeutic candidates, demonstrating potent anticancer effects against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through a variety of mechanisms.[2][3]

This guide focuses specifically on 5-Phenyl-1,3-oxazol-2-amine derivatives. By analyzing their in vitro performance, structure-activity relationships (SAR), and mechanisms of action, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel anticancer agents. The choice to investigate this particular chemical family is driven by its potential to inhibit critical cancer-related targets, including protein kinases, tubulin, and DNA topoisomerases, often with high potency.[1][2]

Comparative Cytotoxicity Analysis

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

While comprehensive public data for a single, broad panel of this compound derivatives is diffuse, a survey of the literature on structurally related oxadiazole and oxazole analogues provides critical insights. The data below, compiled from various studies, demonstrates the cytotoxic potential of this structural class against a diverse panel of human cancer cell lines.

Rationale for Cell Line Selection: The choice of cell lines is a critical experimental design parameter. For instance, a typical primary screen might include:

  • MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype.[4]

  • A549: A common model for non-small cell lung carcinoma.[5]

  • HeLa: A robust and widely studied cervical cancer cell line.

  • HepG2: A well-differentiated hepatocellular carcinoma line.

  • U87, T98G, LN229: Glioblastoma cell lines representing a highly aggressive and difficult-to-treat brain tumor.[5]

Comparing activity across these lines provides an initial spectrum of efficacy and potential selectivity.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Structurally Related Oxazole and Oxadiazole Derivatives

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
N,5-diphenyloxazole-2-carboxamideHeLa (Cervical)SRB0.78[6]
A549 (Lung)SRB1.08[6]
HepG2 (Liver)SRB1.27[6]
Ferulic acid-based 1,3,4-oxadiazole (Cmpd 5)U87 (Glioblastoma)MTT35.1[5]
T98G (Glioblastoma)MTT34.4[5]
LN229 (Glioblastoma)MTT37.9[5]
SKOV3 (Ovarian)MTT14.2[5]
MCF7 (Breast)MTT30.9[5]
A549 (Lung)MTT18.3[5]
5-(3,4,5-Trimethoxyphenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine (4e)MCF7 (Breast)NCI-60 Screen>10µM Growth[7]
UO-31 (Renal)NCI-60 ScreenPromising Activity[7]
NCI-H226 (Lung)NCI-60 ScreenPromising Activity[7]

Note: The data presented is for structurally similar compounds to infer the potential of the this compound class. Direct experimental validation is necessary.

Structure-Activity Relationship (SAR) Insights

The variations in cytotoxicity observed in Table 1 can be attributed to the different chemical substituents attached to the core oxazole ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.[1]

For example, studies on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed that substitutions on the phenyl ring at the 5-position significantly influence anticancer activity.[8] Specifically, the presence of electron-donating groups like methoxy (-OCH3) or electron-withdrawing groups like chloro (-Cl) can dramatically alter the compound's potency and spectrum of activity against different cancer cell lines.[8] The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed the highest activity in an NCI-60 screen, indicating that specific substitutions are key to efficacy.[8]

Mechanistic Pathways of Action

The cytotoxic effects of oxazole derivatives are mediated through interference with fundamental cellular processes required for cancer cell survival and proliferation.[2] Key mechanisms include:

  • Tubulin Polymerization Inhibition: Several oxazole-containing compounds act as antimitotic agents by binding to tubulin, disrupting the formation of the microtubule spindle, which is essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1][2][6]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial anti-cancer mechanism. Oxazole derivatives can trigger this process through various signaling cascades.[1][2] This is often confirmed experimentally by observing hallmarks of apoptosis, such as the externalization of phosphatidylserine (PS) on the cell membrane.[9]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit a range of enzymes critical for cancer progression, including protein kinases, DNA topoisomerases, and histone deacetylases (HDACs).[1][2][4]

Below is a diagram illustrating a common proposed mechanism of action, where the oxazole derivative inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

G Oxazole This compound Derivative Tubulin α/β-Tubulin Dimers Oxazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Potential mechanism involving tubulin polymerization inhibition.

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies for the key in vitro assays used to evaluate these compounds.

General Experimental Workflow

The evaluation of a novel compound follows a logical progression from primary screening to more detailed mechanistic studies.

G start Synthesized Compound screen Primary Cytotoxicity Screen (MTT/SRB Assay) vs. Panel of Cell Lines start->screen ic50 Determine IC50 Values screen->ic50 select Select 'Hit' Compounds & Potentially Sensitive Cell Lines ic50->select mechanistic Mechanistic Studies select->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis protein Protein Expression (Western Blot) mechanistic->protein end Data Analysis & SAR Conclusions cell_cycle->end apoptosis->end protein->end

Caption: Standard workflow for anticancer compound evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[11]

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals that are insoluble in aqueous solution. The crystals are dissolved in a solubilizing agent, and the colored solution is quantified by measuring its absorbance at ~570 nm.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Incubate overnight (or for 6-24 hours) at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compounds) and a "medium only" blank.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well, achieving a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[12][13]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[15]

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[15][16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9] Add 5 µL of Annexin V-FITC and 1-5 µL of PI working solution (e.g., 50-100 µg/mL).[14][15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][16]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15][16] Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin (PE) or equivalent detector for PI.[14]

Conclusion and Future Directions

The in vitro evidence surrounding the 1,3-oxazole scaffold strongly suggests that this compound derivatives are a promising class of compounds for anticancer drug development.[1][3] Their demonstrated ability to induce cytotoxicity across a range of cancer cell lines, coupled with plausible mechanisms of action like tubulin inhibition and apoptosis induction, warrants further investigation.

Future research should focus on synthesizing a focused library of these derivatives to conduct a comprehensive SAR study. This will enable the optimization of potency and selectivity. Promising candidates should then be advanced to more complex in vitro models, such as 3D spheroids, and subsequently to in vivo animal models to assess their pharmacokinetic properties and anti-tumor efficacy in a physiological context.

References

A-Scientist's-Guide-to-Pan-Assay-Interference-Compounds-(PAINS):-A-Comparative-Analysis-of-the-2-Aminooxazole-Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of genuine "hits" in high-throughput screening (HTS) is a critical first step. However, the path is often obscured by Pan-Assay Interference Compounds (PAINS)—molecules that appear active in a variety of assays through non-specific mechanisms, leading to a costly waste of time and resources.[1][2][3] This guide provides an in-depth technical analysis of the 2-aminooxazole scaffold, a common heterocycle in medicinal chemistry, and outlines a rigorous, self-validating workflow to assess its potential PAINS liability.

The 2-aminooxazole scaffold is often explored as a bioisostere of the 2-aminothiazole, a privileged structure in many bioactive compounds.[4][5] While the 2-aminothiazole itself has been flagged in some cases as a potential PAINS scaffold, its oxazole counterpart is investigated for potentially improved physicochemical and metabolic properties.[6] This guide will equip you with the expertise to distinguish true biological activity from assay artifacts when working with this promising, yet potentially problematic, chemical class.

The-Underlying-Mechanisms-of-Assay-Interference

PAINS operate through a variety of physicochemical mechanisms that are independent of specific, target-based interactions.[1][7][8] Understanding these mechanisms is the first step in designing experiments to identify them.

Common PAINS Mechanisms:

  • Chemical Reactivity: Many PAINS contain electrophilic centers that can form covalent bonds with nucleophilic residues (like cysteine) on proteins, leading to non-specific inhibition.[7][9]

  • Redox Cycling: Compounds like quinones can undergo redox cycling, producing reactive oxygen species (ROS) such as hydrogen peroxide, which can disrupt protein function and interfere with assay readouts.[2][7]

  • Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can sequester and denature proteins, leading to false-positive inhibition.[7]

  • Optical Interference: Molecules can be intrinsically fluorescent or colored, interfering with absorbance- or fluorescence-based assay readouts.[1][2]

  • Metal Chelation: Functional groups capable of chelating metal ions can strip essential cofactors from metalloenzymes or interfere with assay components.[1][8]

The 2-aminooxazole scaffold, while not a classic PAINS alert like rhodanine or quinone, requires careful scrutiny due to the potential for reactivity and substructure-dependent interference.[1][10]

A-Systematic-Workflow-for-PAINS-Triage

A robust triage process combines computational pre-filtering with a cascade of targeted experimental assays. This multi-pronged approach ensures that resources are focused on compounds with the highest probability of genuine, on-target activity.

PAINS_Triage_Workflow cluster_0 In Silico Analysis cluster_1 Experimental Triage cluster_2 Decision Start Test Compound (2-Aminooxazole derivative) Filters Computational PAINS Filters (e.g., RDKit, KNIME) Start->Filters Triage Initial Triage Assays (Aggregation, Reactivity, Optical) Filters->Triage If Alerts or Suspicious Proceed Proceed to Hit-to-Lead Filters->Proceed If Clean Orthogonal Orthogonal Assay (e.g., SPR, ITC) Triage->Orthogonal If Negative Deprioritize Deprioritize (PAINS Confirmed) Triage->Deprioritize If Positive Orthogonal->Proceed If Confirmed Activity Orthogonal->Deprioritize If No Activity

Caption: A systematic workflow for identifying PAINS liability.

In-Silico-Screening:-The-First-Line-of-Defense

Before committing to expensive and time-consuming wet lab experiments, computational filters provide a rapid first pass to flag potential PAINS. These tools work by matching substructures within your query molecule against a database of known interference motifs.[11]

Rationale: The causality behind this step is efficiency. By identifying known problematic fragments early, you can prioritize compounds that are less likely to be assay artifacts. While these filters are not infallible and can flag legitimate hits, they provide a valuable statistical risk assessment.[1][12]

Recommended Tools:

  • RDKit/KNIME: Open-source platforms that allow for the implementation of custom SMARTS-based filters.[13]

  • Commercial Software: Platforms like Schrödinger and ChemAxon have built-in PAINS filtering protocols.

Protocol: PAINS Filtering with RDKit

This protocol provides a basic framework for checking a compound against a list of PAINS SMARTS patterns.

  • Obtain PAINS Patterns: Download a validated set of PAINS SMARTS patterns. A commonly used set is available from many public sources.

  • Load Data:

    • Load the SMARTS patterns into your Python script.

    • Load the SMILES string of your 2-aminooxazole test compound.

  • Perform Substructure Search:

    • Iterate through each PAINS pattern.

    • For each pattern, perform a substructure match against the test molecule.

  • Analyze Results: If a match is found, the compound is flagged. The output should list the specific PAINS alert that was triggered.

Experimental-Validation:-A-Comparative-Guide

If a compound is flagged by in silico filters, or if its behavior in a primary screen is suspicious (e.g., steep Hill slope, high hit rate across multiple screens), experimental validation is mandatory.[9][12] The key is to use a suite of assays that directly probe the most common interference mechanisms.

Assessing Compound Aggregation

Causality: Aggregators form colloids that non-specifically adsorb proteins, causing denaturation and apparent inhibition.[7] This is a concentration-dependent physical process, not a specific chemical interaction. Including a non-ionic detergent like Triton X-100 can disrupt these aggregates, restoring enzyme activity and thus "validating" the interference mechanism.

Recommended Assay: Dynamic Light Scattering (DLS)

DLS directly measures the size of particles in solution. The formation of large colloidal aggregates (>200 nm) upon addition of the compound is a strong indicator of this interference mechanism.

Step-by-Step Protocol: DLS for Aggregation

  • Preparation: Prepare buffer solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) with and without 0.01% Triton X-100.

  • Blank Measurement: Measure the particle size distribution of the buffer alone.

  • Compound Measurement: Add the 2-aminooxazole test compound (e.g., to a final concentration of 10 µM) to the buffer and measure the particle size.

  • Detergent Control: Add the test compound to the buffer containing Triton X-100 and repeat the measurement.

  • Data Interpretation: A significant increase in particle size in the absence of detergent, which is abrogated by its presence, confirms aggregation-based behavior.

Compound ClassAssay ConditionAvg. Particle Diameter (nm)Interpretation
2-Aminooxazole (Test) Buffer Only150-500Probable Aggregator
Buffer + 0.01% Triton X-100< 10Aggregation reversed
Known Aggregator (Control) Buffer Only> 400Positive Control Confirmed
Non-Aggregator (Control) Buffer Only< 10Negative Control Confirmed
Detecting Chemical Reactivity

Causality: Electrophilic compounds can form covalent adducts with proteins, leading to time-dependent, irreversible inhibition.[7][9] This is a common liability. A self-validating system for this involves pre-incubating the compound with the target protein and observing if the inhibitory effect increases over time, which would not be expected for a reversible, specific binder.

Recommended Assay: Thiol Reactivity Assay

This assay uses a probe like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) which reacts with free thiols (like those on glutathione, GSH) to produce a colored product. A reactive compound will deplete the free GSH, leading to a reduced signal.

Step-by-Step Protocol: Thiol Reactivity

  • Reagent Preparation: Prepare solutions of GSH (100 µM) and DTNB (500 µM) in phosphate buffer (pH 7.4).

  • Reaction: In a 96-well plate, add the test compound (at various concentrations) to the GSH solution. Include a known reactive compound (e.g., N-ethylmaleimide) as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the DTNB solution to each well.

  • Measurement: Read the absorbance at 412 nm immediately.

  • Analysis: A decrease in absorbance indicates that the test compound has reacted with GSH.

The-Crucial-Role-of-Orthogonal-Assays

Causality: The most definitive way to validate a "hit" is to confirm its activity in an orthogonal assay.[14][15][16] This means testing the compound against the same biological target but using a different detection technology.[16][17] If the compound's activity is an artifact of the primary assay's technology (e.g., fluorescence interference), it will likely be inactive in the orthogonal assay.[15]

Example Scenario:

  • Primary Assay: An AlphaScreen® assay (proximity-based, involves singlet oxygen chemistry) shows a 2-aminooxazole derivative is a potent inhibitor of a kinase.

  • Potential Interference: Aniline-like substructures, which can be present in 2-aminooxazole derivatives, are known to interfere with AlphaScreen by quenching singlet oxygen.[1]

  • Orthogonal Assay: A Surface Plasmon Resonance (SPR) assay is employed. SPR is a biophysical, label-free technology that directly measures binding between the compound and the target protein.[15]

Comparative Data:

CompoundPrimary Assay IC50 (AlphaScreen)Orthogonal Assay KD (SPR)Conclusion
2-Aminooxazole Hit 1.2 µMNo Binding DetectedFalse Positive (PAINS)
Validated Inhibitor 2.5 µM3.1 µMConfirmed Hit

This comparison clearly demonstrates the power of the orthogonal approach. The 2-aminooxazole, potent in the primary assay, shows no direct interaction with the target, confirming it as an assay interference compound.

Conclusion-and-Best-Practices

The 2-aminooxazole scaffold holds potential in drug discovery, but like many heterocyclic systems, it requires diligent evaluation for PAINS liability. Blindly pursuing hits from primary screens without rigorous triage is a recipe for failure.

Key Takeaways for Researchers:

  • Be Skeptical: Treat all initial hits, especially those with potentially reactive or promiscuous scaffolds, with healthy skepticism.

  • Filter First: Always run computational PAINS filters as a first-pass analysis.

  • Validate Experimentally: Use a suite of mechanism-based assays (aggregation, reactivity, etc.) to investigate suspicious compounds.

  • Confirm with Orthogonal Methods: The use of an orthogonal, biophysical assay is the gold standard for confirming direct target engagement and ruling out technology-specific interference.[14][18]

By integrating this systematic, evidence-based approach, researchers can effectively de-risk their hit compounds, ensuring that their efforts are focused on molecules with a genuine therapeutic potential.

References

A Head-to-Head Comparison of Antitubercular Activity: 2-Aminooxazoles vs. 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Promising Heterocyclic Scaffolds in Tuberculosis Drug Discovery

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, urgently necessitates the discovery of novel chemical entities for more effective treatment regimens.[1] Among the heterocyclic scaffolds that have garnered significant attention in medicinal chemistry, 2-aminothiazoles have emerged as a promising class of antitubercular agents.[2][3] However, the exploration of their bioisosteres, the 2-aminooxazoles, has unveiled a compelling alternative with potentially advantageous physicochemical properties. This guide provides a head-to-head comparison of these two scaffolds, synthesizing key findings on their antitubercular activity, structure-activity relationships (SAR), and physicochemical profiles to inform future drug development efforts.

The Rationale for Bioisosteric Replacement: From Thiazole to Oxazole

In drug discovery, isosterism and bioisosterism—the replacement of an atom or a group of atoms with another that has similar physical or chemical properties—is a well-established strategy to optimize lead compounds.[4] The substitution of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to yield a 2-aminooxazole is a classic example of this approach.[1][4] This seemingly subtle change can have profound effects on a molecule's properties. The rationale for investigating 2-aminooxazoles as an alternative to 2-aminothiazoles is multifactorial:

  • Metabolic Stability: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to metabolic inactivation of the compound.[4] Replacing sulfur with a less easily oxidizable oxygen atom may enhance metabolic stability.[1][4]

  • Physicochemical Properties: 2-aminooxazoles are generally expected to have a lower calculated logP (ClogP) compared to their thiazole counterparts, which can translate to improved aqueous solubility—a critical parameter for drug development.[1][5]

  • Pan-Assay Interference Compounds (PAINS): Some 2-aminothiazole-containing compounds have been identified as PAINS, which are compounds that show activity in many different assays through non-specific mechanisms.[1][4] Exploring bioisosteres like 2-aminooxazoles can help to identify scaffolds that are less prone to such behavior.[5]

Chemical Synthesis: A Tale of Two Heterocycles

The synthetic accessibility of a chemical scaffold is a crucial consideration in drug discovery. In this regard, 2-aminothiazoles have a distinct advantage in terms of synthetic simplicity.

2-Aminothiazoles: The Hantzsch Synthesis

The Hantzsch thiazole synthesis is a robust and versatile one-pot reaction that has been the cornerstone of 2-aminothiazole synthesis for over a century.[1] It typically involves the condensation of an α-haloketone with a thiourea derivative.[6]

G cluster_reactants Reactants cluster_products Product alpha-haloketone α-Haloketone aminothiazole 2-Aminothiazole alpha-haloketone->aminothiazole Condensation thiourea Thiourea thiourea->aminothiazole

Caption: The Hantzsch synthesis of 2-aminothiazoles.

2-Aminooxazoles: A More Nuanced Approach

Interestingly, the direct translation of the Hantzsch synthesis to 2-aminooxazoles by substituting thiourea with urea is generally unsuccessful.[1][4] This has necessitated the development of alternative, often multi-step, synthetic routes. One effective strategy involves a two-step process: the condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig cross-coupling reaction to introduce substituents on the amino group.[1][4]

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Buchwald-Hartwig Coupling alpha-bromoacetophenone α-Bromoacetophenone 2-aminooxazole_intermediate 2-Aminooxazole Intermediate alpha-bromoacetophenone->2-aminooxazole_intermediate urea Urea urea->2-aminooxazole_intermediate final_product N-Substituted 2-Aminooxazole 2-aminooxazole_intermediate->final_product Pd-catalyzed Cross-Coupling aryl_halide Aryl Halide aryl_halide->final_product

Caption: A two-step synthesis of N-substituted 2-aminooxazoles.

Head-to-Head Antitubercular Activity

Direct comparative studies have confirmed that 2-aminooxazoles are indeed effective bioisosteres of 2-aminothiazoles in the context of antitubercular activity.[1][4] Several studies have shown that 2-aminooxazole derivatives exhibit promising activity against Mycobacterium tuberculosis (Mtb), with a similar trend in potency to their 2-aminothiazole counterparts.[1][7]

For instance, a study comparing a series of N-substituted 4-phenyl-2-aminooxazoles with their 2-aminothiazole analogues found that the antitubercular activity was maintained in the oxazole derivatives.[1] In some cases, isoxazole-containing derivatives of both scaffolds were generally more active than their aryl analogues.[1]

Comparative Physicochemical and In Vitro ADME Properties

One of the most significant advantages of the oxazole scaffold lies in its improved physicochemical properties, particularly solubility.

Property2-Aminothiazole Derivatives2-Aminooxazole DerivativesKey Findings
Lipophilicity (log k'w) HigherLowerThe isosteric exchange of thiazole for oxazole was associated with a significant decrease in lipophilicity.[5]
Water Solubility (log S) LowerHigherOxazole derivatives demonstrated significantly increased water solubility, often by two orders of magnitude.[5]
Cytotoxicity Generally low to negligible[1][2]Generally low to negligible[1][5]No significant difference in cytotoxicity was observed between the two series in several studies.[5]

The enhanced hydrophilicity and water solubility of 2-aminooxazoles are highly desirable attributes in drug candidates, as they can lead to improved oral bioavailability and formulation feasibility.[5]

Structure-Activity Relationship (SAR) Insights

The SAR for both scaffolds appears to be broadly similar, suggesting that the core heterocycle can be swapped without drastically altering the key interactions with the biological target. For a series of 2-aminothiazoles, it was found that a 2-pyridyl moiety at the C-4 position is often crucial for potent antitubercular activity, while the N-2 position is amenable to a wide range of lipophilic substitutions to modulate potency.[2][6][8] Similarly, studies on 2-aminooxazoles have shown that substitutions at the N-2 and C-4 positions significantly influence their activity.[1]

Caption: General SAR trends for 2-aminothiazole and 2-aminooxazole scaffolds.

Experimental Protocols

To facilitate further research and direct comparison, the following are standard protocols for evaluating the antitubercular activity and cytotoxicity of these compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Assay Setup: In a 96-well microplate, serially dilute the test compounds in 7H9 broth.

  • Inoculation: Add the M. tuberculosis culture to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Protocol 2: Cytotoxicity Assay against a Mammalian Cell Line (e.g., Vero cells)

Objective: To assess the toxicity of the compounds against a mammalian cell line.

Methodology:

  • Cell Culture: Culture Vero cells (or another suitable mammalian cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The bioisosteric replacement of the 2-aminothiazole scaffold with a 2-aminooxazole represents a promising strategy in the quest for new antitubercular agents. While both scaffolds demonstrate comparable and potent activity against M. tuberculosis with low cytotoxicity, the 2-aminooxazole core offers distinct advantages in terms of its physicochemical properties, most notably improved water solubility.[5] This could translate to better pharmacokinetic profiles and ease of formulation in future drug candidates.

However, the more challenging synthesis of 2-aminooxazoles compared to the straightforward Hantzsch synthesis of 2-aminothiazoles is a factor to consider in the early stages of drug discovery.[1] Future research should focus on optimizing the synthesis of 2-aminooxazoles, further exploring the SAR to enhance potency, and elucidating the precise mechanism of action of these compounds to guide rational drug design. The continued investigation of both of these privileged scaffolds holds significant promise for enriching the pipeline of novel antitubercular drugs.

References

A Comparative Crystallographic Guide to 2-Amino-Heterocyclic Scaffolds in Complex with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystallography of small molecule inhibitors based on 2-amino-heterocyclic scaffolds, with a particular focus on 2-aminooxazole and its close bioisostere, 2-aminothiazole, complexed with target proteins. Designed for researchers, scientists, and drug development professionals, this document delves into the structural insights gained from X-ray crystallography, the causality behind experimental choices, and detailed protocols for achieving high-quality protein-ligand crystal structures.

Introduction: The Privileged 2-Amino-Heterocyclic Scaffolds

The 2-aminooxazole and 2-aminothiazole moieties are recognized as privileged scaffolds in medicinal chemistry. Their ability to engage in key hydrogen bonding interactions, coupled with their synthetic tractability, has led to their incorporation into a multitude of inhibitors targeting a diverse range of proteins, including kinases, proteases, and other enzymes. X-ray crystallography is an indispensable tool in understanding the precise binding modes of these compounds, guiding structure-activity relationship (SAR) studies, and enabling rational drug design.[1][2] While the 2-aminothiazole scaffold is well-represented in the Protein Data Bank (PDB), the 2-aminooxazole core, despite its potential advantages in terms of physicochemical properties like reduced lipophilicity and metabolic stability, is less frequently observed in publicly available crystal structures.[1] This guide will use the extensive crystallographic data available for 2-aminothiazole derivatives as a primary framework for comparison and will extrapolate key learnings to the 2-aminooxazole scaffold.

Comparative Crystallographic Analysis: A Case Study on p38 MAP Kinase

To illustrate the power of X-ray crystallography in dissecting ligand-protein interactions, we will focus on inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[3] The ATP-binding site of p38 has been extensively studied, providing a rich dataset for comparing the binding of different inhibitor scaffolds.

The 2-Aminothiazole Scaffold in the p38 Active Site

A significant body of work has been dedicated to the design and crystallographic analysis of 2-aminothiazole-based inhibitors of p38 MAPK.[4][5] These studies reveal a conserved binding motif where the 2-aminothiazole core acts as a hinge-binder.

Key Interactions:

  • Hinge Binding: The nitrogen atom of the thiazole ring and the exocyclic amino group form crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the hinge region residues of the kinase (e.g., Met109 in p38). This bidentate interaction is a hallmark of many kinase inhibitors and anchors the ligand in the ATP-binding pocket.

  • Hydrophobic Pockets: Substituents on the thiazole ring can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. For instance, an aryl group at the 5-position of the thiazole can extend into the "gatekeeper" pocket.

  • Solvent-Exposed Regions: Modifications to the scaffold can be directed towards the solvent-exposed region, allowing for the introduction of moieties that improve pharmacokinetic properties without disrupting the core binding interactions.

The following table summarizes crystallographic data for representative 2-aminothiazole inhibitors of p38 MAPK.

Compound IDPDB IDResolution (Å)Key Hinge InteractionsInteracting Residues (Non-Hinge)Reference
Inhibitor A 1W7H2.1Met109 (backbone NH & CO)Leu75, Val83, Lys53[4]
Inhibitor B 2ZHT2.35Met109 (backbone NH & CO)Thr106, Ile107, Asp168[6]
The 2-Aminooxazole Scaffold: A Bioisosteric Alternative

The 2-aminooxazole scaffold is a close bioisostere of the 2-aminothiazole, with the sulfur atom replaced by oxygen.[1] This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, due to the absence of the oxidizable sulfur atom.[1] While fewer crystal structures of 2-aminooxazole derivatives in complex with target proteins are publicly available, their binding mode is predicted to be highly analogous to their thiazole counterparts. The core hydrogen bonding interactions with the kinase hinge are expected to be maintained due to the similar arrangement of hydrogen bond donors and acceptors in the 2-amino-heterocyclic core.

The primary differences in the crystallographic context would likely arise from the subtle changes in the electronic and steric properties of the oxazole ring compared to the thiazole ring. These differences could influence the precise orientation of the scaffold and its substituents within the binding pocket, potentially leading to altered potencies and selectivities.

Alternative Scaffolds for Target Proteins

While 2-amino-heterocycles are highly effective, a variety of other scaffolds have been successfully co-crystallized with targets like p38 MAPK and BACE1. Understanding these alternatives provides a broader context for inhibitor design.

  • Aminoindazoles: These bicyclic scaffolds have also been successfully used to target kinases like Tyk2, forming key interactions with the hinge region.[7]

  • Aminoimidazoles: This scaffold has been particularly successful in the design of BACE1 inhibitors, where the aminoimidazole core interacts with the catalytic dyad of aspartic acid residues.[8][9]

The choice of scaffold is often dictated by the specific topology of the target's active site and the desired pharmacological profile of the inhibitor.

Experimental Protocols for X-ray Crystallography of Protein-Ligand Complexes

Achieving high-resolution crystal structures of protein-ligand complexes is a multi-step process that requires careful optimization at each stage.

Protein Expression and Purification
  • Construct Design: The design of the protein construct is critical. This may involve truncating flexible termini, introducing mutations to improve stability, or using orthologs from different species.

  • Expression System: The choice of expression system (e.g., E. coli, insect cells, mammalian cells) depends on the protein's properties, such as its size and post-translational modification requirements.

  • Purification: A multi-step purification protocol, typically involving affinity chromatography followed by size-exclusion chromatography, is employed to obtain highly pure and homogenous protein.

Crystallization of the Protein-Ligand Complex

There are two primary methods for obtaining crystals of a protein-ligand complex: co-crystallization and soaking.

Co-crystallization Protocol:

  • Complex Formation: The purified protein is incubated with the ligand in a suitable buffer. The ligand concentration should be in molar excess to ensure saturation of the binding sites.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using a variety of commercially available or custom-made screens that sample a wide range of precipitants, buffers, and salts.

  • Optimization: Promising crystallization "hits" are optimized by systematically varying the concentrations of the components of the crystallization condition to obtain diffraction-quality crystals.

Soaking Protocol:

  • Apo-Crystal Growth: Crystals of the protein without the ligand (apo-crystals) are grown first.

  • Ligand Soaking: The apo-crystals are transferred to a solution containing the ligand. The ligand diffuses into the crystal lattice and binds to the protein. The soaking time and ligand concentration need to be carefully optimized.

  • Cryo-protection and Freezing: Crystals are cryo-protected to prevent ice formation during freezing in liquid nitrogen for data collection.

X-ray Diffraction Data Collection and Structure Determination
  • Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The three-dimensional electron density map is calculated from the processed data. For protein-ligand complexes, the structure is often solved by molecular replacement, using a previously determined structure of the apo-protein as a search model.

  • Model Building and Refinement: The atomic model of the protein and ligand is built into the electron density map and refined to improve the fit to the experimental data and to ensure stereochemically reasonable geometry.

Visualizing Experimental Workflows and Molecular Interactions

Diagrams are essential for visualizing complex experimental workflows and molecular interactions.

Experimental_Workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination p1 Construct Design p2 Expression p1->p2 p3 Purification p2->p3 c1 Co-crystallization p3->c1 c2 Soaking p3->c2 d1 X-ray Diffraction c1->d1 c2->d1 d2 Data Processing d1->d2 s1 Structure Solution d2->s1 s2 Model Building & Refinement s1->s2

Caption: A generalized workflow for determining the X-ray crystal structure of a protein-ligand complex.

Binding_Mode cluster_ligand 2-Aminothiazole Inhibitor cluster_protein p38 MAP Kinase Active Site ligand 2-Aminothiazole Core hinge Hinge Region (Met109) ligand->hinge H-bonds substituent1 R1 Substituent gatekeeper Gatekeeper Pocket substituent1->gatekeeper Hydrophobic Interactions substituent2 R2 Substituent solvent Solvent Exposed Region substituent2->solvent Solvent Interactions

Caption: Schematic of the key interactions between a 2-aminothiazole inhibitor and the p38 MAP kinase active site.

Conclusion and Future Directions

X-ray crystallography provides unparalleled insights into the binding of 2-amino-heterocyclic derivatives to their protein targets. While the 2-aminothiazole scaffold has been extensively studied, there is a clear opportunity to expand the structural knowledge of 2-aminooxazole-based inhibitors. Such studies will be crucial for validating their predicted binding modes, understanding the subtle effects of the oxazole ring on ligand-protein interactions, and ultimately accelerating the development of novel therapeutics with improved pharmacological profiles. The protocols and comparative analysis presented in this guide offer a robust framework for researchers embarking on the structural characterization of these important classes of molecules.

References

A Comparative Physicochemical Analysis: The Advantages of 2-Aminooxazoles over 2-Aminothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In modern medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the drug-like properties of a lead compound. Among the privileged structures frequently employed are the 2-aminothiazole and its bioisostere, the 2-aminooxazole.[1][2][3] While structurally similar, the simple isosteric replacement of the thiazole's sulfur atom with an oxygen atom to form an oxazole can lead to significant and often beneficial shifts in key physicochemical parameters, namely lipophilicity (ClogP) and aqueous solubility.[1][4]

This guide provides a comprehensive, data-supported comparison of these two scaffolds, explaining the underlying principles for the observed differences and offering standardized protocols for their experimental validation. The strategic substitution of a 2-aminothiazole with a 2-aminooxazole is often considered a powerful tool to mitigate issues of poor solubility and high lipophilicity that can derail promising drug candidates.[5]

Section 1: Lipophilicity Assessment (ClogP)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, excretion (ADME), and toxicity.[6] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A calculated LogP (ClogP) is an estimation of this value.[7] High lipophilicity can often lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.

The bioisosteric replacement of sulfur with oxygen in the heterocyclic ring consistently results in a significant decrease in lipophilicity.[1][4] This is primarily attributed to the higher electronegativity of the oxygen atom compared to the sulfur atom. The oxygen atom in the 2-aminooxazole ring acts as a stronger hydrogen bond acceptor, increasing the molecule's overall polarity and interaction with aqueous environments, thereby lowering its ClogP.

Experimental data from a study on substituted N-oxazolyl- and N-thiazolylcarboxamides provides clear evidence for this trend. The isosteric exchange of a thiazole for an oxazole was associated with an average decrease in the lipophilicity parameter (log k'w, analogous to LogP) of approximately 1.0 unit, which corresponds to a roughly tenfold increase in hydrophilicity.

Table 1: Comparison of Experimental Lipophilicity in Matched Isosteric Pairs

Thiazole Compound IDlog k'w (Lipophilicity)Oxazole Compound IDlog k'w (Lipophilicity)Δlog k'w (Oxazole - Thiazole)
6a 3.556b 2.59-0.96
7a 3.907b 2.94-0.96
12a 3.9912b 3.09-0.90
15a 4.8815b 3.82-1.06

Data synthesized from a study on pyridinecarboxylic acid derivatives, where log k'w is a chromatographic hydrophobicity index. A lower value indicates lower lipophilicity (higher hydrophilicity).

Section 2: Aqueous Solubility Assessment

Aqueous solubility is a gatekeeper property for oral bioavailability; a compound must dissolve in the gastrointestinal tract to be absorbed.[8] Poor solubility is a leading cause of compound attrition in the drug discovery pipeline.[5]

The replacement of a 2-aminothiazole with a 2-aminooxazole moiety consistently and significantly improves aqueous solubility.[1] This improvement is a direct consequence of the reduced lipophilicity and enhanced hydrogen bonding capacity discussed previously. The more polar nature of the oxazole ring allows for more favorable interactions with water molecules, disrupting the crystal lattice of the solid state more effectively and leading to higher concentrations in solution.

In one direct comparison, the 2-aminooxazole derivative 15b was found to be 59 times more soluble than its corresponding 2-aminothiazole isostere 15a . Another study reported that while several 2-aminothiazole derivatives precipitated from the assay medium, their 2-aminooxazole counterparts remained soluble, allowing for more reliable biological evaluation.[1][9]

Table 2: Comparison of Kinetic Solubility in Matched Isosteric Pairs

Thiazole Compound IDKinetic Solubility in PBS (pH 7.4) (μM)Oxazole Compound IDKinetic Solubility in PBS (pH 7.4) (μM)Fold Increase in Solubility
1 10.130 18.21.8
2 1.131 12.611.5
3 27.734 100.03.6
4 10.036 100.010.0

Data from a study on N-substituted 4-phenyl-2-amino(ox/thi)azoles.[1]

Section 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential. Below are detailed methodologies for determining kinetic solubility and ClogP.

This assay measures the solubility of a compound from a DMSO stock solution, mimicking conditions often found in high-throughput screening.[8][10][11]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Sample Preparation: Add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 200 µM nominal concentration with 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for equilibration.[10]

  • Precipitate Removal: Filter the samples through a solubility filter plate (e.g., Millipore Multiscreen) or centrifuge the plate at high speed to pellet any precipitate.[10]

  • Quantification: Transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared in the same PBS/DMSO buffer.[10]

  • Solubility Calculation: The measured concentration is reported as the kinetic solubility.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock 1. Prepare 10 mM DMSO Stock dilute 2. Add 2µL Stock to 98µL PBS (pH 7.4) stock->dilute shake 3. Shake for 2h at 25°C dilute->shake filter 4. Filter or Centrifuge to Remove Precipitate shake->filter quantify 5. Quantify Supernatant (LC-MS/MS) filter->quantify result Result: Kinetic Solubility (µM) quantify->result

Kinetic Solubility Assay Workflow.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for experimentally determining lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.[6][12]

Protocol:

  • System Preparation: Use a C18 analytical column. The mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

  • Retention Time Measurement: Record the retention time (t_R) of the test compound.

  • LogP Calculation: Use the calibration curve equation to calculate the LogP of the test compound from its measured retention time.

Conclusion and Field Insights

From an application scientist's perspective, this substitution is not merely a theoretical exercise but a field-proven tactic. It can rescue promising compounds from attrition, improve the reliability of in vitro assay data by preventing compound precipitation, and enhance the potential for oral bioavailability.[1] While the synthesis of N-substituted 2-aminooxazoles can sometimes be more challenging than their thiazole counterparts, the profound improvements in drug-like properties often justify the additional synthetic effort.[4] Therefore, the early consideration of the 2-aminooxazole core is highly recommended for any drug discovery program targeting improved physicochemical profiles.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Phenyl-1,3-oxazol-2-amine: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized compounds like 5-Phenyl-1,3-oxazol-2-amine, a robust safety protocol is not merely a procedural formality; it is the bedrock of reliable and reproducible science. This guide moves beyond generic safety data sheets to provide a comprehensive operational plan, grounded in established safety principles and practical, field-proven insights. Our objective is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "How"

This compound (CAS No. 6826-24-0) is a heterocyclic amine. While comprehensive toxicological data for this specific molecule is limited, the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provides a critical starting point for our risk assessment.[1] Furthermore, by examining structurally similar compounds, we can extrapolate potential hazards and apply the precautionary principle to establish a wide margin of safety.

Key Identified Hazards:

  • Acute Oral Toxicity: The compound is classified as H302: Harmful if swallowed .[1][2] Ingestion can lead to systemic toxic effects.

  • Skin Irritation: It is classified as H315: Causes skin irritation .[1][2] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: The compound is classified as H319: Causes serious eye irritation .[1][2] Direct contact can cause significant damage to the eyes.

  • Potential Respiratory Irritation: A structurally similar isomer, 4-Phenyl-1,3-oxazol-2-amine, is known to cause respiratory irritation (H335).[3] Given that the target compound is a solid that can form dust, it is prudent to assume it may also cause respiratory tract irritation upon inhalation.

This hazard profile dictates that all handling procedures must be designed to prevent ingestion, skin contact, eye contact, and inhalation of dust particles.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowedPubChem[1][2]
Skin Corrosion/IrritationH315Causes skin irritationPubChem[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[1][2]
Potential Respiratory Irritation(H335)(May cause respiratory irritation)Inferred from isomer data[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk-based decision process. For this compound, a substance with multiple hazard classifications, a comprehensive PPE ensemble is mandatory.

Before any discussion of PPE, it is crucial to emphasize the role of engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood. This is the most effective way to prevent inhalation of airborne particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

The following diagram outlines the logic for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Ensemble cluster_action Action & Contingency Start Start: Prepare to handle This compound Assess Assess Task: - Weighing solid? - Making solution? - Transferring liquid? Start->Assess Hood Is a certified chemical fume hood available? Assess->Hood Proceed Proceed with work inside fume hood Hood->Proceed Yes Stop STOP! Do not handle the compound. Consult EHS. Hood->Stop No Eyes 1. Eye Protection: Chemical Splash Goggles (ANSI Z87.1) Face Add Face Shield if splash risk is high (e.g., large volumes, heating) Eyes->Face High Splash Risk Coat 2. Body Protection: Fully-buttoned Laboratory Coat Eyes->Coat Gloves 3. Hand Protection: Double-glove with Nitrile Gloves (inner and outer) Coat->Gloves Resp 4. Respiratory Protection: Required if outside a fume hood or during spill cleanup. Use N95 Respirator at minimum. Proceed->Eyes Spill Spill or Aerosol Generation? Proceed->Spill Spill->Proceed No Cleanup Initiate Spill Cleanup Protocol (Requires N95 Respirator) Spill->Cleanup Yes Cleanup->Resp

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications:

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[5] They provide a seal around the eyes to protect against dust and splashes.

    • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during solution transfers), a full-face shield should be worn in addition to chemical splash goggles.[5]

  • Hand Protection:

    • Causality: The choice of glove material is critical. While nitrile is a common laboratory glove, general chemical resistance charts indicate it provides poor protection against some amines.[6] Furthermore, no glove material offers permanent protection. Therefore, a "double-gloving" strategy is recommended to provide a robust barrier and a clear protocol for contamination management.

    • Protocol:

      • Don a first pair of standard nitrile examination gloves. This is your "clean" base layer.

      • Don a second, outer pair of nitrile gloves. These are your "working" gloves.

      • All direct handling of the chemical and contaminated equipment should be done with the outer gloves.

      • If the outer glove becomes contaminated, carefully remove and dispose of it, then replace it with a new glove. This prevents the spread of contamination to clean areas or equipment.

      • Change outer gloves at regular intervals (e.g., every 30-60 minutes) or immediately upon known contact.[6]

  • Body Protection:

    • A clean, full-length laboratory coat with long sleeves and elastic or knit cuffs is required.[7] It must be kept fully buttoned to protect underlying clothing and skin.

    • Do not wear laboratory coats outside of the laboratory area to prevent cross-contamination.[5]

  • Respiratory Protection:

    • Primary Control: As stated, work should be performed in a chemical fume hood to eliminate the need for routine respiratory protection.

    • When Required: A respirator is necessary if there is a failure of engineering controls (e.g., fume hood malfunction) or during the cleanup of a significant spill outside of a containment device.

    • Specification: Since no Occupational Exposure Limit (OEL) has been established for this compound, a conservative approach is necessary.[1][8] A NIOSH-approved N95 particulate respirator is the minimum requirement for protection against fine dust particles.[9] This filter is at least 95% efficient in removing airborne particles but is not resistant to oil.[9]

  • Foot Protection:

    • Closed-toe shoes that completely cover the foot are mandatory in the laboratory.[7] Perforated shoes or sandals are not permitted.

Operational Plan: Safe Handling from Receipt to Disposal

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for damage. Wear nitrile gloves during unpacking.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]

  • Store locked up or in an area accessible only to authorized personnel.[11][12]

3.2. Weighing and Solution Preparation:

  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Clear the workspace of all unnecessary items. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood.

  • Don PPE: Follow the full PPE protocol described in Section 2.

  • Handling Solid: Perform all weighing of the solid powder inside the fume hood. Use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.

  • Making Solutions: Add the solvent to the solid in the flask slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately covered.

  • Post-Handling: After use, decontaminate the spatula and any non-disposable equipment. Wipe down the work surface in the fume hood. Dispose of all contaminated disposable items in the designated solid waste container.

3.3. Decontamination and Cleaning:

  • Surface Decontamination: Prepare a 70% ethanol or a suitable laboratory detergent solution.

  • Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), wipe down the work area in the fume hood, starting from the cleanest areas and moving towards the most contaminated.

  • Wipe down the exterior of any equipment used.

  • Dispose of the cleaning materials as hazardous waste.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accident.

Spill_Response_Workflow cluster_small_spill Small Spill (<1g) inside Fume Hood cluster_large_spill Large Spill or Spill Outside Hood Spill Spill Occurs! Alert Alert personnel in the immediate area. Evacuate if necessary. Spill->Alert Assess Assess Spill: - Small (<1g) or Large? - Contained in hood? Alert->Assess SmallPPE Don PPE: - Lab Coat - Goggles - Double Nitrile Gloves - N95 Respirator Assess->SmallPPE Small & Contained LargeEvac Evacuate the immediate area. Restrict access. Assess->LargeEvac Large or Uncontained SmallClean 1. Gently cover with absorbent pads. 2. Wet pads with 70% ethanol to dampen powder. 3. Carefully wipe up, working from outside in. 4. Place waste in a sealed bag for disposal. SmallPPE->SmallClean SmallDecon Decontaminate the area (See Section 3.3) SmallClean->SmallDecon LargeContact Contact Lab Supervisor and Environmental Health & Safety (EHS). LargeEvac->LargeContact LargeWait Do NOT attempt to clean up. Wait for trained responders. LargeContact->LargeWait

Caption: Emergency spill response workflow for this compound.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Includes: Contaminated gloves, weigh boats, paper towels, absorbent pads, and excess solid chemical.

    • Procedure: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[15] The label should read "Hazardous Waste" and list the chemical name.

  • Liquid Waste:

    • Includes: Solutions containing the compound and solvent rinses from cleaning glassware.

    • Procedure: Collect all liquid waste in a designated, sealable, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical destruction facility.[16] Do not pour any waste down the drain.

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Trust in these protocols is trust in your results.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1,3-oxazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Phenyl-1,3-oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.